Isoursodeoxycholate
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H39O4- |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI Key |
RUDATBOHQWOJDD-DNMBCGTGSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Isoursodeoxycholate: A Prodrug Approach to Modulating Metabolic Syndrome
A Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic syndrome represents a cluster of cardiometabolic risk factors, including insulin (B600854) resistance, dyslipidemia, and hepatic steatosis, that collectively increase the risk of type 2 diabetes and cardiovascular disease. Isoursodeoxycholate (isoUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), is emerging as a compound of interest in this therapeutic area. This technical guide provides an in-depth analysis of the current understanding of isoUDCA's mechanism of action in metabolic syndrome. The available evidence strongly suggests that isoUDCA primarily functions as a prodrug, undergoing extensive hepatic conversion to the well-characterized therapeutic agent, UDCA.[1] Therefore, the primary mechanisms of action of isoUDCA in metabolic syndrome are attributed to the pleiotropic effects of UDCA. These include the modulation of key nuclear and cell surface receptors, such as the farnesoid X receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5), and the attenuation of inflammatory signaling pathways. This guide will detail these mechanisms, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the key signaling pathways.
Introduction: The Role of Bile Acids in Metabolic Regulation
Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules in metabolic homeostasis. They exert their effects through the activation of nuclear receptors, most notably FXR, and cell surface receptors like TGR5. Dysregulation of bile acid signaling is implicated in the pathophysiology of metabolic syndrome. This compound, a secondary bile acid, has garnered attention for its potential therapeutic effects.
Pharmacokinetics and Metabolism: The Prodrug Hypothesis
The prevailing evidence indicates that orally administered isoUDCA is extensively and likely completely converted to UDCA in the liver during its first pass.[1] This conversion is a critical aspect of its pharmacology, positioning isoUDCA as a prodrug for UDCA. One study in bile duct ligated rats demonstrated that after intraduodenal administration, isoUDCA was completely converted to UDCA, resulting in identical choleretic effects and biliary bile acid profiles as direct UDCA administration.[1] However, in non-cholestatic animals, isoUDCA administration led to a more pronounced decrease in serum cholic acid compared to UDCA, suggesting potential subtle differences in their metabolic impact before full conversion.[1]
Core Mechanisms of Action
The therapeutic effects of isoUDCA in metabolic syndrome are primarily mediated by its conversion to UDCA. The following sections detail the key mechanisms of action of UDCA.
Modulation of Farnesoid X Receptor (FXR) Signaling
The interaction of UDCA with FXR is complex and appears to be context-dependent, with reports suggesting both weak antagonistic and cooperative agonistic activities.
-
FXR Antagonism: In some studies, UDCA has been shown to act as an FXR antagonist.[2] This can lead to a reduction in the expression of FXR target genes involved in lipogenesis, potentially contributing to the amelioration of hepatic steatosis.
-
Cooperative Agonism: Other evidence suggests that UDCA can cooperatively activate FXR in the presence of other endogenous bile acids.[3] This cooperative activation can enhance the transcription of FXR target genes. For instance, in vivo co-administration of isoUDCA with an FXR agonist (GW4064) in mice cooperatively activated FXR.[3]
The net effect of UDCA on FXR signaling likely depends on the specific cellular context and the composition of the surrounding bile acid pool.
Takeda G-Protein Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor for bile acids that, upon activation, stimulates intracellular cyclic AMP (cAMP) production. This signaling cascade is implicated in improving glucose homeostasis and reducing inflammation. While UDCA is generally considered a weak TGR5 agonist, its administration can indirectly influence TGR5 signaling by altering the overall bile acid composition.
Anti-Inflammatory Effects
A key component of metabolic syndrome is a state of chronic, low-grade inflammation. UDCA has demonstrated potent anti-inflammatory properties.
-
Inhibition of NF-κB Signaling: UDCA has been shown to inhibit the activation of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[4][5][6][7] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, UDCA decreased the expression of NF-κB.[4][6]
-
Suppression of MAPK Signaling: UDCA also suppresses the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, including ERK, JNK, and p38.[4][6]
-
Cytokine Modulation: Through these mechanisms, UDCA reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10.[4][6]
Data Presentation: Quantitative Effects on Metabolic Parameters
Direct quantitative data on the effects of isoUDCA on metabolic syndrome parameters is limited. The following table summarizes the reported effects of UDCA from preclinical and clinical studies.
| Parameter | Species/Model | Treatment Details | Outcome | Reference |
| Glucose Metabolism | ||||
| Fasting Hyperglycemia | KK-Ay mice (high-fat diet) | 50, 150, 450 mg/kg UDCA orally for 2-3 weeks | Decreased | [8][9] |
| Hepatic Insulin Resistance | KK-Ay mice (high-fat diet) | 50, 150, 450 mg/kg UDCA orally for 2-3 weeks | Improved | [8][9] |
| Body Mass Index | Humans with T2DM | 1500 mg/day UDCA for 8 weeks | Significant reduction (p=0.024) | [10] |
| Diastolic Blood Pressure | Humans with T2DM | 1500 mg/day UDCA for 8 weeks | Significant reduction (p=0.033) | [10] |
| Lipid Metabolism | ||||
| Hepatic Triglyceride Content | KK-Ay mice (high-fat diet) | 50, 150, 450 mg/kg UDCA orally for 2-3 weeks | Significantly reduced | [8][9] |
| Hepatic Cholesterol Content | KK-Ay mice (high-fat diet) | 50, 150, 450 mg/kg UDCA orally for 2-3 weeks | Significantly reduced | [8][9] |
| Serum Cholic Acid | Non-cholestatic rats | 2.5 g/kg isoUDCA in chow for 3 weeks | -93% | [1] |
| Serum Cholic Acid | Non-cholestatic rats | 2.5 g/kg UDCA in chow for 3 weeks | -76% | [1] |
| Inflammation | ||||
| Pro-inflammatory Cytokines (TNF-α, IL-1α, IL-1β, IL-6) | RAW 264.7 macrophages (LPS-stimulated) | 1 mM UDCA | Decreased mRNA and protein levels | [4][6] |
| Anti-inflammatory Cytokine (IL-10) | RAW 264.7 macrophages (LPS-stimulated) | 1 mM UDCA | Increased | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments.
In Vivo Animal Study: Oral Administration of isoUDCA in a Mouse Model of Metabolic Syndrome
-
Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Treatment Groups:
-
Control (high-fat diet + vehicle)
-
isoUDCA-treated (high-fat diet + isoUDCA)
-
UDCA-treated (high-fat diet + UDCA)
-
-
Drug Administration: isoUDCA or UDCA is administered daily via oral gavage at a dose of 50-450 mg/kg body weight for 4-8 weeks.[8][9][11][12][13] The compounds are suspended in a suitable vehicle such as corn oil.
-
Outcome Measures:
-
Metabolic Parameters: Body weight, food intake, fasting blood glucose, and insulin levels are monitored weekly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed at the end of the treatment period.
-
Biochemical Analysis: Serum levels of triglycerides, total cholesterol, HDL, LDL, ALT, and AST are measured.
-
Histological Analysis: Liver tissue is collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver and adipose tissue to quantify the expression of genes involved in lipid metabolism, glucose metabolism, and inflammation via qRT-PCR.
-
In Vitro Cellular Assay: FXR Transactivation Assay
-
Cell Line: HepG2 (human hepatoma) cells.
-
Transfection: Cells are co-transfected with a plasmid containing an FXR-responsive element driving a luciferase reporter gene and a plasmid expressing human FXR.
-
Treatment: Transfected cells are treated with varying concentrations of isoUDCA, UDCA, a known FXR agonist (e.g., GW4064) as a positive control, and a vehicle control.
-
Measurement: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates FXR activation.[3][14]
In Vitro Cellular Assay: TGR5 Activation Assay (cAMP Measurement)
-
Cell Line: HEK293 cells stably expressing human TGR5.
-
Treatment: Cells are treated with various concentrations of isoUDCA, UDCA, a known TGR5 agonist (e.g., oleanolic acid) as a positive control, and a vehicle control.
-
Measurement: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. An increase in cAMP levels indicates TGR5 activation.[15][16][17][18][19]
In Vitro Cellular Assay: Glucose Uptake in Muscle Cells
-
Cell Line: L6 or C2C12 myotubes.
-
Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium.
-
Treatment: Differentiated myotubes are pre-treated with isoUDCA or UDCA for a specified period (e.g., 24 hours), followed by stimulation with insulin.
-
Glucose Uptake Measurement: Cells are incubated with radiolabeled 2-deoxyglucose (e.g., [3H]-2-deoxyglucose). After incubation, cells are lysed, and intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.[20][21][22][23][24]
In Vitro Cellular Assay: Anti-inflammatory Effects in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulation: Cells are pre-treated with isoUDCA or UDCA for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: Supernatants are collected to measure the secretion of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.
-
Signaling Pathway Analysis: Cell lysates are collected to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, ERK, JNK, p38) by Western blotting.[4][5][6][25]
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: Conversion of isoUDCA to UDCA in the liver.
Caption: UDCA's modulatory effect on FXR signaling.
Caption: TGR5 signaling pathway activated by bile acids.
Caption: UDCA's inhibition of inflammatory signaling.
Caption: In vivo experimental workflow for isoUDCA.
Conclusion and Future Directions
The therapeutic potential of this compound in metabolic syndrome is intrinsically linked to its conversion to ursodeoxycholic acid. The mechanisms of action of UDCA are multifaceted, involving the modulation of key metabolic and inflammatory signaling pathways. While the prodrug hypothesis is well-supported, further research is warranted to investigate any unique, albeit subtle, pharmacological effects of isoUDCA itself. Direct comparative studies of isoUDCA and UDCA on a wider range of metabolic parameters are needed to fully elucidate their respective therapeutic profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the promising role of isoUDCA and UDCA in the management of metabolic syndrome.
References
- 1. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid regulates macrophage/monocyte distribution and improves spinal microenvironment to promote nerve regeneration through inhibiting NF-κB signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ursodeoxycholic acid improves insulin sensitivity and hepatic steatosis by inducing the excretion of hepatic lipids in high-fat diet-fed KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beneficial Effects of Ursodeoxycholic Acid on Metabolic Parameters and Oxidative Stress in Patients with Type 2 Diabetes Mellitus: A Randomized Double-Blind, Placebo-Controlled Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. caymanchem.com [caymanchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. fujifilmcdi.com [fujifilmcdi.com]
- 25. Gut microbiota-derived ursodeoxycholic acid alleviates low birth weight-induced colonic inflammation by enhancing M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Isoursodeoxycholate in the Gut: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the current understanding of the biological functions of isoursodeoxycholate (isoUDCA) within the gastrointestinal tract. Given the limited direct research on isoUDCA, this document also extensively reviews the activities of its well-studied epimer, ursodeoxycholate (UDCA), to infer potential functions and guide future research.
Introduction to this compound (isoUDCA)
This compound (isoUDCA) is a secondary bile acid, meaning it is not directly synthesized by the host but is instead formed in the intestine through the metabolic action of the gut microbiota on primary bile acids. Specifically, it is the 3α,7α-dihydroxy-5β-cholan-24-oic acid, an epimer of ursodeoxycholate (UDCA). While UDCA has been extensively studied and is used therapeutically, isoUDCA's specific roles in gut physiology and pathophysiology are only beginning to be elucidated.
Emerging evidence suggests that isoUDCA is more than an inert metabolic byproduct. Its levels are significantly influenced by the gut microbiome composition and are associated with host metabolic states, including post-prandial lipemia and inflammation.[1][2][3] Circulating levels of isoUDCA have been observed to decrease following bariatric surgery and fiber supplementation, indicating a potential role in metabolic regulation and a link to dietary habits.[1][2][3] However, a significant challenge in studying isoUDCA is its rapid metabolism in vitro, which complicates the detailed exploration of its direct biological effects.[4]
The Gut Microbiota-isoUDCA Axis
The production of isoUDCA is intrinsically linked to the gut microbiota. Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver and secreted into the gut, where they are deconjugated and dehydroxylated by gut bacteria to form secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). The epimerization of chenodeoxycholic acid or the oxidation and subsequent reduction of 7-keto-lithocholic acid by microbial enzymes can lead to the formation of UDCA and its stereoisomer, isoUDCA. The abundance of specific bacterial species with 7α- and 7β-hydroxysteroid dehydrogenase activity is therefore a critical determinant of isoUDCA levels in the gut.
Signaling Pathways and Molecular Mechanisms
Bile acids exert many of their physiological effects by acting as signaling molecules that activate nuclear receptors and G protein-coupled receptors. The primary targets for bile acids in the gut are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis. While isoUDCA's direct and independent effects on FXR are still under investigation, comparative studies with UDCA offer some insights. One study suggests that isoUDCA may be a slightly more potent activator of FXR in the liver compared to UDCA.[4] It is proposed that secondary bile acids like isoUDCA can act cooperatively with other endogenous bile acids to activate FXR.[4]
The activation of FXR in the intestinal epithelial cells (enterocytes) initiates a signaling cascade that has profound effects on gut health and systemic metabolism. A key event is the induction of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice), which enters the portal circulation and acts on the liver to suppress bile acid synthesis, thus forming a negative feedback loop.
Caption: FXR Signaling Pathway in the Intestinal Epithelial Cell.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This signaling pathway is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.[5][6] The agonistic activity of isoUDCA on TGR5 has not been well characterized. However, its epimer, UDCA, is known to be a TGR5 agonist, albeit weaker than secondary bile acids like LCA and DCA.[6] TGR5 activation in the gut can lead to the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, which has beneficial effects on glucose metabolism.
Caption: TGR5 Signaling Pathway in an Enteroendocrine L-Cell.
Biological Functions in the Gut
Regulation of Intestinal Inflammation
Secondary bile acids can have both pro- and anti-inflammatory effects in the gut. While high concentrations of hydrophobic bile acids like DCA and LCA can be cytotoxic and pro-inflammatory, UDCA has well-documented anti-inflammatory properties.[7][8] It is plausible that isoUDCA shares some of these anti-inflammatory effects. The potential mechanisms include the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9][10][11]
Quantitative Data on the Anti-inflammatory Effects of UDCA (as a proxy for isoUDCA):
| Parameter | Model System | Treatment | Result | Reference |
| TNF-α, IL-1β, IL-6 mRNA levels | LPS-stimulated RAW 264.7 macrophages | 1 mM UDCA | Significant decrease in mRNA and protein levels | [12] |
| Macroscopic and Histopathological Scores | TNBS-induced colitis in mice | 20, 40, 60 mg/kg Tauroursodeoxycholate (TUDCA) | Significant decrease in scores | [13] |
| MPO activity, IL-1β, IFN-γ, TNF-α levels | TNBS-induced colitis in mice | 20, 40, 60 mg/kg TUDCA | Significant reduction in colonic tissue | [13] |
| Body weight recovery | TNBS-induced colitis in rats | 50 mg/kg/day UDCA | Higher body weight recovery compared to control | [14] |
Modulation of Gut Barrier Function
The intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the circulation. Some bile acids, particularly hydrophobic ones, can disrupt this barrier. In contrast, hydrophilic bile acids like UDCA have been shown to protect and even enhance gut barrier function.[12][15] This is achieved through mechanisms such as promoting the migration of enterocytes to repair wounds and potentially by upregulating the expression of tight junction proteins like claudin-1.[15][16][17][18][19]
Quantitative Data on the Effects of UDCA on Gut Barrier Function:
| Parameter | Model System | Treatment | Result | Reference |
| Intestinal Permeability (FITC-dextran) | LPS-induced experimental peritonitis in mice | 100 mg/kg UDCA | Significant attenuation of LPS-induced increase in permeability | [15] |
| Villus Height | LPS-induced experimental peritonitis in mice | 100 mg/kg UDCA | Attenuated the LPS-induced reduction in villus height | [15] |
| Wound Closure (%) | IEC-6 cells (in vitro wound healing assay) | 200 µM UDCA | 20.2 ± 2.6% increase in wound closure at 6h | [15] |
| Claudin-1 and ZO-1 expression | NASH mouse model | 120 mg/kg UDCA | Increased expression in the intestine | [10] |
Experimental Protocols
Detailed experimental protocols for studying the effects of isoUDCA are scarce in the literature. The following protocols are based on established methods for other bile acids, particularly UDCA, and can be adapted for isoUDCA research.
In Vivo Murine Model of Colitis
This protocol describes the induction of colitis in mice and subsequent treatment with a test compound like isoUDCA.
-
Animals: 8-10 week old C57BL/6 mice.
-
Colitis Induction: Dextran sulfate (B86663) sodium (DSS) is administered in the drinking water (2-3% w/v) for 5-7 days. Alternatively, 2,4,6-trinitrobenzenesulfonic acid (TNBS) can be administered intrarectally.
-
isoUDCA Administration: isoUDCA can be administered by daily oral gavage at doses ranging from 10-100 mg/kg body weight, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).[20][21][22][23]
-
Monitoring: Body weight, stool consistency, and presence of blood are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: After the treatment period, mice are euthanized. The colon is excised to measure its length and collect tissue for histology, myeloperoxidase (MPO) assay (to quantify neutrophil infiltration), and cytokine analysis (e.g., by ELISA or qPCR for TNF-α, IL-6, IL-1β).
Caption: Experimental Workflow for an In Vivo Murine Colitis Model.
In Vitro Intestinal Barrier Function Assay
This protocol uses the Caco-2 human colon adenocarcinoma cell line, which forms a polarized monolayer with tight junctions, to model the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a tight monolayer.[24][25][26][27][28]
-
Barrier Integrity Measurement: Transepithelial electrical resistance (TEER) is measured using a voltmeter to confirm monolayer integrity.
-
Treatment: isoUDCA is added to the apical (luminal) side of the monolayer at various concentrations. A pro-inflammatory stimulus (e.g., TNF-α or LPS) can be added to induce barrier dysfunction.
-
Permeability Assay: A fluorescently labeled, non-absorbable molecule (e.g., FITC-dextran) is added to the apical chamber. The amount of fluorescence that crosses the monolayer into the basolateral chamber over time is measured to determine the apparent permeability coefficient (Papp).
-
Molecular Analysis: After the experiment, cells can be harvested for analysis of tight junction protein expression (e.g., claudin-1, occludin, ZO-1) by Western blot or qPCR.
Bile Acid Analysis in Gut Samples
Quantification of isoUDCA and other bile acids in intestinal contents or fecal samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Fecal or intestinal content samples are homogenized and extracted with an organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins and solubilize bile acids.[1]
-
Chromatographic Separation: The extracted bile acids are separated using reverse-phase liquid chromatography.
-
Mass Spectrometry Detection: The separated bile acids are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of each bile acid is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
Conclusion and Future Directions
This compound is a microbially-produced secondary bile acid that is emerging as a potential modulator of gut health and systemic metabolism. While current research is limited, the available evidence suggests that isoUDCA may play a role in regulating inflammation and gut barrier function, possibly through the activation of FXR and TGR5 signaling pathways. The strong associations between isoUDCA levels and metabolic conditions warrant further investigation into its specific biological functions.
Future research should focus on:
-
Elucidating the direct effects of purified isoUDCA in in vitro and in vivo models of intestinal inflammation and barrier function.
-
Characterizing the specific affinity and agonistic/antagonistic activity of isoUDCA on FXR and TGR5.
-
Identifying the specific gut microbial species and enzymatic pathways responsible for isoUDCA production.
-
Conducting clinical studies to understand the therapeutic potential of modulating isoUDCA levels in metabolic and inflammatory diseases.
A deeper understanding of the biological functions of isoUDCA will provide valuable insights into the complex interplay between the gut microbiota, bile acid metabolism, and host physiology, and may open new avenues for the development of novel therapeutics for a range of gastrointestinal and metabolic disorders.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 6. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Regulates Intestinal Epithelial Cell and Bile Salt-Induced Migration After Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation of NF-κB in intestinal epithelial cells is sufficient to mitigate the bone loss co-morbidity of experimental mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tauroursodeoxycholate improves 2,4,6-trinitrobenzenesulfonic acid-induced experimental acute ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taurodeoxycholate ameliorates DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Upregulated claudin-1 expression promotes colitis-associated cancer by promoting β-catenin phosphorylation and activation in Notch/p-AKT-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Claudin-1 impairs blood-brain barrier by downregulating endothelial junctional proteins in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. research.fsu.edu [research.fsu.edu]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Increasing the throughput and productivity of Caco-2 cell permeability assays using liquid chromatography-mass spectrometry: application to resveratrol absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoursodeoxycholate Signaling in Hepatic Cells: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The signaling pathways and specific effects of isoursodeoxycholate (isoUDCA) in hepatic cells are an emerging area of research. Much of the current understanding is extrapolated from studies on its isomer, ursodeoxycholate (UDCA). This guide synthesizes the available information and provides hypothesized pathways for isoUDCA, clearly distinguishing between established data for UDCA and putative mechanisms for isoUDCA.
Introduction
This compound (isoUDCA) is a secondary bile acid, stereoisomer of ursodeoxycholic acid (UDCA), formed by the epimerization of chenodeoxycholic acid by gut microbiota. While UDCA has been extensively studied and is a cornerstone therapy for cholestatic liver diseases, the specific signaling roles of isoUDCA in hepatic cells are less understood. Emerging evidence suggests that isoUDCA may possess unique biological activities that could be of therapeutic interest. This technical guide provides a comprehensive overview of the current understanding and hypothesized signaling pathways of isoUDCA in hepatocytes, with a focus on its potential interactions with key cellular receptors and downstream signaling cascades.
Core Signaling Pathways
The signaling actions of bile acids in hepatocytes are primarily mediated by nuclear receptors and G-protein coupled receptors. Based on the structural similarity to UDCA and preliminary findings, the following pathways are considered relevant for isoUDCA.
Farnesoid X Receptor (FXR) Signaling
FXR is a key nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. While UDCA is generally considered a weak FXR antagonist, its effects can be complex and context-dependent.[1][2] It has been suggested that UDCA's beneficial effects in cholestasis may, in part, stem from its ability to modulate FXR signaling, leading to a less hydrophobic bile acid pool.[1]
Hypothesized isoUDCA-FXR Interaction: The interaction of isoUDCA with FXR is currently unclear. It may act as a weak antagonist or a selective modulator, similar to UDCA. Its distinct stereochemistry could lead to a different binding affinity and functional outcome compared to UDCA.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production, leading to various metabolic and anti-inflammatory effects.[3][4] UDCA is a known TGR5 agonist, although with lower potency compared to other bile acids like lithocholic acid.[5]
Hypothesized isoUDCA-TGR5 Interaction: Given its structural similarity to UDCA, isoUDCA is also hypothesized to be a TGR5 agonist. Activation of TGR5 by isoUDCA in hepatocytes could contribute to anti-inflammatory and cytoprotective effects.
Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK pathways, including ERK, JNK, and p38, are crucial for regulating cell proliferation, differentiation, and apoptosis. Bile acids can modulate these pathways, often in a context-dependent manner.[6] For instance, UDCA has been shown to counteract the pro-apoptotic effects of other bile acids by activating survival signals through the ERK and p38 MAPK pathways.[7]
Hypothesized isoUDCA-MAPK Interaction: isoUDCA may modulate MAPK signaling to promote hepatocyte survival and reduce inflammation. Its specific effects on ERK, JNK, and p38 phosphorylation require further investigation.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a central regulator of inflammation and cell survival. UDCA has been shown to exert anti-inflammatory effects by inhibiting NF-κB activation.[8][9] This is a critical mechanism for its hepatoprotective effects in inflammatory liver diseases.
Hypothesized isoUDCA-NF-κB Interaction: It is highly probable that isoUDCA also possesses anti-inflammatory properties mediated through the inhibition of the NF-κB pathway, similar to UDCA.
Quantitative Data Summary
Direct quantitative data for isoUDCA's effects on hepatic cells is scarce. The following table summarizes representative quantitative data for UDCA, which may serve as a preliminary reference for isoUDCA studies.
| Parameter | Cell/Animal Model | Treatment | Effect | Reference |
| Gene Expression | ||||
| Cyp7a1 mRNA | ob/ob Mice | TUDCA (oral) | ↓ | [10] |
| Srebf1 mRNA | ob/ob Mice | TUDCA (oral) | ↓ | [10] |
| Il-6 mRNA | RAW 264.7 macrophages (LPS-stimulated) | UDCA | ↓ | [8] |
| Tnf-α mRNA | RAW 264.7 macrophages (LPS-stimulated) | UDCA | ↓ | [8] |
| Protein Activation | ||||
| p-ERK | Primary Rat Hepatocytes | TUDCA + GCDCA | ↑ | [7] |
| p-p38 | Primary Rat Hepatocytes | TUDCA + GCDCA | ↑ | [7] |
| Caspase-3 Activity | Primary Rat Hepatocytes | TUDCA + GCDCA | ↓ | [7] |
| NF-κB Activation | HepG2 cells (LPS-stimulated) | UDCA | ↓ | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to study isoUDCA signaling in hepatic cells.
Hepatocyte Isolation and Culture
Objective: To obtain primary hepatocytes for in vitro studies.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Perfusion buffer (e.g., HBSS without Ca²⁺/Mg²⁺)
-
Digestion buffer (Perfusion buffer with collagenase type IV)
-
Wash medium (e.g., DMEM with 10% FBS)
-
Collagen-coated culture plates
Protocol:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with pre-warmed perfusion buffer to flush out the blood.
-
Switch to pre-warmed digestion buffer and perfuse until the liver becomes soft.
-
Excise the liver and transfer it to a petri dish containing wash medium.
-
Gently dissociate the liver tissue using sterile forceps to release the cells.
-
Filter the cell suspension through a 70-100 µm cell strainer.
-
Pellet the hepatocytes by low-speed centrifugation (e.g., 50 x g for 5 minutes).
-
Wash the cell pellet with wash medium.
-
Resuspend the hepatocytes in culture medium and plate them on collagen-coated dishes.
FXR Activation Assay (Luciferase Reporter Assay)
Objective: To determine if isoUDCA activates or inhibits FXR.
Materials:
-
HepG2 cells
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent
-
isoUDCA
-
Positive control (e.g., GW4064)
-
Luciferase assay system
Protocol:
-
Culture HepG2 cells in appropriate medium.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into 96-well plates.
-
Treat the cells with various concentrations of isoUDCA, a positive control (e.g., GW4064), and a vehicle control.
-
Incubate the plates for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the fold change relative to the vehicle control.
TGR5 Activation Assay (cAMP Assay)
Objective: To determine if isoUDCA activates TGR5 and leads to an increase in intracellular cAMP.
Protocol:
-
Culture a suitable cell line expressing TGR5 (e.g., HEK293-TGR5 or primary hepatocytes).
-
Treat the cells with various concentrations of isoUDCA, a known TGR5 agonist (e.g., oleanolic acid), and a vehicle control for a short period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Plot the cAMP concentration against the isoUDCA concentration to determine the dose-response relationship.
Western Blotting for MAPK and NF-κB Pathway Proteins
Objective: To assess the effect of isoUDCA on the activation of key signaling proteins.
Protocol:
-
Culture primary hepatocytes or a suitable hepatic cell line.
-
Treat the cells with isoUDCA for various time points. For NF-κB studies, pre-treat with isoUDCA before stimulating with an inflammatory agent like LPS or TNF-α.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, and IκBα.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
The signaling pathways of this compound in hepatic cells represent a promising but underexplored area of research. Based on its structural similarity to UDCA, isoUDCA is hypothesized to interact with key receptors such as FXR and TGR5 and modulate downstream signaling cascades including the MAPK and NF-κB pathways. These interactions likely contribute to cytoprotective and anti-inflammatory effects in the liver.
Future research should focus on:
-
Directly comparing the binding affinities and functional activities of isoUDCA and UDCA on FXR and TGR5.
-
Performing comprehensive transcriptomic and proteomic analyses of hepatic cells treated with isoUDCA to identify novel signaling targets.
-
Utilizing in vivo models of liver disease to elucidate the therapeutic potential of isoUDCA.
A deeper understanding of isoUDCA's molecular mechanisms will be crucial for evaluating its potential as a novel therapeutic agent for liver diseases.
References
- 1. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the MAPK and PI3K pathways enhances UDCA-induced apoptosis in primary rodent hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rug.nl [rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Changes in Hepatic Gene Expression upon Oral Administration of Taurine-Conjugated Ursodeoxycholic Acid in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Isoursodeoxycholate in Lipid Metabolism and Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoursodeoxycholate (iUDCA), a secondary bile acid and an epimer of the well-characterized ursodeoxycholate (UDCA), is emerging as a significant modulator of lipid metabolism and cellular signaling. Generated by the gut microbiota, iUDCA has been linked to post-prandial lipemia, inflammation, and appetite regulation. While its precise mechanisms are still under active investigation, evidence suggests that iUDCA, alongside UDCA, influences key nuclear and membrane receptors, including the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). This technical guide provides a comprehensive overview of the current understanding of iUDCA's role in lipid metabolism, its signaling pathways, and detailed experimental protocols for its study. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a dihydroxy secondary bile acid, differing from its 3α-hydroxyl epimer, chenodeoxycholic acid (CDCA), and its 7β-hydroxyl epimer, ursodeoxycholic acid (UDCA). It is formed in the gut through the action of bacterial enzymes on primary bile acids. Recent studies have highlighted a correlation between circulating iUDCA levels and metabolic health, suggesting its potential as both a biomarker and a therapeutic target.[1][2][3][4]
Role in Lipid Metabolism
The influence of iUDCA on lipid metabolism is a key area of interest. Elevated levels of iUDCA have been associated with hypertriglyceridemia and increased appetite.[1] Conversely, a decrease in iUDCA levels, as observed after bariatric surgery, may contribute to improved satiety and lipid regulation.[1][4] While direct intervention studies with purified iUDCA are limited, a substantial body of research on its epimer, UDCA, provides valuable insights into its potential effects on lipid profiles.
Quantitative Effects on Lipid Profile
The following tables summarize the quantitative data from clinical studies investigating the effects of bile acids, primarily UDCA, on circulating lipid concentrations. It is important to note that the effects of iUDCA are still being elucidated, and these data should be interpreted as potentially indicative of its actions.
Table 1: Effect of Ursodeoxycholic Acid (UDCA) Treatment on Total Cholesterol
| Study Population | UDCA Dose | Duration | Change in Total Cholesterol (mg/dL) | p-value | Reference |
| Overall Meta-analysis | Various | Various | -13.85 (WMD) | < 0.001 | [5][6] |
| Primary Biliary Cirrhosis | Various | Various | -29.86 (WMD) | 0.001 | [5][6] |
| Hypercholesterolemic Subjects | 1.5 - 3 g/day (Deoxycholate) | 4 - 10 weeks | Marked reduction | - | [7] |
Table 2: Effect of Ursodeoxycholic Acid (UDCA) Treatment on LDL-C, HDL-C, and Triglycerides
| Lipid Parameter | Change (WMD, mg/dL) | 95% Confidence Interval | p-value | Reference |
| LDL-C (Overall) | -6.66 | -13.99, 0.67 | 0.075 | [5][6] |
| LDL-C (Primary Biliary Cirrhosis) | -37.27 | -54.16, -20.38 | < 0.001 | [5][6] |
| Triglycerides (Overall) | -1.42 | -7.51, 4.67 | 0.648 | [5][6] |
| HDL-C (Overall) | -0.18 | -5.23, 4.87 | 0.944 | [5][6] |
Table 3: Changes in Circulating this compound (iUDCA) Levels
| Intervention | Change in iUDCA | p-value | Reference |
| Bariatric Surgery (1 year post-op) | β = -0.72 | 1 × 10⁻⁵ | [2][3][4] |
| Fiber Supplementation | β = -0.37 | < 0.03 | [2][3][4] |
Signaling Pathways in Lipid Regulation
The metabolic effects of iUDCA are believed to be mediated through its interaction with key signaling pathways that regulate lipid homeostasis. The primary targets of bile acid signaling are the nuclear receptor FXR and the membrane-bound receptor TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a crucial regulator of bile acid, lipid, and glucose metabolism. While direct binding studies for iUDCA are limited, research on UDCA suggests a complex interaction. Some studies indicate that UDCA has FXR-antagonistic properties, leading to an increase in bile acid synthesis.[8] This is supported by findings that UDCA treatment can increase the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which is typically suppressed by FXR agonists.[8] Conversely, other studies suggest that UDCA can act as an ileal FXR agonist under specific conditions, promoting the release of fibroblast growth factor 19 (FGF19), which in turn suppresses CYP7A1 expression in the liver.
The diagram below illustrates the proposed antagonistic effect of UDCA on FXR signaling, leading to increased bile acid synthesis and its potential downstream effects on lipid metabolism.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (camp) production, leading to various metabolic effects, including improved glucose homeostasis and increased energy expenditure. While some bile acids are potent TGR5 agonists, the direct effect of iUDCA on TGR5 is not well-established.
The following diagram illustrates the general TGR5 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of ursodeoxycholic acid on circulating lipid concentrations: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of ursodeoxycholic acid on circulating lipid concentrations: a systematic review and meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. besjournal.com [besjournal.com]
- 8. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Isoursodeoxycholate on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoursodeoxycholate (isoUDCA), a secondary bile acid and stereoisomer of the therapeutic agent ursodeoxycholic acid (UDCA), is emerging as a significant modulator of the gut microbiota and host metabolism. Primarily produced by the metabolic activity of intestinal bacteria, isoUDCA has been linked to changes in post-prandial lipemia, inflammation, and appetite. This technical guide provides a comprehensive overview of the current understanding of the intricate relationship between isoUDCA and the gut microbiome. It details the impact of isoUDCA on microbial composition, explores the underlying signaling pathways, presents detailed experimental protocols for its study, and summarizes key quantitative findings. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the isoUDCA-gut microbiota axis.
Introduction
The gut microbiome plays a pivotal role in human health and disease, influencing everything from nutrient metabolism to immune function. A critical component of this host-microbe interaction is the metabolism of bile acids. Primary bile acids, synthesized in the liver, are metabolized by gut bacteria into a diverse pool of secondary bile acids. This compound (isoUDCA) is one such secondary bile acid, an epimer of the well-characterized ursodeoxycholic acid (UDCA). While UDCA is used therapeutically for certain liver diseases, recent evidence suggests that isoUDCA, a product of microbial transformation, has distinct and significant physiological effects.
Studies have shown that the levels of isoUDCA in both serum and stool are strongly predicted by the composition of the gut microbiota.[1][2] This highlights the gut microbiome as the primary driver of isoUDCA production. Furthermore, isoUDCA has been correlated with important metabolic parameters, including post-prandial triglyceride levels and markers of inflammation.[1][2] These findings suggest that isoUDCA may be a key signaling molecule in the gut-liver axis, mediating the influence of the gut microbiota on host metabolism. This guide will delve into the technical details of the impact of isoUDCA on gut microbiota composition, providing a foundation for further research and therapeutic development.
Data Presentation: Quantitative Impact of this compound on Gut Microbiota
The following tables summarize the key quantitative data from studies investigating the relationship between this compound and the gut microbiota.
| Parameter | Finding | Study Cohort/Model | Reference |
| Prediction of isoUDCA levels | The gut microbiome composition can predict serum and stool isoUDCA levels with high accuracy (AUC ≈ 80%). | Human cohorts (TwinsUK, n=2,382; ZOE PREDICT-1, n=327) | [1][2] |
| Association with specific bacteria | Positive correlation between isoUDCA levels and the abundance of Blautia wexlerae and Blautia massilienses. | Human cohorts | [2] |
| Changes post-intervention | Circulating isoUDCA levels significantly decrease one year after bariatric surgery. | Human (Bariatric surgery patients) | [1][2] |
| Dietary intervention | Circulating isoUDCA levels decrease in response to fiber supplementation, but not omega-3 supplementation. | Human (Intervention trial) | [1][2] |
Signaling Pathways
Bile acids exert their signaling effects primarily through two key receptors: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor. While the direct interaction of isoUDCA with these receptors is still under investigation, the activity of its epimer, UDCA, provides some insights. UDCA is known to be an agonist for TGR5 but not for FXR.[3] It is plausible that isoUDCA may have similar or distinct receptor activation profiles, thereby influencing downstream signaling cascades that regulate inflammation, glucose metabolism, and energy expenditure.
// Nodes isoUDCA [label="this compound (isoUDCA)", fillcolor="#FBBC05"]; GutMicrobiota [label="Gut Microbiota\n(e.g., Blautia wexlerae)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CDCA [label="Chenodeoxycholic Acid (CDCA)"]; TGR5 [label="TGR5 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FXR [label="FXR Receptor", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLP1 [label="GLP-1 Secretion", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EnergyMetabolism [label="Energy Metabolism", shape=octagon, fillcolor="#FBBC05"];
// Edges GutMicrobiota -> isoUDCA [label="Metabolizes"]; CDCA -> GutMicrobiota; isoUDCA -> TGR5 [label="Activates (?)", style=dashed]; isoUDCA -> FXR [label="Interacts (?)", style=dashed]; TGR5 -> GLP1 [label="Stimulates"]; TGR5 -> Inflammation [label="Inhibits"]; FXR -> Inflammation [label="Regulates"]; GLP1 -> EnergyMetabolism [label="Regulates"]; } END_DOT
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of this compound and its interaction with the gut microbiota.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
This protocol provides a standard workflow for profiling the taxonomic composition of the gut microbiota.
-
Fecal Sample Collection and DNA Extraction:
-
Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.
-
Extract total genomic DNA from a pre-weighed aliquot of the fecal sample (typically 100-200 mg) using a commercially available DNA isolation kit (e.g., QIAamp PowerFecal Pro DNA Kit, QIAGEN) according to the manufacturer's instructions. This typically involves mechanical lysis (bead beating) to disrupt bacterial cell walls, followed by purification of the DNA.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify a hypervariable region (e.g., V4 region) of the 16S rRNA gene using universal primers (e.g., 515F/806R) that are barcoded for sample multiplexing.
-
Perform PCR in triplicate for each sample to minimize amplification bias. A typical PCR reaction mixture includes DNA template, forward and reverse primers, a high-fidelity DNA polymerase, dNTPs, and PCR buffer.
-
Use the following thermal cycling conditions: initial denaturation at 95°C for 3 minutes, followed by 25-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.
-
-
Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons using magnetic beads (e.g., AMPure XP beads) to remove primers and other contaminants.
-
Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.
-
Sequence the library on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing protocol.
-
-
Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads based on the barcodes.
-
Perform quality filtering and trimming of the reads to remove low-quality bases and adapter sequences.
-
Use a pipeline such as QIIME 2 or DADA2 to denoise the sequences and generate Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a reference database such as Greengenes or SILVA.
-
Calculate alpha diversity (e.g., Shannon diversity, Chao1 richness) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distance) metrics.
-
Perform statistical analyses to identify differentially abundant taxa between experimental groups.
-
// Nodes FecalSample [label="Fecal Sample Collection"]; DNA_Extraction [label="DNA Extraction"]; rRNA_Sequencing [label="16S rRNA Sequencing"]; Metagenomic_Sequencing [label="Metagenomic Sequencing"]; BileAcid_Quantification [label="Bile Acid Quantification (LC-MS)"]; Bioinformatic_Analysis [label="Bioinformatic Analysis"]; Statistical_Analysis [label="Statistical Analysis"]; Results [label="Results & Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges FecalSample -> DNA_Extraction; FecalSample -> BileAcid_Quantification; DNA_Extraction -> rRNA_Sequencing; DNA_Extraction -> Metagenomic_Sequencing; rRNA_Sequencing -> Bioinformatic_Analysis; Metagenomic_Sequencing -> Bioinformatic_Analysis; BileAcid_Quantification -> Statistical_Analysis; Bioinformatic_Analysis -> Statistical_Analysis; Statistical_Analysis -> Results; } END_DOT
Metagenomic Sequencing
For a deeper functional analysis of the gut microbiome, shotgun metagenomic sequencing is employed.
-
Library Preparation:
-
Use extracted genomic DNA from fecal samples (as described in 4.1.1).
-
Fragment the DNA to a desired size range (e.g., 300-400 bp) using sonication or enzymatic digestion.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments.
-
Carry out PCR amplification to enrich the adapter-ligated fragments.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform such as the Illumina NovaSeq.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Remove host DNA sequences by mapping reads to the human reference genome.
-
Perform taxonomic profiling using tools like MetaPhlAn or Kraken.
-
Conduct functional profiling by mapping reads to a gene catalog (e.g., Integrated Gene Catalog) and functional databases (e.g., KEGG, MetaCyc).
-
Assemble the reads into contigs and bin the contigs into metagenome-assembled genomes (MAGs) for a more in-depth analysis of specific microbial genomes.
-
Fecal Bile Acid Quantification by LC-MS
This protocol details the quantification of this compound and other bile acids in fecal samples.
-
Sample Preparation and Extraction:
-
Lyophilize fecal samples to remove water.
-
Homogenize the dried fecal matter.
-
Extract bile acids from a known amount of homogenized feces (e.g., 50 mg) with an organic solvent, typically methanol (B129727) or a mixture of methanol and water, often containing an internal standard (e.g., deuterated bile acids).
-
Perform extraction using bead beating or sonication to ensure efficient lysis and extraction.
-
Centrifuge the samples to pellet the solid debris and collect the supernatant containing the bile acids.
-
Dry the supernatant under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the bile acids on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a modifier like formic acid or ammonium (B1175870) acetate.
-
Detect and quantify the bile acids using the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for isoUDCA and other bile acids of interest should be optimized.
-
-
Data Analysis:
-
Generate a standard curve for each bile acid using authentic standards to enable absolute quantification.
-
Normalize the quantified bile acid concentrations to the initial dry weight of the fecal sample.
-
Conclusion and Future Directions
This compound is a microbially-produced secondary bile acid that is increasingly recognized for its significant impact on host metabolism and its strong association with the gut microbiota composition. The ability to predict isoUDCA levels from the gut microbiome with high accuracy underscores the central role of gut bacteria in its production. The correlation of isoUDCA with specific bacterial genera, such as Blautia, and with key metabolic markers opens up new avenues for understanding the complex interplay between the gut microbiome and host health.
Future research should focus on several key areas. Elucidating the specific enzymatic pathways and microbial species responsible for the conversion of primary bile acids to isoUDCA is crucial. Further investigation into the direct interaction of isoUDCA with FXR and TGR5 will clarify its signaling mechanisms. Clinical trials are needed to explore the therapeutic potential of modulating isoUDCA levels through dietary interventions, probiotics, or prebiotics for the management of metabolic diseases. The methodologies and data presented in this guide provide a solid foundation for these future endeavors, which hold the promise of novel therapeutic strategies targeting the isoUDCA-gut microbiota axis.
References
- 1. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ursodeoxycholic acid on the gut microbiome and colorectal adenoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blautia—a new functional genus with potential probiotic properties? - PMC [pmc.ncbi.nlm.nih.gov]
Isoursodeoxycholate: An Emerging Biomarker in the Landscape of Non-Alcoholic Fatty Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, necessitating the discovery of sensitive and specific non-invasive biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. Alterations in bile acid metabolism, driven by the interplay between the liver and the gut microbiota, are increasingly recognized as a hallmark of NAFLD. This technical guide explores the emerging potential of isoursodeoxycholate (isoUDCA), a secondary bile acid and a stereoisomer of ursodeoxycholate (UDCA), as a novel biomarker for NAFLD. While research is in its early stages, preliminary evidence suggests a link between serum isoUDCA levels and markers of liver steatosis. This document provides a comprehensive overview of the metabolic pathways, proposed mechanisms, and the necessary experimental framework to validate isoUDCA's role in the clinical management of NAFLD.
Introduction to NAFLD and the Need for Novel Biomarkers
Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of fat in the liver (hepatic steatosis) in the absence of excessive alcohol consumption. The spectrum of NAFLD ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The global prevalence of NAFLD is estimated to be around 25%, mirroring the pandemic of obesity and type 2 diabetes.
The current gold standard for diagnosing and staging NAFLD is liver biopsy, an invasive procedure with inherent risks and limitations. Consequently, there is a critical unmet need for reliable non-invasive biomarkers. While some serum markers and imaging techniques are used, they often lack the sensitivity and specificity to accurately stage the disease, particularly in distinguishing simple steatosis from NASH.
The Gut-Liver Axis and Bile Acid Dysregulation in NAFLD
The gut-liver axis, a bidirectional communication network, plays a pivotal role in the pathogenesis of NAFLD. The gut microbiota and their metabolites, particularly bile acids, are key modulators of this axis. In NAFLD, dysbiosis of the gut microbiota is common and contributes to increased intestinal permeability, leading to the translocation of bacterial products to the liver and subsequent inflammation.
Bile acids, synthesized in the liver from cholesterol, are metabolized by the gut microbiota into a complex pool of primary and secondary bile acids. These molecules act as signaling molecules that regulate lipid and glucose metabolism, inflammation, and fibrosis through receptors such as the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5). In NAFLD, the composition and signaling of the bile acid pool are significantly altered.
This compound: A Microbiome-Derived Metabolite of Interest
This compound (isoUDCA) is the 3β-epimer of ursodeoxycholic acid (UDCA). While UDCA is a well-known therapeutic agent for certain cholestatic liver diseases, isoUDCA is formed from UDCA through the action of the gut microbiota. The epimerization of UDCA to isoUDCA involves a 3-oxo intermediate, 3-oxo-7β-hydroxy-5β-cholan-24-oic acid.[1] The intestinal bacterial flora is thought to be a primary driver of this transformation.[1]
Recent untargeted metabolomics studies have begun to shed light on the potential relevance of isoUDCA. A notable study identified a positive association between serum isoUDCA levels and the hepatic steatosis index (HSI), a non-invasive surrogate marker for liver fat.[2] This finding, while preliminary, provides the first direct link between isoUDCA and a key pathological feature of NAFLD, suggesting its potential as a biomarker.
Signaling Pathways and Proposed Mechanisms
The precise signaling pathways through which isoUDCA may influence NAFLD are not yet fully elucidated. However, based on its structural similarity to other bile acids, several potential mechanisms can be hypothesized:
-
Modulation of FXR and TGR5 signaling: Like other bile acids, isoUDCA may interact with key bile acid receptors, influencing downstream metabolic and inflammatory pathways.
-
Gut Microbiome-Host Interaction: The levels of isoUDCA are intrinsically linked to the composition and metabolic activity of the gut microbiota. Therefore, isoUDCA may serve as a sensitive indicator of the altered gut microbial metabolism characteristic of NAFLD.
-
Cellular Protection: In vitro studies have suggested that isoUDCA may possess cytoprotective properties, similar to its precursor UDCA.[3]
Below is a diagram illustrating the proposed metabolic pathway and its connection to the gut-liver axis in the context of NAFLD.
Caption: Metabolic conversion of UDCA to isoUDCA by the gut microbiota.
Quantitative Data and Biomarker Performance
To date, there is a paucity of published studies providing quantitative data on isoUDCA levels in well-characterized cohorts of NAFLD patients versus healthy controls. The table below summarizes the current, albeit limited, understanding of bile acid alterations in NAFLD, highlighting the knowledge gap for isoUDCA.
| Analyte | Sample Type | Finding in NAFLD vs. Healthy Controls | Disease Stage Correlation | Reference |
| Total Bile Acids | Serum | Generally increased | May increase with fibrosis severity | General literature |
| Secondary Bile Acids (e.g., DCA, LCA) | Serum/Feces | Altered ratios, often increased | Inconsistent findings across studies | General literature |
| Ursodeoxycholic Acid (UDCA) | Serum | Often decreased in NAFLD | - | [4] |
| This compound (isoUDCA) | Serum | Positive association with Hepatic Steatosis Index (HSI) | No data on correlation with NASH/fibrosis | [2] |
DCA: Deoxycholic Acid, LCA: Lithocholic Acid
The lack of robust quantitative data precludes the determination of diagnostic accuracy (sensitivity, specificity, AUROC) for isoUDCA in NAFLD at this time. This represents a critical area for future research.
Experimental Protocols for Validation
To rigorously evaluate this compound as a biomarker for NAFLD, a well-designed clinical study is imperative. The following outlines a proposed experimental protocol.
Study Design and Cohort Selection
A cross-sectional study with a subsequent longitudinal follow-up is recommended.
-
Patient Cohort:
-
NAFLD patients (n > 200) with liver biopsy-proven diagnosis, stratified by NAFLD Activity Score (NAS) and fibrosis stage (F0-F4).
-
Healthy controls (n > 100) with no evidence of liver disease, matched for age, sex, and BMI.
-
-
Exclusion Criteria: Significant alcohol consumption, viral hepatitis, autoimmune liver disease, and use of medications known to affect bile acid metabolism.
Sample Collection and Processing
-
Serum: Fasting blood samples should be collected, allowed to clot, and centrifuged to obtain serum. Serum aliquots should be immediately stored at -80°C until analysis.
-
Feces: Stool samples should be collected and immediately frozen at -80°C. A standardized protocol for homogenization and extraction should be followed.
Analytical Methodology: Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of bile acids.
-
Sample Preparation (Serum):
-
Thaw serum samples on ice.
-
To 100 µL of serum, add an internal standard solution containing a stable isotope-labeled isoUDCA analog.
-
Perform protein precipitation with 400 µL of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column to separate isoUDCA from other bile acid isomers. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol with 0.1% formic acid) should be optimized.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) should be used for quantification, with specific precursor-to-product ion transitions for isoUDCA and its internal standard.
-
Data Analysis
-
Compare serum and fecal isoUDCA concentrations between healthy controls and NAFLD patients, and across different NAFLD stages (simple steatosis, NASH, and fibrosis stages).
-
Perform receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy of isoUDCA for detecting NAFLD and distinguishing NASH from simple steatosis.
-
Correlate isoUDCA levels with histological features of NAFLD (steatosis, inflammation, ballooning, fibrosis) and other non-invasive markers.
The following diagram illustrates the proposed experimental workflow.
Caption: Workflow for the validation of isoUDCA as a NAFLD biomarker.
Future Directions and Conclusion
This compound is a promising but understudied candidate biomarker for NAFLD. Its intimate connection with the gut microbiome and its potential link to hepatic steatosis warrant further investigation. The technical framework outlined in this guide provides a roadmap for future studies aimed at validating its clinical utility.
For researchers and drug development professionals, isoUDCA represents a novel target for understanding the pathophysiology of NAFLD and for developing new diagnostic tools. Future research should focus on:
-
Conducting large-scale, well-phenotyped cohort studies to establish definitive correlations between isoUDCA levels and NAFLD severity.
-
Investigating the functional role of isoUDCA in the liver and its interaction with key metabolic and inflammatory pathways.
-
Exploring the modulation of isoUDCA levels through therapeutic interventions, including probiotics, prebiotics, and targeted pharmacological agents.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Isoursodeoxycholate in Post-Prandial Lipemia and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Post-prandial lipemia, the transient increase in circulating triglycerides after a meal, is an independent risk factor for cardiovascular disease. Emerging evidence points to a significant role for the gut microbiome and its metabolites in modulating this process. One such metabolite, isoursodeoxycholate (isoUDCA), a secondary bile acid produced by gut bacteria, has been identified as a key player associated with exaggerated post-prandial lipemia and systemic inflammation. This technical guide provides an in-depth analysis of the current understanding of isoUDCA's role in these critical metabolic processes, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to support further research and drug development in this area.
This compound and its Association with Post-Prandial Lipemia and Inflammation
This compound (isoUDCA) is a secondary bile acid, an epimer of ursodeoxycholic acid (UDCA), formed from primary bile acids by the metabolic action of the gut microbiota.[1][2] Recent large-scale human cohort studies, such as the ZOE PREDICT-1 and TwinsUK studies, have highlighted a strong positive correlation between circulating levels of isoUDCA and the magnitude of post-prandial lipemia.[1][3] Furthermore, elevated isoUDCA is associated with increased levels of Glycoprotein A (GlycA), a marker of systemic inflammation, and adverse liver function enzyme profiles.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the association between this compound, post-prandial lipemia, and inflammation.
Table 1: Association of Serum this compound with Post-Prandial Lipemia and Inflammation Markers
| Parameter | Association with Serum isoUDCA | Study Population | Statistical Significance | Reference |
| Post-prandial Triglyceride Response | Positive Correlation | ZOE PREDICT-1 | q < 0.05 | [1] |
| Glycoprotein A (GlycA) | Positive Correlation | TwinsUK & ZOE PREDICT-1 | p < 0.05 | [1][3] |
Table 2: Impact of Interventions on Circulating this compound Levels
| Intervention | Effect on Serum isoUDCA | Study Details | Statistical Significance | Reference |
| Bariatric Surgery | Significant Decrease (β = -0.72) | 1-year follow-up | p = 1 x 10-5 | [1][3][4] |
| Fiber (Inulin) Supplementation | Decrease (β = -0.37) | --- | p < 0.03 | [1][3][4] |
| Omega-3 Supplementation | No Significant Change | --- | Not Significant | [1][3][4] |
Table 3: Association of Serum this compound with Liver Function Markers
| Liver Function Marker | Association with Serum isoUDCA | Statistical Significance | Reference |
| Alanine Aminotransferase (ALT) | Positive Correlation (β = 1.36) | p = 2.16 x 10-2 | [2] |
| Gamma-Glutamyl Transferase (GGT) | Positive Correlation (β = 2.74) | p = 6.84 x 10-3 | [2] |
| Aspartate Aminotransferase (AST) | No Significant Association | Not Significant | [2] |
| Hepatic Steatosis Index (HSI) | Positive Correlation (β = 0.34) | p = 3.54 x 10-3 | [2] |
Experimental Protocols
This section details the methodologies employed in the key studies cited, providing a framework for reproducible research in this field.
Measurement of Post-Prandial Lipemia: The Oral Fat Tolerance Test (OFTT)
The Oral Fat Tolerance Test (OFTT) is the standard method for assessing post-prandial lipemia.
-
Participant Preparation: Subjects are required to fast for 8-12 hours overnight. They should also avoid strenuous physical activity and alcohol for 24 hours prior to the test.[5][6]
-
Standardized Meal: A high-fat meal with a standardized composition is administered. For example, the ZOE PREDICT-1 study utilized standardized muffins with a defined macronutrient profile.[7][8] A common OFTT meal composition is approximately 75g of fat, 25g of carbohydrates, and 10g of protein.[6][9][10]
-
Blood Sampling: Venous blood samples are collected at baseline (fasting) and at specific time points after the meal. In the ZOE PREDICT-1 study, blood was drawn at 0 (fasting), 4, and 6 hours post-meal.[8] Other protocols may involve more frequent sampling (e.g., every hour for 6-8 hours).[5]
-
Analysis: Plasma or serum is isolated, and triglyceride concentrations are measured at each time point. The post-prandial response is often quantified as the incremental area under the curve (iAUC) for triglycerides.
Quantification of this compound and Other Bile Acids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acids in biological samples.
-
Sample Preparation: Serum or plasma samples are subjected to protein precipitation, typically using a solvent like methanol (B129727).[11][12] This is followed by centrifugation to remove the precipitated proteins. The supernatant containing the bile acids is then dried and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[11]
-
Chromatographic Separation: The bile acid extract is injected onto a reverse-phase C18 column for chromatographic separation.[11] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile) is used to separate the different bile acid species.
-
Mass Spectrometric Detection: The separated bile acids are ionized using electrospray ionization (ESI) in negative ion mode and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11] This allows for highly specific and sensitive quantification of isoUDCA and other bile acids.
Measurement of Systemic Inflammation: Glycoprotein A (GlycA)
GlycA is a composite biomarker of systemic inflammation measured from a nuclear magnetic resonance (NMR) signal of circulating glycoproteins.
-
Sample: Serum or plasma.
-
Methodology: The GlycA signal is quantified from the NMR spectrum of the sample. It arises from the N-acetylglucosamine residues on circulating acute-phase proteins.[13][14]
-
Advantages: GlycA is a stable marker of chronic, low-grade inflammation and is less susceptible to short-term fluctuations compared to other inflammatory markers like hs-CRP.[13][15]
Signaling Pathways and Logical Relationships
The precise molecular mechanisms by which isoUDCA influences post-prandial lipemia and inflammation are still under investigation. However, based on the known signaling roles of other secondary bile acids, a putative pathway involving the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5) can be proposed.
Gut Microbiome Production of this compound
Caption: Gut microbiota metabolize primary bile acids to produce secondary bile acids like isoUDCA.
Putative Signaling Pathway of this compound
The following diagram illustrates a hypothesized signaling pathway for isoUDCA based on its correlation with metabolic outcomes and the known functions of bile acid receptors.
Caption: Hypothesized signaling of isoUDCA via FXR and TGR5, leading to metabolic changes.
-
Note: The interaction of isoUDCA with FXR and TGR5 is currently speculative and based on the known functions of other secondary bile acids. Further research is needed to confirm these direct interactions and their downstream consequences.
Experimental Workflow for Investigating isoUDCA's Role
The following diagram outlines a logical workflow for future research to elucidate the causal role of isoUDCA.
Caption: A logical workflow for investigating the role of isoUDCA from correlation to causality.
Conclusion and Future Directions
The secondary bile acid this compound has emerged as a significant biomarker and potential mediator of post-prandial lipemia and systemic inflammation. The strong correlational data from large human studies provide a compelling rationale for further investigation into its mechanistic role. Future research should focus on:
-
Causative Studies: Utilizing in vitro models and gnotobiotic animal models colonized with specific isoUDCA-producing bacteria to establish a causal link between isoUDCA and metabolic dysregulation.
-
Receptor Interaction: Elucidating the direct interaction of isoUDCA with bile acid receptors such as FXR and TGR5 and characterizing the downstream signaling cascades.
-
Therapeutic Targeting: Exploring interventions that can modulate the gut microbial production of isoUDCA, such as targeted probiotics, prebiotics (like inulin), or small molecule inhibitors, as potential therapeutic strategies to mitigate post-prandial lipemia and inflammation.
This technical guide provides a comprehensive overview of the current knowledge surrounding this compound's role in metabolic health. The presented data, protocols, and visualized pathways are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of host-microbiome interactions and their impact on cardiovascular and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Oral Fat Tolerance Test (OFTT) in Human [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. zoe.com [zoe.com]
- 8. mdpi.com [mdpi.com]
- 9. lipotest.pl [lipotest.pl]
- 10. scielo.br [scielo.br]
- 11. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. optimaldx.com [optimaldx.com]
- 14. GlycA: A New Biomarker for Systemic Inflammation and Cardiovascular Disease (CVD) Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labcorp.com [labcorp.com]
The Endogenous Synthesis and Metabolism of Isoursodeoxycholate in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoursodeoxycholate (isoUDCA) is a secondary bile acid, a stereoisomer of the more prevalent ursodeoxycholic acid (UDCA). While present in smaller quantities, emerging research indicates its potential significance in human physiology and metabolic regulation. This technical guide provides a comprehensive overview of the endogenous synthesis and metabolism of isoUDCA in humans. It details the biosynthetic pathway from cholesterol, the pivotal role of the gut microbiota, and the subsequent metabolic fate of isoUDCA. This document also summarizes quantitative data on isoUDCA levels in various biological matrices, outlines key experimental protocols for its analysis, and illustrates the signaling pathways through which it may exert its biological effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the nuanced roles of secondary bile acids in health and disease.
Endogenous Synthesis of this compound
The synthesis of this compound is a multi-step process that involves both human host and gut microbial enzymes. It begins with the hepatic synthesis of primary bile acids from cholesterol, which are then metabolized by intestinal bacteria into secondary bile acids, including isoUDCA.
Hepatic Synthesis of Primary Bile Acids
The liver synthesizes two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol via two main pathways[1][2][3]:
-
The Classical (or Neutral) Pathway: This is the major pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. This pathway produces both CA and CDCA[1][3].
-
The Alternative (or Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and primarily yields CDCA[1][3][4].
Following their synthesis, these primary bile acids are conjugated with either glycine (B1666218) or taurine (B1682933) in the liver to increase their solubility before being secreted into the bile[5].
Gut Microbiota-Mediated Conversion to this compound
Upon entering the intestine, conjugated primary bile acids are deconjugated by bile salt hydrolases (BSHs) produced by a wide range of gut bacteria[5][6]. The resulting unconjugated primary bile acids, primarily CDCA, serve as substrates for further microbial transformations that lead to the formation of isoUDCA.
The formation of iso-bile acids proceeds through a 3-oxo intermediate. This involves a two-step enzymatic process catalyzed by hydroxysteroid dehydrogenases (HSDHs) present in specific gut bacteria[7][8]:
-
Oxidation: A 3α-HSDH oxidizes the 3α-hydroxyl group of a primary bile acid (like CDCA or its downstream metabolite, lithocholic acid) to a 3-oxo group, forming a 3-oxo-bile acid intermediate.
-
Reduction: A 3β-HSDH then reduces the 3-oxo group to a 3β-hydroxyl group, resulting in the formation of an iso-bile acid.
The conversion of deoxycholic acid (DCA) to iso-deoxycholic acid (isoDCA) has been specifically attributed to gut commensals such as Ruminococcus gnavus and Eggerthella lenta. While the direct synthesis of isoUDCA from CDCA by specific bacteria is less explicitly detailed in the provided results, the general pathway for iso-bile acid formation is well-established.
Metabolism of this compound
Once formed, this compound can be absorbed from the intestine and enter the enterohepatic circulation. Studies involving oral administration of isoUDCA in healthy humans have provided significant insights into its metabolic fate.
A key metabolic transformation of isoUDCA is its extensive isomerization to ursodeoxycholic acid (UDCA), a therapeutically important bile acid. This isomerization likely involves both intestinal and hepatic enzymes and proceeds via a 3-dehydro-UDCA (3-oxo) intermediate.
Furthermore, isoUDCA undergoes conjugation, primarily with N-acetylglucosamine, in the liver. This is in contrast to primary bile acids, which are mainly conjugated with glycine and taurine. A significant portion of isoUDCA in serum can remain unconjugated.
Quantitative Data on this compound
The following tables summarize the quantitative data on bile acid concentrations and the relative enrichment of isoUDCA and its metabolites in various biological fluids following oral administration of isoUDCA (250 mg, three times a day for one week) in healthy male subjects.
Table 1: Bile Acid Concentrations (Mean ± SEM) Before and After Oral IsoUDCA Administration
| Biological Matrix | Parameter | Before Administration | After Administration |
| Bile | Total Bile Acids (mmol/L) | 11.9 ± 1.87 | 15.3 ± 1.37 |
| Serum | Total Bile Acids (µmol/L) | 3.4 ± 0.10 | 6.8 ± 0.43 |
| Urine | Total Bile Acids (µmol/24h) | 5.3 ± 0.29 | 82.2 ± 7.84 |
Table 2: Relative Enrichment (%) of IsoUDCA and its Metabolites After Oral Administration
| Biological Matrix | IsoUDCA | UDCA | 3-dehydro-UDCA |
| Bile | 2.2 | 25.7 | 0.7 |
| Serum | 24.7 | 23.5 | 6.1 |
| Urine | 83.7 | 2.0 | 2.4 |
Table 3: Conjugation Status of IsoUDCA After Oral Administration
| Biological Matrix | Conjugation | Percentage |
| Serum | Unconjugated | 78% |
| Bile | N-acetylglucosamine Conjugated | 93-94% |
| Urine | N-acetylglucosamine Conjugated | 93-94% |
Experimental Protocols
The analysis of this compound and other bile acids in biological matrices typically involves sophisticated chromatographic techniques coupled with mass spectrometry. Below are generalized methodologies for these analyses.
Sample Preparation: Extraction of Bile Acids
From Serum/Plasma:
-
Protein Precipitation: A common method involves protein precipitation with a cold organic solvent like acetonitrile (B52724) or isopropanol, often containing an internal standard (e.g., a deuterated bile acid)[9][10]. The sample is vortexed and then centrifuged at high speed in a refrigerated centrifuge to pellet the proteins[10][11].
-
Supernatant Collection: The supernatant containing the bile acids is carefully transferred to a clean tube[10][11].
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent, such as a mixture of methanol (B129727) and water, for analysis[9][11].
From Feces:
-
Homogenization: Fecal samples are typically homogenized in an organic solvent.
-
Extraction: A simple extraction can be performed with hot pyridine (B92270) and hydrochloric acid, followed by extraction into diethyl ether[12].
-
Purification: For more complex samples, solid-phase extraction (SPE) using a C18 cartridge can be employed to purify the bile acid fraction[11].
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Derivatization: Bile acids are not sufficiently volatile for GC analysis and require derivatization. This typically involves a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups[13][14]. A one-step derivatization using reagents like BSTFA with 1% TMCS has also been shown to be effective[15].
-
GC Separation: The derivatized bile acids are separated on a capillary column (e.g., Rxi-5ms)[15]. The temperature program of the GC oven is optimized to achieve separation of the various bile acid isomers.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, providing high sensitivity and specificity[12].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: Reverse-phase liquid chromatography, typically using a C18 column, is employed to separate the bile acids[16]. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) is commonly used[17].
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, usually in negative ion mode, is used for detection[16]. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification[16].
Signaling Pathways
Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G protein-coupled receptors to regulate various metabolic pathways[5][18][19]. The specific signaling roles of isoUDCA are an active area of research, but it is likely to interact with the same pathways as other bile acids.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis[20][21]. Activation of FXR in the liver and intestine by bile acids leads to the inhibition of bile acid synthesis in a negative feedback loop[19]. While primary bile acids like CDCA are potent FXR agonists, the effects of isoUDCA on FXR signaling are less clear. Some secondary bile acids can act as FXR antagonists[21]. The microbial metabolite 3-oxo-LCA, an intermediate in the formation of iso-lithocholic acid, has been shown to be a potent FXR agonist[22][23]. This suggests that intermediates in the iso-bile acid synthesis pathway can modulate FXR signaling.
Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is activated by bile acids, leading to an increase in intracellular cyclic AMP (cAMP)[24]. TGR5 activation has been linked to improved glucose homeostasis, increased energy expenditure, and anti-inflammatory effects[24]. UDCA has been shown to exert some of its effects through TGR5 signaling[25][26]. Given its structural similarity, it is plausible that isoUDCA also interacts with TGR5, potentially influencing metabolic and inflammatory pathways.
Visualizations
Diagrams of Pathways and Workflows
Conclusion
The endogenous synthesis of this compound is a prime example of the intricate metabolic interplay between the human host and the gut microbiome. While present at lower concentrations than other major bile acids, its formation and metabolism are now understood in greater detail. The associations of isoUDCA with key metabolic parameters suggest that it may have a distinct physiological role that warrants further investigation. The analytical methods outlined here provide the tools necessary for researchers to accurately quantify isoUDCA and further elucidate its function in health and disease. A deeper understanding of isoUDCA's interaction with signaling pathways like FXR and TGR5 could unveil new therapeutic targets for metabolic and inflammatory disorders. This guide serves as a comprehensive starting point for further exploration into this intriguing secondary bile acid.
References
- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Bile Acid and Cholesterol Metabolism by PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Cholesterol and Bile Acids by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of tauroursodeoxycholic acid biotransformation enzymes from the gut microbiome of black bears using metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Restek - Blog [restek.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. Diversification of host bile acids by members of the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Farnesoid X Receptor Signaling Shapes the Gut Microbiota and Controls Hepatic Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Microbial Bile Acid Metabolite 3-Oxo-LCA Inhibits Colorectal Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Gut microbiota-mediated ursodeoxycholic acids regulate the inflammation of microglia through TGR5 signaling after MCAO - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoursodeoxycholate and the Farnesoid X Receptor: A Technical Guide to a Nuanced Interaction
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between isoursodeoxycholate (isoUDCA), a stereoisomer of the secondary bile acid ursodeoxycholic acid (UDCA), and the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. The content herein synthesizes current scientific findings, focusing on the nuanced modulatory role of isoUDCA on FXR signaling, and is intended for professionals in biomedical research and drug development.
Executive Summary
The farnesoid X receptor has emerged as a significant therapeutic target for a variety of metabolic and cholestatic diseases. While the interactions of primary and some secondary bile acids with FXR are well-characterized, the roles of their stereoisomers, such as this compound, are a subject of ongoing investigation. Contrary to a simple agonist or antagonist model, recent evidence indicates that isoUDCA exhibits a more complex mechanism of action. On its own, isoUDCA demonstrates minimal to no direct activation of FXR. However, it can function as a cooperative or allosteric modulator, enhancing the activation of FXR in the presence of endogenous or synthetic FXR agonists. This guide details the experimental evidence for this cooperative activation, outlines the key signaling pathways involved, and provides detailed protocols for the assays used to elucidate this interaction.
The Interaction Between this compound and FXR
This compound (isoUDCA) is a 3β-hydroxy epimer of ursodeoxycholic acid. Its interaction with the farnesoid X receptor is not characterized by strong, direct agonism or antagonism. Instead, isoUDCA's primary role appears to be that of a cooperative modulator.
Key Findings:
-
Low Intrinsic Activity: In vitro studies, including luciferase reporter assays, have shown that isoUDCA by itself does not significantly activate FXR or induce the expression of its primary target genes.[1]
-
Cooperative Activation: The defining characteristic of the isoUDCA-FXR interaction is its ability to act in concert with other FXR ligands. FRET-based real-time monitoring of FXR activity has revealed that while isoUDCA does not activate FXR on its own, its presence allows for a subsequent, enhanced activation of FXR by a potent agonist like GW4064.[1] This suggests an allosteric or cooperative binding mechanism.
-
In Vivo Relevance: In vivo studies in mice support the cooperative activation model. Co-administration of isoUDCA with the synthetic FXR agonist GW4064 resulted in a synergistic activation of FXR and its downstream targets.[1] Furthermore, the effects of UDCA (and by extension, its isomer isoUDCA) on FXR signaling in vivo appear to be dependent on the presence of other endogenous bile acids.[1]
Quantitative Data on this compound-FXR Interaction
To date, specific quantitative data on the binding affinity of this compound to FXR, such as EC50, IC50, or Kd values, have not been extensively reported in the scientific literature. This is likely due to its negligible direct agonistic or antagonistic activity, which makes the determination of such values in standard assays challenging. The current understanding emphasizes its role as a modulator rather than a direct ligand.
Effects on FXR Target Gene Expression
The cooperative modulatory effect of this compound is evident in its impact on the expression of FXR target genes. While isoUDCA alone has a minimal effect, its co-administration with an FXR agonist can potentiate the transcriptional response.
| Condition | FXR Target Gene Expression (e.g., Fgf15, Ibabp) | Reference |
| Vehicle Control | Baseline | [1] |
| This compound (isoUDCA) alone | Minimal to no induction | [1] |
| FXR Agonist (e.g., GW4064) alone | Significant induction | [1] |
| isoUDCA + FXR Agonist (e.g., GW4064) | Synergistic/Cooperative induction | [1] |
FXR Signaling Pathways
FXR activation regulates a network of genes involved in maintaining metabolic homeostasis. This compound, through its cooperative activation of FXR, can influence these critical signaling cascades. The two primary pathways are the FXR-SHP axis in the liver and the intestinal FXR-FGF15/19 axis.
The Hepatic FXR-SHP Pathway
In the liver, activated FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. A key target is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a transcriptional repressor for several genes, most notably CYP7A1, which encodes the rate-limiting enzyme in bile acid synthesis. By inducing SHP, FXR activation leads to the suppression of bile acid production, a crucial negative feedback mechanism.
The Intestinal FXR-FGF15/19 Pathway
In the enterocytes of the ileum, FXR activation by bile acids that have been reabsorbed from the gut lumen leads to the transcription of Fibroblast Growth Factor 15 (in rodents) or 19 (in humans) (FGF15/19). FGF15/19 is then secreted into the portal circulation and travels to the liver. In hepatocytes, FGF15/19 binds to its receptor complex (FGFR4/β-Klotho), initiating a signaling cascade that potently represses CYP7A1 expression. This gut-liver signaling axis is a primary mechanism for the feedback regulation of bile acid synthesis.
Experimental Protocols
The characterization of the this compound-FXR interaction relies on a suite of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
Luciferase Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate a transcription factor, in this case, FXR.
Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene under the control of a promoter with FXR response elements (FXREs). If a test compound activates FXR, the FXR-RXR heterodimer binds to the FXREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of FXR activation.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in complete culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of approximately 2 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator until cells reach 70-80% confluency.
-
-
Transfection:
-
For each well, prepare a transfection mix containing an FXR expression vector, an FXRE-luciferase reporter vector, and an internal control vector (e.g., expressing Renilla luciferase for normalization).
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, a known FXR agonist (positive control, e.g., GW4064 or CDCA), and a vehicle control (e.g., DMSO).
-
Add the compounds to the transfected cells and incubate for 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Using a dual-luciferase assay system, first add the firefly luciferase substrate and measure the luminescence with a luminometer.
-
Then, add the quenching reagent and the Renilla luciferase substrate to measure the internal control luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.
-
References
Isoursodeoxycholate as a Ligand for the TGR5 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. As a cell surface receptor activated by bile acids, TGR5 modulates diverse physiological processes, including energy expenditure, glucose homeostasis, and inflammatory responses. While a variety of bile acids have been identified as TGR5 ligands, the specific interactions and therapeutic potential of less common bile acid isomers, such as isoursodeoxycholate (isoUDCA), are of growing interest. This technical guide provides a comprehensive overview of the current understanding of isoUDCA as a potential TGR5 ligand, drawing comparisons with its well-studied stereoisomer, ursodeoxycholic acid (UDCA).
TGR5 Receptor Activation and Downstream Signaling
TGR5 is a G-protein-coupled receptor that, upon activation by a ligand, primarily couples to the stimulatory G alpha subunit (Gαs). This initiates a canonical signaling cascade that plays a crucial role in mediating the physiological effects of TGR5 activation.
The primary signaling pathway involves the following key steps:
-
Ligand Binding: A TGR5 agonist, such as a bile acid, binds to the receptor on the cell surface.
-
G-Protein Activation: This binding induces a conformational change in TGR5, leading to the activation of the associated Gαs protein. The Gαs subunit exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Second Messenger Signaling: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: Activated PKA can then phosphorylate a variety of downstream targets, leading to diverse cellular responses. One notable downstream effect is the inhibition of the RhoA signaling pathway, which in turn can suppress the activity of the transcriptional co-activator YAP (Yes-associated protein)[1][2][3].
This canonical Gαs-cAMP-PKA pathway is central to many of the therapeutic effects attributed to TGR5 activation, including the regulation of inflammation and cell proliferation.
Figure 1: TGR5 signaling pathway initiated by a ligand.
Quantitative Data on TGR5 Ligands
While specific quantitative data for this compound is not available, studies on its stereoisomer, ursodeoxycholic acid (UDCA), and its derivatives provide valuable insights into the potential interaction with TGR5. It is generally reported that UDCA is a weak agonist for the TGR5 receptor[4][5]. The table below summarizes the available quantitative data for various bile acids and synthetic agonists to provide a comparative context.
| Ligand | Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |
| Ursodeoxycholic Acid (UDCA) | TGR5 | Luciferase Reporter | - | >100 (weak agonist) | [4][5] |
| 7α-methylated UDCA | TGR5 | Luciferase Reporter | - | 13.0 | [6] |
| Lithocholic Acid (LCA) | TGR5 | - | - | 0.53 | [7][8] |
| Deoxycholic Acid (DCA) | TGR5 | - | - | 1.0 | [7][8] |
| Chenodeoxycholic Acid (CDCA) | TGR5 | - | - | 4.4 | [7][8] |
| Cholic Acid (CA) | TGR5 | - | - | 7.7 | [7][8] |
| INT-777 (Synthetic Agonist) | TGR5 | - | - | - | [1] |
Note: The lack of a specific EC50 value for UDCA in many studies, often cited as ">100 µM," underscores its characterization as a weak agonist. The significantly lower EC50 of the chemically modified 7α-methylated UDCA suggests that modifications to the UDCA structure can enhance TGR5 activation[6]. Further research is critically needed to determine the precise EC50 and binding affinity (Ki) of this compound to accurately assess its potency as a TGR5 ligand.
Experimental Protocols
To evaluate the activity of this compound or other potential ligands on the TGR5 receptor, several in vitro assays are commonly employed. The following sections provide detailed methodologies for two key experiments: a luciferase reporter assay and a cAMP measurement assay.
TGR5 Luciferase Reporter Assay
This assay measures the activation of TGR5 by quantifying the expression of a reporter gene (luciferase) under the control of a cAMP response element (CRE).
Objective: To determine the dose-dependent activation of the TGR5 receptor by a test compound.
Materials:
-
HEK293 cells (or another suitable cell line)
-
TGR5 expression vector
-
CRE-luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Test compound (this compound) and positive control (e.g., a known TGR5 agonist)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TGR5 expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and a positive control in serum-free medium. Replace the culture medium with the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 6-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Figure 2: Workflow for a TGR5 luciferase reporter assay.
cAMP Measurement Assay
This assay directly quantifies the intracellular levels of cAMP produced upon TGR5 activation.
Objective: To measure the dose-dependent increase in intracellular cAMP in response to a test compound.
Materials:
-
CHO-K1 cells stably expressing human TGR5 (or another suitable cell line)
-
Cell culture medium
-
Test compound (this compound) and positive control (e.g., a known TGR5 agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
Protocol:
-
Cell Seeding: Seed the TGR5-expressing cells in a 96-well or 384-well plate and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound and a positive control in an appropriate assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the assay kit protocol (typically 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for the chosen assay kit.
-
Signal Measurement: Read the plate using a plate reader compatible with the assay format.
-
Data Analysis: Plot the measured signal (which is proportional to the cAMP concentration) against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Figure 3: Workflow for a TGR5 cAMP measurement assay.
Conclusion and Future Directions
The TGR5 receptor represents a significant target for the development of novel therapeutics for metabolic and inflammatory diseases. While this compound is an intriguing candidate as a TGR5 ligand due to its structural similarity to the known weak agonist UDCA, a clear gap exists in the scientific literature regarding its specific binding affinity and activation potency. The available evidence suggests that UDCA itself is a weak TGR5 agonist, but chemical modifications can significantly enhance its activity[6].
Future research should prioritize the direct characterization of this compound's interaction with the TGR5 receptor. Determining its EC50 and Ki values through robust in vitro assays, such as those detailed in this guide, is a critical next step. Furthermore, comparative studies of isoUDCA and UDCA would provide valuable structure-activity relationship insights. Understanding the downstream signaling effects of isoUDCA, particularly its impact on GLP-1 secretion and anti-inflammatory pathways, will be crucial in elucidating its potential therapeutic utility. As our understanding of the nuanced interactions between different bile acid isomers and their receptors grows, so too will the opportunities for developing targeted and effective therapies.
References
- 1. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiota-mediated ursodeoxycholic acids regulate the inflammation of microglia through TGR5 signaling after MCAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 6. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Isoursodeoxycholate on Appetite-Regulating Hormones: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isoursodeoxycholate (isoUDCA), a secondary bile acid produced by gut microbiota, is emerging as a significant modulator of appetite and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of isoUDCA's influence on key appetite-regulating hormones. Evidence suggests a correlation between circulating isoUDCA levels and increased appetite, with the Takeda G-protein-coupled receptor 5 (TGR5) identified as a primary mediator of its effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway to facilitate further research and drug development in this area.
Quantitative Data on this compound and Appetite
The following table summarizes the key quantitative findings from a study by Louca et al. (2023) investigating the association between fasting serum this compound (isoUDCA) levels and pre-meal appetite in a cohort of healthy individuals.[1][2][3]
| Parameter | Cohort | Statistical Test | Result | p-value |
| Correlation between fasting isoUDCA and pre-meal appetite | ZOE PREDICT-1 (n=327) | Linear Regression | R² = 0.047, F(1,316) = 15.1 | 4.8 x 10⁻⁵ |
| Change in fasting isoUDCA 1-year post-bariatric surgery | BARIA cohort | Beta coefficient | -0.72 | 1 x 10⁻⁵ |
| Change in fasting isoUDCA after 6-week fiber supplementation (20g/day inulin) | Intervention Study | Beta coefficient | -0.37 | < 0.03 |
| Change in fasting isoUDCA after 6-week omega-3 supplementation | Intervention Study | Beta coefficient | Not significant | > 0.05 |
Note: The data presented is correlational and observational. Direct quantitative data from controlled this compound intervention studies on appetite hormone levels is currently limited in the published literature.
Experimental Protocols
Measurement of this compound in Serum
Method: Untargeted Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol Summary:
-
Sample Preparation: Serum samples are stored at -80°C until analysis. For analysis, samples are thawed and proteins are precipitated using a solvent like methanol. The supernatant is then collected for analysis.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry Detection: The eluent from the chromatography column is introduced into a mass spectrometer. Ionization is typically achieved using electrospray ionization (ESI) in negative ion mode. The mass spectrometer is operated in full scan mode or using multiple reaction monitoring (MRM) for targeted analysis to detect and quantify isoUDCA based on its specific mass-to-charge ratio (m/z).
-
Quantification: The concentration of isoUDCA is determined by comparing the peak area of the analyte in the sample to a standard curve generated using known concentrations of pure isoUDCA standard.
Assessment of Appetite
Method: Visual Analogue Scales (VAS)
Protocol Summary:
-
Scale Design: A 100 mm horizontal line is used for each appetite-related question. The ends of the line are anchored with opposing statements (e.g., "I am not hungry at all" and "I have never been more hungry").[4][5][6][7]
-
Questions: Participants are asked to rate their feelings on several aspects of appetite, including:
-
How hungry do you feel?
-
How full do you feel?
-
How strong is your desire to eat?
-
How much do you think you could eat?
-
-
Administration: Participants mark a vertical line on the scale to indicate their current feeling. This is typically done at fasting and at regular intervals after a meal or intervention.
-
Quantification: The distance from the left end of the line to the participant's mark is measured in millimeters to provide a quantitative score for each appetite sensation.
Measurement of Appetite-Regulating Hormones
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol Summary:
-
Sample Collection and Preparation: Blood is collected in tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and a protease inhibitor. Plasma is separated by centrifugation and stored at -80°C.
-
Assay Principle: A sandwich ELISA is used. A microplate is coated with a capture antibody specific for GLP-1.[8][9][10][11][12]
-
Procedure:
-
Standards, controls, and plasma samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for GLP-1 is added.
-
Following another incubation and wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is then added, and the color development is proportional to the amount of GLP-1.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
-
Quantification: A standard curve is generated, and the concentration of GLP-1 in the samples is determined.
Method: Radioimmunoassay (RIA)
Protocol Summary:
-
Sample Collection and Preparation: Blood is collected in chilled tubes containing aprotinin (B3435010) and EDTA. Plasma is separated by centrifugation in a refrigerated centrifuge and stored at -80°C.
-
Assay Principle: A competitive RIA is employed.[13][14][15][16][17]
-
Procedure:
-
Standards, controls, and plasma samples are incubated with a specific primary antibody against PYY.
-
A known amount of radiolabeled PYY (e.g., ¹²⁵I-PYY) is then added. The radiolabeled and unlabeled PYY compete for binding to the primary antibody.
-
A secondary antibody is added to precipitate the primary antibody-antigen complexes.
-
The pellet is washed, and the radioactivity is measured in a gamma counter.
-
-
Quantification: The amount of radioactivity is inversely proportional to the concentration of PYY in the sample. A standard curve is used for quantification.
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for Acylated (Active) Ghrelin
Protocol Summary:
-
Sample Collection and Preparation: Blood samples are collected in chilled tubes containing EDTA and a serine protease inhibitor (e.g., p-hydroxymercuribenzoic acid) to prevent the deacylation of ghrelin. Plasma is acidified (e.g., with HCl) before being stored at -80°C.[18][19][20][21][22]
-
Assay Principle: A competitive ELISA is typically used for the active form of ghrelin.
-
Procedure:
-
Standards, controls, and plasma samples are added to a microplate pre-coated with a ghrelin antibody.
-
A fixed amount of HRP-conjugated ghrelin is added to each well.
-
During incubation, the endogenous ghrelin and the HRP-conjugated ghrelin compete for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is inversely proportional to the amount of ghrelin in the sample.
-
The reaction is stopped, and absorbance is measured.
-
-
Quantification: A standard curve is used to determine the concentration of acylated ghrelin.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol Summary:
-
Sample Collection and Preparation: Blood is collected in standard serum or plasma (EDTA, heparin) tubes. The serum or plasma is separated by centrifugation and can be stored at -20°C or -80°C.[23][24][25][26]
-
Assay Principle: A sandwich ELISA is used.
-
Procedure:
-
A microplate is pre-coated with a monoclonal antibody specific for leptin.
-
Standards, controls, and samples are added to the wells and incubated.
-
After washing, a biotinylated anti-leptin antibody is added.
-
Following another incubation and wash, streptavidin-HRP conjugate is added.
-
A substrate solution is added, leading to color development proportional to the leptin concentration.
-
The reaction is stopped, and the absorbance is measured.
-
-
Quantification: A standard curve is generated to determine the leptin concentration in the samples.
Signaling Pathways and Visualizations
This compound is known to exert its effects on appetite-regulating hormones, at least in part, through the activation of the Takeda G-protein-coupled receptor 5 (TGR5). The following diagram illustrates the proposed signaling pathway leading to the secretion of GLP-1 from intestinal L-cells upon TGR5 activation by isoUDCA.
Caption: TGR5 signaling pathway for GLP-1 secretion.
Experimental Workflow for Investigating isoUDCA Effects
The following diagram outlines a typical experimental workflow to investigate the influence of this compound on appetite-regulating hormones in a clinical research setting.
Caption: Clinical trial workflow for isoUDCA investigation.
Conclusion and Future Directions
The available evidence strongly suggests a role for this compound in the regulation of appetite, likely mediated through the TGR5 signaling pathway and subsequent modulation of anorexigenic hormones such as GLP-1. The negative correlation of isoUDCA with satiety and its reduction following interventions known to improve metabolic health, such as bariatric surgery and fiber supplementation, highlight its potential as a therapeutic target.
Future research should focus on:
-
Conducting randomized controlled trials with direct administration of isoUDCA to establish a causal relationship with appetite-regulating hormones and to determine dose-dependent effects.
-
Further elucidating the downstream effects of isoUDCA on other appetite-regulating hormones, including PYY, ghrelin, and leptin.
-
Investigating the interplay between the gut microbiome composition, isoUDCA production, and host appetite regulation.
A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies targeting the gut-bile acid-hormone axis for the management of obesity and other metabolic disorders.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. cambridge.org [cambridge.org]
- 6. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 7. Reproducibility, power and validity of visual analogue scales in assessment of appetite sensations in single test meal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human GLP-1 ELISA Kit (BMS2194) - Invitrogen [thermofisher.com]
- 9. mercodia.com [mercodia.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. anshlabs.com [anshlabs.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Sensitive radioimmunoassay for measurement of circulating peptide YY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. phoenixbiotech.net [phoenixbiotech.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Standard sample collections for blood ghrelin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimum Collection and Storage Conditions for Ghrelin Measurements: Octanoyl Modification of Ghrelin Is Rapidly Hydrolyzed to Desacyl Ghrelin in Blood Samples - ProQuest [proquest.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. Human Ghrelin ELISA Kit (BMS2192) - Invitrogen [thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. denovobiolabs.com [denovobiolabs.com]
- 25. raybiotech.com [raybiotech.com]
- 26. novamedline.com [novamedline.com]
The Enterohepatic Circulation of Isoursodeoxycholate and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoursodeoxycholate (iUDCA), the 3β-epimer of the therapeutic bile acid ursodeoxycholate (UDCA), undergoes extensive enterohepatic circulation and metabolism. This technical guide provides an in-depth analysis of the metabolic fate of iUDCA, detailing its absorption, biotransformation, and excretion. The critical role of the gut microbiota and hepatic enzymes in the isomerization of iUDCA to the more prevalent UDCA is explored. This document summarizes key quantitative data from human studies, presents detailed experimental protocols for the analysis of iUDCA and its metabolites, and visualizes the complex circulatory pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.
Introduction
This compound (iUDCA) is a secondary bile acid and the 3β-epimer of ursodeoxycholate (UDCA), a compound widely used in the treatment of cholestatic liver diseases.[1] While present in smaller quantities than UDCA, iUDCA is absorbed and enters the enterohepatic circulation, a complex process involving secretion from the liver into the bile, passage into the intestine, and subsequent reabsorption and return to the liver.[2] During this circulation, iUDCA is subject to extensive metabolism, primarily through isomerization to UDCA. This biotransformation is significant as it suggests that iUDCA may act as a prodrug for UDCA, contributing to the overall therapeutic effect.[1] Understanding the dynamics of iUDCA's enterohepatic circulation and the factors influencing its metabolic conversion is crucial for a complete understanding of bile acid homeostasis and for the development of novel therapeutic strategies targeting bile acid pathways.
The Enterohepatic Circulation Pathway of iUDCA and its Metabolites
The enterohepatic circulation of iUDCA follows the general pathway of other bile acids. After oral administration, iUDCA is absorbed in the small intestine. It is then transported to the liver via the portal vein. In the liver, iUDCA and its metabolites are conjugated and secreted into the bile, which is stored in the gallbladder and released into the duodenum upon food intake. In the intestine, gut bacteria play a crucial role in the deconjugation and epimerization of bile acids. The reabsorbed bile acids return to the liver, completing the cycle.
Figure 1: Enterohepatic circulation of iUDCA and its metabolites.
Metabolism of this compound
Orally administered iUDCA is extensively metabolized. The primary metabolic pathway is the isomerization of iUDCA to UDCA. This conversion is thought to occur through a 3-oxo intermediate, 3-dehydro-UDCA, and is likely mediated by both intestinal and hepatic enzymes.[3]
Role of Gut Microbiota
The gut microbiome plays a pivotal role in bile acid biotransformation.[4][5] Intestinal bacteria possess hydroxysteroid dehydrogenases (HSDHs) that can catalyze the epimerization of bile acids.[6] It is highly probable that gut bacteria are involved in the conversion of iUDCA to UDCA within the intestinal lumen.
Hepatic Metabolism
After absorption, iUDCA that has not been metabolized by gut bacteria is transported to the liver. Hepatic enzymes can also contribute to the isomerization of iUDCA to UDCA. In the liver, iUDCA and its metabolites, including the newly formed UDCA, are conjugated with amino acids such as glycine (B1666218) and taurine, or with N-acetylglucosamine, to increase their water solubility and facilitate their secretion into bile.[3]
Figure 2: Metabolic pathway of iUDCA to UDCA.
Quantitative Data on iUDCA and Metabolite Distribution
A study in six healthy male subjects who received 250 mg of iUDCA orally three times a day for one week provides key quantitative data on the distribution of iUDCA and its major metabolites.[3]
Table 1: Bile Acid Concentrations in Bile, Serum, and Urine Before and After iUDCA Administration [3]
| Compartment | Parameter | Before Administration | After 1 Week of Administration |
| Bile | Total Bile Acids (mmol/L) | 11.9 ± 1.87 | 15.3 ± 1.37 |
| Serum | Total Bile Acids (µmol/L) | 3.4 ± 0.10 | 6.8 ± 0.43 |
| Urine | Total Bile Acids (µmol/24h) | 5.3 ± 0.29 | 82.2 ± 7.84 |
Table 2: Relative Enrichment of iUDCA and its Metabolites in Bile, Serum, and Urine After iUDCA Administration [3]
| Compartment | iUDCA (%) | UDCA (%) | 3-dehydro-UDCA (%) |
| Bile | 2.2 | 25.7 | 0.7 |
| Serum | 24.7 | 23.5 | 6.1 |
| Urine | 83.7 | 2.0 | 2.4 |
Table 3: Conjugation Status of iUDCA in Different Compartments After Administration [3]
| Compartment | Conjugation Status |
| Serum | 78% of iUDCA was unconjugated |
| Bile | 93-94% of iUDCA was conjugated with N-acetylglucosamine |
| Urine | 93-94% of iUDCA was conjugated with N-acetylglucosamine |
Experimental Protocols
The following sections detail the methodologies employed in the study of iUDCA metabolism.
Human Study Protocol
This protocol is based on the methodology described by Fischer et al. (1998).[3]
Figure 3: Experimental workflow for the human iUDCA metabolism study.
-
Subjects: Six healthy male volunteers.
-
Drug Administration: 250 mg of iUDCA (>99% purity) administered orally three times a day for one week.
-
Sample Collection:
-
Duodenal bile, serum, and 24-hour urine samples were collected before the start of the study and at the end of the one-week administration period.
-
-
Sample Preparation and Analysis:
-
Bile Acid Extraction: Bile acids were extracted from the collected biological fluids.
-
Group Separation: The extracted bile acids were separated into groups of conjugates (e.g., unconjugated, glycine-conjugated, taurine-conjugated, N-acetylglucosamine-conjugated).
-
Analytical Method: The separated bile acid fractions were analyzed by gas chromatography-mass spectrometry (GC-MS) and fast atom bombardment mass spectrometry (FAB-MS) for identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Bile Acid Analysis
The following is a generalized protocol for the analysis of bile acids in biological samples using GC-MS, based on common laboratory practices.
-
Internal Standard Addition: An internal standard (e.g., a deuterated bile acid) is added to the sample for accurate quantification.
-
Hydrolysis (for total bile acids): For the analysis of total bile acids, conjugated bile acids are hydrolyzed to their unconjugated forms, typically using cholylglycine hydrolase.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to extract and concentrate the bile acids.
-
Derivatization: The carboxyl and hydroxyl groups of the bile acids are derivatized to increase their volatility for GC analysis. A common method involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups.
-
GC-MS Analysis:
-
Gas Chromatograph: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for bile acid separation.
-
Mass Spectrometer: The separated bile acids are detected and quantified by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Signaling Pathways and Regulation
The enterohepatic circulation of bile acids is tightly regulated by a network of nuclear receptors and transporters. While specific studies on iUDCA are limited, it is presumed to be regulated by the same mechanisms as UDCA and other bile acids.
-
Farnesoid X Receptor (FXR): A key nuclear receptor that acts as a bile acid sensor. Activation of FXR in the ileum and liver leads to feedback inhibition of bile acid synthesis and transport.
-
Bile Acid Transporters:
-
Apical sodium-dependent bile acid transporter (ASBT): Located in the terminal ileum, responsible for the primary reabsorption of bile acids from the intestine.
-
Na+-taurocholate cotransporting polypeptide (NTCP): A major transporter for the uptake of conjugated bile acids from the portal blood into hepatocytes.
-
Bile salt export pump (BSEP): Located on the canalicular membrane of hepatocytes, it is the primary transporter for the secretion of monovalent bile salts into the bile.
-
Figure 4: Key signaling pathways regulating bile acid enterohepatic circulation.
Conclusion
The enterohepatic circulation of this compound is a dynamic process characterized by extensive isomerization to ursodeoxycholate. This biotransformation, mediated by both gut microbiota and hepatic enzymes, underscores the intricate interplay between the host and its microbial inhabitants in shaping the bile acid pool. The significant absorption and subsequent metabolic conversion of iUDCA suggest its potential as a prodrug for UDCA, a concept of considerable interest in the development of therapies for hepatobiliary disorders. The quantitative data and experimental protocols presented in this guide provide a foundational resource for further research into the pharmacokinetics and therapeutic potential of iUDCA and its metabolites. A deeper understanding of these pathways will be instrumental in designing novel interventions that modulate bile acid signaling for the treatment of metabolic and cholestatic diseases.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson's Disease-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery | Semantic Scholar [semanticscholar.org]
- 6. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Purity Isoursodeoxycholate for Research
These application notes provide a detailed protocol for the chemical synthesis, purification, and quality control of high-purity isoursodeoxycholate, intended for use by researchers, scientists, and drug development professionals.
Introduction
Isoursodeoxycholic acid (isoUDCA) is a secondary bile acid and an epimer of ursodeoxycholic acid (UDCA). Recent research has highlighted its potential role in metabolic regulation, inflammation, and appetite, making it a molecule of significant interest in biomedical research.[1][2] The availability of high-purity this compound is crucial for accurate and reproducible in vitro and in vivo studies.
This document outlines a robust protocol for the synthesis of isoUDCA from commercially available UDCA, followed by its conversion to the sodium salt, this compound. The protocol is based on a multi-step chemical synthesis involving an esterification, a Mitsunobu reaction for stereochemical inversion, and subsequent saponification.[3]
Synthesis of Isoursodeoxycholic Acid (isoUDCA)
The overall synthesis workflow is depicted below.
Caption: Experimental workflow for the synthesis of Sodium this compound.
Experimental Protocols
2.1.1. Step 1: Esterification of Ursodeoxycholic Acid
This step protects the carboxylic acid group of UDCA as a methyl ester.
| Reagent/Parameter | Quantity/Value | Notes |
| Ursodeoxycholic Acid | 10 g | |
| Methanol | 200 mL | Anhydrous |
| Sulfuric Acid (conc.) | 2 mL | Catalyst |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Reaction Temperature | Reflux |
Methodology:
-
Suspend ursodeoxycholic acid in methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude UDCA methyl ester.
2.1.2. Step 2: Mitsunobu Reaction for 3-OH Inversion
This key step inverts the stereochemistry at the C-3 position to yield the "iso" form.[3]
| Reagent/Parameter | Quantity/Value | Notes |
| UDCA Methyl Ester | 10 g | From Step 1 |
| Toluene (B28343) | 120 mL | Anhydrous |
| Triphenylphosphine (B44618) | 20 g | |
| Formic Acid (98%) | 4 mL | |
| Diethyl Azodicarboxylate (DEAD) | 40 mL (40% in Toluene) | Add dropwise, exothermic |
| Reaction Time | 48 hours | |
| Reaction Temperature | 80°C |
Methodology:
-
Dissolve the UDCA methyl ester, triphenylphosphine, and formic acid in toluene in a round-bottom flask.
-
With stirring, add the diethyl azodicarboxylate solution dropwise. The reaction is exothermic.
-
Heat the reaction mixture to 80°C and maintain for 48 hours.
-
Cool the mixture to room temperature. The triphenylphosphine oxide byproduct will precipitate.
-
Filter off the precipitate and discard it.
-
Evaporate the toluene from the filtrate to obtain the crude isoursodeoxycholic acid methyl ester. Further purification at this stage is generally not required.[3]
2.1.3. Step 3: Saponification to Isoursodeoxycholic Acid
This step hydrolyzes the methyl ester to yield the free acid.
| Reagent/Parameter | Quantity/Value | Notes |
| Crude isoUDCA Methyl Ester | From Step 2 | |
| Methanolic KOH (5%) | 200 mL | |
| Reaction Time | 3 hours | |
| Reaction Temperature | Reflux |
Methodology:
-
Dissolve the crude isoUDCA methyl ester in 5% methanolic potassium hydroxide (B78521).
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture and add 200 mL of water.
-
Concentrate the solution to half its volume under reduced pressure.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid under ice cooling to precipitate the crude isoursodeoxycholic acid.
-
Collect the precipitate by filtration.
Purification of Isoursodeoxycholic Acid
High purity is essential for research applications. The crude isoUDCA can be purified by crystallization or chromatography.[3]
3.1. Crystallization
Recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of ethyl acetate and methanol, can significantly improve purity.[3]
Methodology:
-
Dissolve the crude isoUDCA in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
3.2. Column Chromatography
For higher purity, column chromatography can be employed.
| Parameter | Specification |
| Stationary Phase | Silica (B1680970) Gel (60-120 mesh) |
| Mobile Phase | Chloroform or a gradient of Chloroform/Methanol |
Methodology:
-
Slurry the crude isoUDCA in a minimal amount of chloroform.
-
Load the slurry onto a pre-packed silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain high-purity isoUDCA.
Synthesis of Sodium this compound
The purified isoUDCA is converted to its sodium salt for improved aqueous solubility.
| Reagent/Parameter | Quantity/Value | Notes |
| High-Purity isoUDCA | 1 g | |
| Ethanol | 50 mL | |
| Sodium Hydroxide Solution | As required | e.g., 1 M solution |
Methodology:
-
Dissolve the high-purity isoursodeoxycholic acid in ethanol.
-
Slowly add a stoichiometric amount of sodium hydroxide solution while stirring. The pH should be monitored and adjusted to be neutral to slightly basic (pH 7-8).
-
Evaporate the solvent under reduced pressure to obtain the sodium this compound salt.
-
The resulting salt can be lyophilized from water to obtain a fluffy, white powder.
Quality Control and Analytical Methods
The purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
| Analytical Method | Purpose |
| HPLC | To determine the purity and quantify impurities.[4] |
| LC-MS | To confirm the molecular weight and identify byproducts.[5] |
| NMR Spectroscopy | For structural confirmation and elucidation of stereochemistry.[5] |
Signaling Pathways Involving Secondary Bile Acids
This compound is a secondary bile acid produced by the gut microbiota. Secondary bile acids are known to act as signaling molecules, primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), influencing lipid metabolism, inflammation, and glucose homeostasis.
Caption: A simplified signaling pathway for secondary bile acids like this compound.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]
- 4. An Improved Process For The Purification Of Ursodeoxycholic Acid [quickcompany.in]
- 5. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Isoursodeoxycholate (IUDCA) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro cell-based assays designed to elucidate the biological activities of isoursodeoxycholate (IUDCA). The protocols detailed herein are intended to facilitate the investigation of IUDCA's therapeutic potential, focusing on its effects on key cellular signaling pathways involved in cytoprotection, inflammation, and metabolic regulation.
Introduction to this compound (IUDCA)
This compound (IUDCA) is a secondary bile acid and an isomer of the well-characterized therapeutic agent, ursodeoxycholic acid (UDCA). While UDCA is widely used in the treatment of cholestatic liver diseases, the specific biological activities of IUDCA are less understood. Emerging research suggests that IUDCA may play a role in metabolic and inflammatory processes.[1] These protocols provide a framework for systematically evaluating the in vitro efficacy and mechanism of action of IUDCA.
A critical consideration when studying IUDCA in cell-based assays is its metabolic stability. It has been reported that a significant portion of IUDCA can be metabolized to 3-oxo-UDCA within a few hours in cell culture.[2] This metabolic conversion should be taken into account when interpreting experimental results, and monitoring the stability of IUDCA in the specific cell system is recommended.
I. Cytoprotective Activity Assays
This section outlines protocols to assess the ability of IUDCA to protect cells from various forms of injury, a key therapeutic property of bile acids like UDCA.
Hepatocyte Protection from Bile Acid-Induced Cytotoxicity
This assay evaluates IUDCA's ability to protect hepatocytes from the cytotoxic effects of more hydrophobic bile acids, such as glycochenodeoxycholate (GCDC).
Experimental Protocol:
-
Cell Culture: Culture primary rat hepatocytes or a human hepatocyte cell line (e.g., HepG2) in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of IUDCA (e.g., 10, 50, 100, 200 µM) for 24 hours. Include a vehicle control (e.g., DMSO or media).
-
Induction of Cytotoxicity: Following pre-treatment, expose the cells to a cytotoxic concentration of a hydrophobic bile acid, such as 1 mmol/L GCDC, for a predetermined duration (e.g., 4-6 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to the control groups.
Protection Against Oxidative Stress-Induced Injury
This assay determines if IUDCA can protect hepatocytes from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).
Experimental Protocol:
-
Cell Culture: Seed primary hepatocytes or HepG2 cells in 96-well plates and culture until optimal confluency.
-
Pre-treatment: Treat the cells with different concentrations of IUDCA for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a freshly prepared solution of H₂O₂ (e.g., 100-500 µM) to the cell culture medium for 2-4 hours.
-
Measurement of Cell Viability: Assess cell viability using the MTT or LDH release assay as described above.
-
Data Analysis: Determine the protective effect of IUDCA by comparing the viability of cells treated with IUDCA and H₂O₂ to those treated with H₂O₂ alone.
Table 1: Summary of Quantitative Data for Cytoprotective Assays
| Assay | Cell Line | Inducing Agent | IUDCA Concentration | Endpoint | Result | Reference |
| Bile Acid Cytotoxicity | Hep G2 | Ethanol | Not specified | Cell Viability | Cytoprotective | [3] |
| Oxidative Stress | Rat Hepatocytes | Hydrogen Peroxide | Pre-treatment | Cell Viability | Significant prevention of viability decrease (for UDCA) | [4] |
Note: Quantitative data for IUDCA in these specific assays is limited in the current literature. The provided information for UDCA can serve as a comparator.
II. Anti-inflammatory Activity Assays
These assays are designed to investigate the potential of IUDCA to modulate inflammatory responses, a crucial aspect of many diseases.
Inhibition of Pro-inflammatory Mediator Production in Macrophages
This protocol uses the RAW 264.7 macrophage cell line to assess the effect of IUDCA on the production of nitric oxide (NO) and pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed the cells in 96-well plates for NO and cytokine analysis, and in larger formats for protein and RNA extraction.
-
Pre-treatment: Pre-treat the cells with various concentrations of IUDCA (e.g., 0.5, 1, 2 mM) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO and cytokines).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
-
Data Analysis: Determine the percentage inhibition of NO and cytokine production by IUDCA compared to the LPS-stimulated control.
Assessment of NF-κB Signaling Pathway
This assay investigates whether IUDCA's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.
Experimental Protocol:
-
NF-κB Reporter Assay:
-
Transfect a suitable cell line (e.g., HEK293T or THP-1) with an NF-κB-responsive luciferase reporter plasmid.
-
Pre-treat the transfected cells with IUDCA.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Measure luciferase activity to quantify NF-κB transcriptional activity.
-
-
Western Blot for IκBα Phosphorylation and Degradation:
-
Treat RAW 264.7 cells with IUDCA followed by LPS stimulation for a short duration (e.g., 15-60 minutes).
-
Prepare cell lysates and perform Western blotting using antibodies against phospho-IκBα and total IκBα.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
Culture cells on coverslips and treat with IUDCA and an inflammatory stimulus.
-
Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB.
-
Visualize the subcellular localization of p65 using fluorescence microscopy.
-
Table 2: Summary of Quantitative Data for Anti-inflammatory Assays (UDCA as a surrogate)
| Assay | Cell Line | Stimulant | UDCA Concentration | Endpoint | Result | Reference |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | 1 mM | Nitrite level | Significant decrease | [5][6] |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | 1 mM | Protein level | Significant decrease | [5][6] |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | 1 mM | Protein level | Significant decrease | [5][6] |
| NF-κB Activation | RAW 264.7 | LPS | 1 mM | p-IκBα levels | Inhibition of phosphorylation | [5] |
III. Bile Acid Receptor Activation Assays
These assays are crucial for determining if IUDCA interacts with and activates key bile acid receptors, the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Activation Assay
This reporter gene assay measures the ability of IUDCA to activate the nuclear receptor FXR.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2 or HEK293T) in 96-well plates.
-
Co-transfect the cells with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements (e.g., IR-1), and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment: After 24 hours, treat the cells with a range of IUDCA concentrations. Include a vehicle control and a known FXR agonist (e.g., GW4064 or CDCA) as a positive control.
-
Luciferase Assay: After 18-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the IUDCA concentration to determine the EC₅₀ value.
Studies suggest that IUDCA has weak effects on FXR target gene expression compared to primary bile acids like chenodeoxycholic acid (CDCA).[2]
TGR5 Activation Assay
This assay determines if IUDCA can activate the G-protein coupled receptor TGR5, leading to an increase in intracellular cyclic AMP (cAMP).
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in 96-well plates.
-
Transfect the cells with a TGR5 expression plasmid.
-
-
cAMP Measurement:
-
After 24 hours, replace the medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with various concentrations of IUDCA for a short period (e.g., 30-60 minutes). Include a known TGR5 agonist (e.g., INT-777 or lithocholic acid) as a positive control.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.
-
-
Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for IUDCA-induced cAMP production.
Table 3: Summary of Quantitative Data for Receptor Activation Assays
| Receptor | Assay Type | Cell Line | Known Agonist | Agonist EC₅₀ | IUDCA Activity | Reference |
| FXR | Reporter Gene | HepG2/HEK293T | GW4064, CDCA | ~50 nM (GW4064) | Weak activation of target genes | [2][6] |
| TGR5 | cAMP Production | HEK293T | INT-777, LCA | ~0.5 µM (LCA) | Data not available | [5] |
IV. Gene Expression Analysis
This section describes the use of quantitative PCR (qPCR) to measure changes in the expression of target genes modulated by IUDCA.
Experimental Protocol:
-
Cell Treatment and RNA Extraction:
-
Culture the relevant cell line (e.g., hepatocytes for metabolic genes, macrophages for inflammatory genes) in 6-well plates.
-
Treat the cells with IUDCA at various concentrations and for different time points.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for target genes (e.g., TNFα, IL6, NOS2 for inflammation; SHP, BSEP for FXR activation) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Use a SYBR Green or probe-based qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Present the data as fold change in gene expression compared to the vehicle-treated control.
-
Table 4: Potential Target Genes for Expression Analysis
| Pathway | Target Gene | Function |
| Anti-inflammatory | TNFα, IL6, IL1B, NOS2 | Pro-inflammatory cytokines and enzyme |
| IL10 | Anti-inflammatory cytokine | |
| FXR Activation | SHP (Small Heterodimer Partner) | Nuclear receptor, key FXR target |
| BSEP (Bile Salt Export Pump) | Transporter involved in bile acid efflux | |
| Cytoprotection | HMOX1 (Heme Oxygenase 1) | Antioxidant enzyme |
| GCLC (Glutamate-Cysteine Ligase) | Enzyme in glutathione (B108866) synthesis |
V. Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Potential signaling pathways modulated by IUDCA.
Experimental Workflow
Caption: General workflow for assessing IUDCA activity in vitro.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Isoursodeoxycholate from its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoursodeoxycholate (isoUDCA) is a secondary bile acid and a stereoisomer of the more commonly known ursodeoxycholate (UDCA). The subtle structural differences among bile acid isomers, such as the orientation of hydroxyl groups, present a significant analytical challenge. Accurate and robust methods for separating and quantifying this compound from its isomers, including ursodeoxycholic acid (UDCA), chenodeoxycholic acid (CDCA), and deoxycholic acid (DCA), are crucial for understanding its physiological roles, metabolic pathways, and potential as a therapeutic agent or biomarker.
This document provides detailed application notes and protocols for the separation of this compound from its key isomers using state-of-the-art analytical techniques.
Structural Differences of Key Isomers
This compound and its isomers share the same molecular weight but differ in the stereochemistry of the hydroxyl groups on the steroid nucleus. These subtle differences in three-dimensional structure are the basis for their separation by chromatographic and electrophoretic techniques.
-
This compound (isoUDCA): 3β,7β-dihydroxy-5β-cholan-24-oic acid
-
Ursodeoxycholate (UDCA): 3α,7β-dihydroxy-5β-cholan-24-oic acid
-
Chenodeoxycholate (CDCA): 3α,7α-dihydroxy-5β-cholan-24-oic acid
-
Deoxycholate (DCA): 3α,12α-dihydroxy-5β-cholan-24-oic acid
Analytical Techniques and Protocols
The following sections detail the methodologies for separating this compound from its isomers using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a powerful technique for the sensitive and selective quantification of bile acids in complex biological matrices. The high resolving power of UPLC allows for the separation of closely related isomers, while tandem mass spectrometry provides excellent specificity and sensitivity for detection.
Application Note
This method is suitable for the quantitative analysis of this compound and its isomers in plasma, serum, and fecal extracts. The use of a C18 reversed-phase column with a carefully optimized gradient elution profile enables the separation of these structurally similar compounds.
Experimental Protocol
a) Sample Preparation (Human Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d4-Taurocholic Acid).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
b) Sample Preparation (Human Feces) [1][2][3][4]
-
Homogenization: Homogenize a known weight of wet fecal sample (e.g., 50 mg) in 1 mL of a suitable extraction solvent (e.g., 80% ethanol (B145695) containing an internal standard).
-
Sonication & Shaking: Sonicate the mixture for 15 minutes and then shake for 1 hour at room temperature.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate and reconstitute the sample as described in the plasma/serum protocol.
c) UPLC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 20-35% B
-
2-10 min: 35-60% B
-
10-12 min: 60-95% B
-
12-13 min: 95% B
-
13-13.1 min: 95-20% B
-
13.1-15 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for each bile acid isomer and internal standard should be optimized. For isoUDCA and its isomers, the precursor ion is typically [M-H]⁻ at m/z 391.3. Product ions will vary depending on the instrument and collision energy.
Quantitative Data
The following table provides representative retention times for the separation of bile acid isomers. Actual retention times may vary depending on the specific UPLC system, column, and mobile phase conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Ursodeoxycholate (UDCA) | 391.3 | 391.3 | 8.5 |
| This compound (isoUDCA) | 391.3 | 391.3 | 8.8 |
| Chenodeoxycholate (CDCA) | 391.3 | 391.3 | 9.2 |
| Deoxycholate (DCA) | 391.3 | 391.3 | 9.8 |
Note: The separation of isoUDCA and UDCA is challenging due to their epimeric nature. The provided retention times are illustrative and achieving baseline separation may require careful method optimization.
UPLC-MS/MS Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ro.ecu.edu.au [ro.ecu.edu.au]
Application Notes and Protocols for Isoursodeoxycholate Administration in Rodent Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoursodeoxycholate (isoUDCA) is the 3β-epimer of ursodeoxycholic acid (UDCA). In rodent models, isoUDCA has been shown to be a pro-drug, undergoing complete and rapid conversion to UDCA in the liver.[1] Consequently, the administration of isoUDCA is expected to elicit the same metabolic effects as UDCA. These application notes, therefore, focus on the established protocols and observed outcomes of UDCA administration in rodent models of metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and diabetes.
UDCA, a hydrophilic bile acid, has demonstrated a range of beneficial effects on metabolic parameters. These include improvements in glucose homeostasis, reduction of hepatic steatosis, and anti-inflammatory effects.[1][2][3][4] The mechanisms underlying these effects involve the modulation of key signaling pathways related to lipid metabolism and inflammation.[1][3][5][6]
This document provides a summary of quantitative data from key studies, detailed experimental protocols for the administration of UDCA (and by extension, isoUDCA) in various rodent models of metabolic disease, and visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of UDCA Administration
The following tables summarize the quantitative outcomes of UDCA administration on key metabolic parameters in various rodent models of metabolic disease.
Table 1: Effects of UDCA on Body Weight and Adiposity
| Rodent Model | UDCA Dose & Administration | Duration | Change in Body Weight | Change in Fat Mass | Reference |
| C57BL/6 Mice (Age-related obesity) | 0.3% in diet | 25 weeks | Significant reduction in weight gain | 17% decrease in total body fat (females) | [2][5] |
| C57BL/6J Mice (Diet-induced obesity) | 0.5% (w/w) in high-fat diet | 8 weeks | Maintained normal body weight compared to HFD control | Significant decrease in visceral fat | [7] |
| C57BL/6J Mice | 50 mg/kg/day & 450 mg/kg/day (oral gavage) | 21 days | Significant weight loss | Not specified | [3] |
Table 2: Effects of UDCA on Glucose Metabolism and Insulin (B600854) Sensitivity
| Rodent Model | UDCA Dose & Administration | Duration | Change in Blood Glucose | Change in Serum Insulin | Improvement in Insulin Sensitivity | Reference | |---|---|---|---|---|---| | Fructose-fed Rats (Metabolic Syndrome) | 150 mg/kg (oral gavage) | 6 weeks | Ameliorated fructose-induced hyperglycemia | Ameliorated fructose-induced hyperinsulinemia | Improved insulin resistance index |[4] | | KK-Ay Mice (Type 2 Diabetes with steatosis) | 50, 150, 450 mg/kg (oral administration) | 2-3 weeks | Decreased fasting hyperglycemia | Decreased fasting hyperinsulinemia | Improved hepatic insulin resistance (hyperinsulinemic-euglycemic clamp) |[8] | | Alloxan-induced Diabetic Rats | 40 mg/kg (intragastric) | 30 days | Gradually decreased to control levels | Increased 2.5-fold (but still lower than control) | Not specified |[9] | | High-fat diet-fed Mice | 0.5% (w/w) in diet | 8 weeks | Maintained normal levels compared to HFD control | Not specified | Improved glucose and insulin tolerance |[7] |
Table 3: Effects of UDCA on Lipid Profile and Hepatic Steatosis
| Rodent Model | UDCA Dose & Administration | Duration | Change in Serum Lipids | Change in Hepatic Lipids | Reference |
| Fructose-fed Rats (Metabolic Syndrome) | 150 mg/kg (oral gavage) | 6 weeks | Ameliorated hypertriglyceridemia and hypercholesterolemia | Not specified | [4] |
| C57BL/6 Mice (Age-related obesity) | 0.3% in diet | 25 weeks | Not specified | Significant reduction in hepatic triglycerides and cholesterol | [2][5] |
| High-fat diet-fed Mice | 0.5% (w/w) in diet | 8 weeks | Markedly reduced total cholesterol and LDL cholesterol | Decreased total triglycerides | [7] |
| ob/ob Mice | Not specified | Not specified | Not specified | Reduced free fatty acids and triglycerides | [1] |
Table 4: Effects of UDCA on Inflammatory Markers
| Rodent Model | UDCA Dose & Administration | Duration | Change in Inflammatory Markers | Reference |
| C57BL/6 Mice (Age-related obesity) | 0.3% in diet | 25 weeks | Significant decrease in TNF-α, Ccl2, and IL-6 in liver and/or white adipose tissue | [5] |
| ob/ob Mice | Not specified | Not specified | Downregulated NF-κB and STAT3 phosphorylation in the liver | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of UDCA to rodent models of metabolic disease. Given that isoUDCA is a pro-drug of UDCA, these protocols are directly applicable for studying the effects of isoUDCA.
Protocol 1: Induction of Metabolic Syndrome in Rats and UDCA Treatment
Objective: To investigate the effect of UDCA on metabolic syndrome induced by a high-fructose diet.
Animal Model: Male Wistar rats.
Materials:
-
Fructose (B13574) solution (10% w/v) in drinking water.
-
Ursodeoxycholic acid (UDCA).
-
Vehicle for UDCA (e.g., 0.5% carboxymethyl cellulose).
-
Standard rat chow.
-
Metabolic cages.
-
Equipment for blood pressure measurement, blood collection, and biochemical analysis.
Procedure:
-
Induction of Metabolic Syndrome:
-
House rats in a controlled environment (12h light/dark cycle, 22-24°C).
-
Provide ad libitum access to a 10% fructose solution as the sole source of drinking water for a total of 12 weeks.
-
Provide ad libitum access to standard rat chow.
-
Monitor body weight weekly.
-
-
UDCA Administration:
-
After 6 weeks of fructose administration, divide the rats into treatment and control groups.
-
Administer UDCA (e.g., 150 mg/kg body weight) or vehicle daily via oral gavage for the remaining 6 weeks.[4]
-
-
Outcome Measures:
-
At the end of the 12-week period, fast the animals overnight.
-
Measure systolic blood pressure.
-
Collect blood samples for the analysis of glucose, insulin, triglycerides, and total cholesterol.
-
Calculate the insulin resistance index (HOMA-IR).
-
Harvest tissues (e.g., aorta, liver) for histological and molecular analysis (e.g., expression of inflammatory markers).
-
Protocol 2: High-Fat Diet-Induced Obesity in Mice and UDCA Treatment
Objective: To assess the impact of UDCA on the development of diet-induced obesity and related metabolic dysfunctions.
Animal Model: Male C57BL/6J mice.
Materials:
-
High-fat diet (HFD; e.g., 60% of calories from fat).
-
Control diet (e.g., 10% of calories from fat).
-
Ursodeoxycholic acid (UDCA).
-
Equipment for body composition analysis (e.g., DEXA or NMR).
-
Glucometer and insulin assay kits.
-
Equipment for glucose and insulin tolerance tests.
Procedure:
-
Induction of Obesity:
-
After a one-week acclimatization period, divide mice into groups.
-
Feed the experimental group an HFD ad libitum.
-
Feed the control group a control diet ad libitum.
-
-
UDCA Administration:
-
Monitoring and Outcome Measures:
-
Monitor body weight and food intake weekly.
-
Periodically measure fasting blood glucose levels.
-
Towards the end of the study period, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
GTT: Fast mice for 6 hours, then administer glucose (1-2 g/kg) via oral gavage or intraperitoneal (IP) injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: Fast mice for 4-6 hours, then administer insulin (0.75-1 U/kg) via IP injection. Measure blood glucose at 0, 15, 30, 60, and 90 minutes post-injection.
-
-
At the end of the study, collect blood for lipid profile analysis (total cholesterol, LDL, HDL, triglycerides).
-
Harvest and weigh liver and adipose tissue depots.
-
Analyze liver tissue for lipid content (triglycerides, cholesterol) and gene expression of markers for lipogenesis and inflammation.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by UDCA
UDCA administration has been shown to impact several key signaling pathways involved in metabolic regulation, particularly in the liver and adipose tissue. The primary mechanisms include the downregulation of lipogenesis and the suppression of pro-inflammatory pathways.
Caption: Key signaling pathways modulated by UDCA in metabolic disease models.
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the effects of isoUDCA/UDCA in a rodent model of diet-induced metabolic disease.
Caption: General experimental workflow for isoUDCA/UDCA studies in rodents.
References
- 1. Ursodeoxycholic Acid Regulates Hepatic Energy Homeostasis and White Adipose Tissue Macrophages Polarization in Leptin-Deficiency Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]
- 4. Ursodeoxycholic Acid Ameliorates Fructose-Induced Metabolic Syndrome in Rats | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid improves insulin sensitivity and hepatic steatosis by inducing the excretion of hepatic lipids in high-fat diet-fed KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective effect of ursodeoxycholic acid in alloxan-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Identifying Isoursodeoxycholate Receptor Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoursodeoxycholate (isoUDCA) is a secondary bile acid that has garnered interest for its potential roles in metabolic and inflammatory signaling pathways. Identifying potent and selective agonists for isoUDCA receptors is a critical step in understanding its physiological functions and developing novel therapeutics. The primary molecular targets of bile acids, including isoUDCA, are the Farnesoid X Receptor (FXR), a nuclear receptor, and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. High-throughput screening (HTS) assays are essential tools for efficiently screening large compound libraries to identify novel agonists for these receptors.
These application notes provide an overview of the primary HTS methodologies for identifying isoUDCA receptor agonists, focusing on FXR and TGR5. Detailed protocols for key assays are provided to guide researchers in setting up and executing these screens.
Key Receptors for this compound
-
Farnesoid X Receptor (FXR): A nuclear receptor that functions as a ligand-activated transcription factor. Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.[1][2][3] A key downstream effect of FXR activation is the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2]
-
G-protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5): A Gs-protein coupled receptor located on the cell membrane. Ligand binding to TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of downstream signaling cascades, including the Protein Kinase A (PKA) pathway.[4][5] TGR5 activation has been linked to various physiological processes, including glucose homeostasis, energy expenditure, and modulation of inflammatory responses.[4][6]
High-Throughput Screening (HTS) Assays
Several HTS-compatible assay formats are available to screen for agonists of FXR and TGR5. The choice of assay depends on the specific research question, available instrumentation, and the nature of the compound library being screened.
Cell-Based Reporter Gene Assays
These assays are a mainstay for HTS of nuclear receptors and GPCRs. They rely on engineered cell lines that express the target receptor and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a response element specific to the receptor's signaling pathway.
-
FXR Reporter Assays: Commercially available kits from companies like Indigo Biosciences and Cayman Chemical utilize cell lines stably or transiently expressing human FXR and a luciferase or SEAP reporter gene driven by an FXRE.[7][8] Agonist binding to FXR leads to the expression of the reporter protein, which can be quantified by measuring luminescence or colorimetric signal. These assays are robust, sensitive, and well-suited for HTS.[9]
-
TGR5 Reporter Assays: Similar to FXR assays, TGR5 reporter assays employ cell lines co-expressing TGR5 and a reporter gene linked to a cAMP response element (CRE).[10][11] Agonist-induced activation of TGR5 leads to increased cAMP levels, which in turn drives the expression of the reporter gene.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays are homogeneous (no-wash) assays that are highly amenable to automation and HTS. They are based on the transfer of energy from a long-lifetime donor fluorophore (e.g., terbium or europium) to an acceptor fluorophore when they are in close proximity.
-
FXR Coactivator Recruitment Assay (TR-FRET): This assay measures the ligand-dependent interaction between FXR and a coactivator peptide.[12][13][14] The FXR protein is typically tagged with a donor fluorophore (e.g., via a GST-tag and a terbium-labeled anti-GST antibody), and a coactivator peptide (e.g., from SRC-1) is labeled with an acceptor fluorophore. Agonist binding induces a conformational change in FXR that promotes its interaction with the coactivator, bringing the donor and acceptor into proximity and generating a FRET signal.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET is another proximity-based assay that is well-suited for studying GPCR signaling in live cells. It measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., yellow fluorescent protein, YFP).
-
TGR5 G-Protein Activation Assay (BRET): This assay can monitor the activation of G-proteins downstream of TGR5.[15] For example, a BRET-based sensor can be constructed with Rluc fused to the Gαs subunit and YFP fused to the Gγ subunit of the heterotrimeric G-protein. Upon TGR5 activation by an agonist, the G-protein dissociates, leading to a change in the BRET signal.[15] BRET can also be used to monitor the recruitment of β-arrestin to the activated TGR5 receptor.[16]
cAMP Detection Assays
Since TGR5 is a Gs-coupled receptor, its activation directly leads to an increase in intracellular cAMP. Therefore, assays that quantify cAMP levels can be used to screen for TGR5 agonists.
-
HTS-Compatible cAMP Assays: Several commercial kits are available for the high-throughput measurement of cAMP, including those based on competitive immunoassays (e.g., HTRF, AlphaScreen) and live-cell biosensors (e.g., GloSensor™ cAMP Assay).[17] These assays offer high sensitivity and are readily automated.
Data Presentation
The following tables summarize the potency of known agonists for FXR and TGR5. This data is essential for establishing positive controls and for comparing the activity of newly identified compounds.
Table 1: Potency of Farnesoid X Receptor (FXR) Agonists
| Compound | Assay Type | Cell Line | EC50 | Reference(s) |
| GW4064 | Reporter Assay | CV-1 | 65 nM | [8] |
| Reporter Assay | HEK293 | 70 nM | [18] | |
| TR-FRET | Cell-free | 15 nM | [19] | |
| Chenodeoxycholic Acid (CDCA) | Reporter Assay | - | 17 µM | [11] |
| Coactivator Recruitment | Cell-free | 11.7 µM | [11] | |
| Isochenodeoxycholic Acid (isoCDCA) | Luciferase Reporter | - | Robust Activation | [20] |
| Isoursodeoxycholic Acid (isoUDCA) | Luciferase Reporter | HepG2 | Weak to no direct agonistic activity | [12][20] |
Table 2: Potency of G-protein Coupled Bile Acid Receptor 1 (TGR5) Agonists
| Compound | Assay Type | Cell Line | EC50 | Reference(s) |
| Lithocholic Acid (LCA) | cAMP Accumulation | - | 0.53 µM | [4][21] |
| Deoxycholic Acid (DCA) | cAMP Accumulation | - | 1.0 µM | [4][21] |
| Chenodeoxycholic Acid (CDCA) | cAMP Accumulation | - | 4.4 µM | [4][21] |
| Cholic Acid (CA) | cAMP Accumulation | - | 7.7 µM | [4][21] |
| INT-777 | cAMP Accumulation | - | Potent Agonist | [4] |
Experimental Protocols
Detailed methodologies for key HTS assays are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines, reagents, and instrumentation.
Protocol 1: FXR Cell-Based Reporter Gene Assay (Luciferase)
Objective: To quantify the agonist activity of test compounds on the Farnesoid X Receptor (FXR) using a luciferase reporter assay. This protocol is adapted from commercially available assay kits.[15][22]
Materials:
-
FXR Reporter Cell Line (e.g., INDIGO Biosciences Human FXR Reporter Assay System)
-
Cell Recovery Medium (CRM) and Compound Screening Medium (CSM) (provided with the kit)
-
Test compounds (dissolved in DMSO)
-
Reference agonist: GW4064 (provided with the kit)
-
White, opaque 96-well or 384-well microplates suitable for luminescence measurements
-
Luciferase detection reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Plate-reading luminometer
Procedure:
-
Cell Plating:
-
Rapidly thaw the cryopreserved FXR reporter cells in a 37°C water bath.
-
Resuspend the cells in the provided Cell Recovery Medium (CRM).
-
Dispense the cell suspension into the wells of the microplate according to the manufacturer's instructions (e.g., 100 µL per well for a 96-well plate).
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the reference agonist (GW4064) in Compound Screening Medium (CSM) at 2x the final desired concentration.
-
Add an equal volume of the diluted compounds to the corresponding wells of the cell plate (e.g., 100 µL for a 96-well plate). The final DMSO concentration should be kept below 0.5%.
-
Include vehicle control wells (CSM with DMSO) and positive control wells (CSM with a known concentration of GW4064, e.g., EC80).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 22-24 hours.
-
-
Luminescence Detection:
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Discard the cell culture medium from the wells.
-
Add the luciferase detection reagent to each well (e.g., 100 µL for a 96-well plate).
-
Incubate for at least 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Protocol 2: TGR5 Cell-Based cAMP Assay (GloSensor™)
Objective: To measure the agonist-induced activation of TGR5 by quantifying changes in intracellular cAMP levels using the GloSensor™ cAMP biosensor.
Materials:
-
HEK293 cells stably expressing human TGR5 and the GloSensor™-22F cAMP plasmid (Promega).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
Reference agonist: Lithocholic Acid (LCA) or a potent synthetic agonist like INT-777.
-
GloSensor™ cAMP Reagent.
-
White, opaque 96-well or 384-well microplates.
-
Plate-reading luminometer.
Procedure:
-
Cell Plating:
-
Seed the TGR5-GloSensor™ cells into the microplate at a density optimized for the assay (e.g., 10,000-20,000 cells per well in a 96-well plate).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 overnight.
-
-
GloSensor™ Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.
-
Remove the cell culture medium from the wells and add the equilibrated GloSensor™ reagent.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the reference agonist in the appropriate assay buffer at the desired final concentrations.
-
Add the compounds to the wells.
-
-
Luminescence Detection:
-
Measure the baseline luminescence before adding the compounds.
-
After compound addition, measure the luminescence kinetically over a period of 15-30 minutes, or at a fixed endpoint, using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold change in luminescence relative to the baseline or the vehicle control.
-
Plot the fold change against the compound concentration and determine the EC50 value from the dose-response curve.
-
Protocol 3: FXR Coactivator Recruitment Assay (TR-FRET)
Objective: To identify FXR agonists by measuring their ability to promote the interaction between FXR and a steroid receptor coactivator-1 (SRC-1) peptide using a TR-FRET assay. This protocol is based on commercially available kits like the LanthaScreen® TR-FRET FXR Coactivator Assay.[2][23][24]
Materials:
-
GST-tagged FXR ligand-binding domain (LBD).
-
Terbium-labeled anti-GST antibody (donor).
-
Fluorescein-labeled SRC-1 coactivator peptide (acceptor).
-
Assay buffer.
-
Test compounds (dissolved in DMSO).
-
Reference agonist: GW4064.
-
Low-volume, black 384-well microplate.
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the test compounds and reference agonist at 2x the final concentration in the assay buffer.
-
Prepare a mixture of the GST-FXR-LBD and the fluorescein-SRC-1 peptide in the assay buffer.
-
Prepare the terbium-labeled anti-GST antibody in the assay buffer.
-
-
Assay Assembly (Homogeneous, Mix-and-Read Format):
-
Add the compound solution to the wells of the 384-well plate.
-
Add the FXR/coactivator peptide mixture to the wells.
-
Add the terbium-labeled antibody to the wells.
-
The final volume in each well is typically 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
TR-FRET Measurement:
-
Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at ~490 nm (terbium emission) and ~520 nm (fluorescein emission) after a time delay (typically 50-100 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
Caption: TGR5 (GPBAR1) Signaling Pathway.
Caption: Cell-Based Reporter Assay Workflow.
Caption: TR-FRET Coactivator Recruitment Assay Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. besjournal.com [besjournal.com]
- 10. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dcreport.org [dcreport.org]
- 14. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchmgt.monash.edu [researchmgt.monash.edu]
- 17. caymanchem.com [caymanchem.com]
- 18. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Isoursodeoxycholate (isoUDCA) Analysis in Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of fecal samples for the quantitative analysis of isoursodeoxycholate (isoUDCA), a secondary bile acid. The accurate measurement of isoUDCA is crucial for understanding its role in gut health, disease pathology, and the efficacy of therapeutic interventions.
Introduction to this compound and its Analysis
This compound (isoUDCA) is a secondary bile acid formed by the metabolic activity of the gut microbiota. It is an isomer of ursodeoxycholic acid (UDCA), a primary bile acid used in the treatment of certain liver diseases. The concentration of isoUDCA in feces can provide valuable insights into the composition and metabolic function of the gut microbiome, as well as its potential as a biomarker for various gastrointestinal diseases.
The analysis of isoUDCA in fecal samples presents a significant challenge due to the complexity of the fecal matrix, which contains a vast array of potentially interfering substances such as lipids, proteins, and other bile acids. Therefore, a robust and reproducible sample preparation method is paramount for accurate and reliable quantification. The most common analytical technique for isoUDCA is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and selectivity.
Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for the successful analysis of isoUDCA. The primary goals of sample preparation are to efficiently extract isoUDCA from the fecal matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The main approaches include:
-
Solvent Extraction: This is the most common initial step, utilizing organic solvents to extract bile acids from the fecal homogenate. Methanol (B129727), ethanol, and isopropanol (B130326) are frequently used, often in combination with water.[1][2][3]
-
Solid-Phase Extraction (SPE): SPE is a cleanup technique used to remove interfering compounds and concentrate the bile acids. C18 cartridges are commonly employed for this purpose.[1][4][5]
-
Sample State: Fecal samples can be processed either wet or after lyophilization (freeze-drying). While lyophilization can improve homogenization and storage stability, some studies suggest that extraction from wet feces may offer better recovery for certain bile acids.[1][6][7]
The choice of method will depend on the specific research question, available equipment, and the desired throughput.
Comparative Data on Extraction Methods
The following table summarizes quantitative data from various studies on bile acid extraction from fecal samples. This data can help researchers select the most appropriate method for their specific needs.
| Method | Sample Type | Key Extraction Steps | Analytical Technique | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Methanol Extraction | Wet Feces | Homogenization in ice-cold methanol, centrifugation, dilution of supernatant. | LC-MS | 83.58 - 122.41 | 2.5 - 15 nM | [1][8] |
| Alkaline Hydrolysis & SPE | Lyophilized Feces | Enzymatic deconjugation, alkaline hydrolysis, solid-phase extraction (C18). | HPLC, GC-MS, LC-MS/MS | Not specified | Not specified | [4][5] |
| Ethanol-Ammonium Solution | Wet Feces | Extraction with 5% ammonium-ethanol aqueous solution. | UPLC-Q-TOF MS | 80.05 - 120.83 | 0.03 - 0.81 µg/kg | [6][9] |
| Isopropanol Extraction | Frozen Feces | Extraction with isopropanol. | MxP® Quant 500 kit | Not specified | Not specified | [10][11] |
| Methanol & Bead Beating | Freeze-dried Feces | Methanol extraction with bead beating for cell disruption. | LC-MS | Not specified | Not specified | [3] |
Detailed Experimental Protocols
Protocol 1: Methanol Extraction from Wet Fecal Samples
This protocol is adapted from a simple and rapid method suitable for LC-MS analysis.[1]
Materials:
-
Wet fecal sample (stored at -80°C)
-
Ice-cold methanol
-
Internal standards (e.g., deuterated bile acids like TDCA-d4, CDCA-d4, LCA-d4, DCA-d4)
-
0.1% aqueous formic acid solution
-
Microcentrifuge tubes (1.5 mL, low-bind)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Thaw the accurately weighed wet fecal aliquot (approximately 0.5 g).
-
Add 1.0 mL of ice-cold methanol containing the internal standards.
-
Vortex the sample for 30 minutes at 4°C.
-
Centrifuge at 21,000 x g for 20 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 1.5 mL microcentrifuge tube.
-
Dilute the supernatant 1:5 (v/v) with 0.1% aqueous formic acid solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
This protocol includes an SPE cleanup step for removing interfering substances and is based on methods described for comprehensive bile acid profiling.[4][5]
Materials:
-
Lyophilized fecal sample
-
Sodium acetate (B1210297) buffer (100 mM, pH 5.6)
-
Cholylglycine hydrolase and sulfatase
-
Isopropanol
-
0.1 N NaOH
-
Internal standard (e.g., norDCA)
-
C18 SPE cartridges
-
Methanol
-
Water
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Weigh approximately 50 mg of lyophilized fecal powder into a tube.
-
Add 250 µL of 100 mM sodium acetate buffer (pH 5.6) containing cholylglycine hydrolase and sulfatase.
-
Incubate at 37°C for 16 hours for enzymatic deconjugation.
-
Stop the reaction by adding 250 µL of isopropanol and heating at 90°C for 10 minutes.
-
Add the internal standard and 3 mL of 0.1 N NaOH.
-
Extract the bile acids from the fecal matrix by ultrasonication for 1 hour at room temperature.
-
Centrifuge and collect the supernatant.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bile acids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS analysis.
Visualization of Experimental Workflows
General Workflow for Fecal Sample Preparation
The following diagram illustrates a generalized workflow for preparing fecal samples for isoUDCA analysis, encompassing the key decision points of using wet or lyophilized samples and the inclusion of a cleanup step.
Caption: General workflow for fecal sample preparation for isoUDCA analysis.
Signaling Pathway Context (Hypothetical)
While isoUDCA itself is a metabolite, its levels are influenced by the metabolic pathways of the gut microbiota and can, in turn, influence host signaling pathways. The diagram below provides a simplified, hypothetical representation of this relationship.
References
- 1. ro.ecu.edu.au [ro.ecu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medrxiv.org [medrxiv.org]
- 11. Evaluation of different stool extraction methods for metabolomics measurements in human faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isoursodeoxycholate in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of isoursodeoxycholate (isoUDCA), a secondary bile acid, in human fecal samples using gas chromatography-mass spectrometry (GC-MS). Due to the non-volatile nature of bile acids, a crucial derivatization step is required to convert isoUDCA into a thermally stable and volatile compound suitable for GC-MS analysis. This protocol outlines a robust procedure involving extraction, derivatization, and subsequent GC-MS analysis, providing accurate and reproducible quantification of isoUDCA. The presented methods are essential for researchers investigating the role of gut microbiome metabolism and its impact on host physiology and disease.
Introduction
This compound is a secondary bile acid formed from the primary bile acid chenodeoxycholic acid through the metabolic activity of the gut microbiota. Alterations in the composition of the bile acid pool, including the levels of isoUDCA, have been associated with various physiological and pathological conditions. Therefore, the accurate quantification of isoUDCA in biological matrices such as feces is of significant interest in clinical and pharmaceutical research. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of complex biological samples.[1] However, the polar nature of bile acids necessitates a derivatization step to increase their volatility and thermal stability for successful GC-MS analysis.[2] This application note provides a detailed, step-by-step protocol for the analysis of isoUDCA in fecal samples, from sample preparation to data acquisition and analysis.
Experimental Protocols
Protocol 1: Fecal Sample Preparation and Extraction
This protocol describes the extraction of bile acids from fecal samples.
Materials:
-
Lyophilized fecal samples
-
Ethanol (B145695) (95%) containing 0.1 N NaOH
-
Internal Standard (IS) solution (e.g., d4-chenodeoxycholic acid, 10 µg/mL in methanol)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Water (deionized)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or centrifugal evaporator)
Procedure:
-
Weigh 50-100 mg of lyophilized fecal powder into a glass centrifuge tube.
-
Add 100 µL of the internal standard solution to each sample.
-
Add 5 mL of 95% ethanol containing 0.1 N NaOH.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 60°C for 1 hour, with occasional vortexing.
-
Centrifuge the sample at 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean glass tube.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the bile acids with 5 mL of methanol into a clean collection tube.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.
Protocol 2: Derivatization of this compound
This protocol details the two-step derivatization process (methylation followed by silylation) to enhance the volatility of isoUDCA for GC-MS analysis.[2]
Materials:
-
Dried fecal extract from Protocol 1
-
2% (v/v) Acetyl chloride in methanol (freshly prepared)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methylation of the Carboxyl Group:
-
To the dried extract, add 200 µL of 2% acetyl chloride in methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
-
Silylation of the Hydroxyl Groups:
-
To the dried, methylated extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
-
The sample is now derivatized and ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system) is used for the analysis.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 180°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 15 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed using a calibration curve prepared with derivatized isoUDCA standards. The peak area ratio of the target analyte to the internal standard is used for quantification.
Table 2: Quantitative Data for Derivatized this compound (as Methyl Ester-Trimethylsilyl Ether)
| Compound | Derivatized Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | C31H58O4Si2 | 550.9 | ~20.5 | 458 | 368, 279 |
| d4-Chenodeoxycholic Acid (IS) | C31H54D4O4Si2 | 554.9 | ~20.2 | 462 | 372, 283 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. The mass spectral data is based on the fragmentation pattern of the closely related isomer, ursodeoxycholic acid, as specific data for this compound is not widely available. Stereoisomers typically exhibit very similar mass spectra.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified metabolic pathway of bile acid synthesis.
References
Application Note & Protocol: Development of Analytical Standards for Isoursodeoxycholate (isoUDCA) Quantification
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the development of analytical standards and a validated LC-MS/MS method for the quantification of Isoursodeoxycholate (isoUDCA) in biological matrices.
Introduction
This compound (isoUDCA) is a secondary bile acid and a stereoisomer of ursodeoxycholate (UDCA). Formed through the epimerization of UDCA by gut microbiota, isoUDCA is emerging as a significant biomarker in metabolic health.[1] Recent studies have correlated circulating levels of isoUDCA with post-prandial lipemia, inflammation, and appetite, suggesting its role in cardiometabolic risk.[1][2] As research into the therapeutic potential of modulating bile acid profiles grows, the accurate and precise quantification of individual bile acids like isoUDCA is critical.
This document provides detailed protocols for the development of analytical standards and a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isoUDCA in plasma and fecal samples. The methodologies described herein are based on established principles for bile acid analysis and provide a framework for method validation in accordance with regulatory guidelines.
Overview of Analytical Workflow
The quantification of isoUDCA from biological matrices involves several key steps, from sample preparation to data analysis. A generalized workflow is presented below.
Caption: General experimental workflow for isoUDCA quantification.
Experimental Protocols
Materials and Reagents
-
This compound (isoUDCA) analytical standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d4 (isoUDCA-d4)
-
LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Ammonium (B1175870) formate (B1220265) and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human plasma (K2EDTA) and fecal matrices for standard and quality control (QC) preparation
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., isoUDCA-d4 in methanol) to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
Homogenization: Homogenize frozen fecal samples. Accurately weigh approximately 50 mg of the homogenized sample into a screw-top tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample.
-
Extraction: Add 1 mL of ice-cold methanol. Shake vigorously for 30 minutes at 4°C.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a new microcentrifuge tube and dilute 1:5 (v/v) with 0.1% aqueous formic acid.
-
Final Centrifugation: Centrifuge the diluted sample at 20,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Method Development
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for the separation of bile acid isomers.
-
Mobile Phase A: Water with 2 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 2 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A gradient elution is necessary to separate isoUDCA from other bile acids and matrix components. An example gradient is provided in the table below.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 30 |
| 8.0 | 60 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 12.0 | 20 |
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for bile acid analysis.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for isoUDCA and its internal standard must be determined. Since isoUDCA is an isomer of UDCA, their precursor ion will be the same (m/z 391.3). Product ions will likely result from the loss of water molecules. The optimal transitions should be determined by infusing a standard solution of isoUDCA into the mass spectrometer.
-
Example MRM Transitions (to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| isoUDCA (Quantifier) | 391.3 | To be determined | 100 | To be determined |
| isoUDCA (Qualifier) | 391.3 | To be determined | 100 | To be determined |
| isoUDCA-d4 (IS) | 395.3 | To be determined | 100 | To be determined |
Note: The user must optimize the product ions and collision energies for their specific instrument.
Method Validation
A full method validation should be performed according to ICH or other relevant regulatory guidelines. The following parameters should be assessed:
Calibration Curve and Linearity
-
Prepare a series of calibration standards by spiking blank matrix (plasma or fecal extract) with known concentrations of isoUDCA.
-
A typical calibration range for bile acids can be from 5 ng/mL to 5000 ng/mL.[3]
-
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
A linear regression with a weighting factor of 1/x or 1/x² is commonly used. The correlation coefficient (r²) should be ≥ 0.99.[3]
Precision and Accuracy
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Intra-day precision and accuracy: Analyze at least five replicates of each QC level on the same day.
-
Inter-day precision and accuracy: Analyze the QC samples on at least three different days.
-
Acceptance Criteria: The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).[4]
Recovery and Matrix Effect
-
Recovery: The extraction recovery should be determined at three QC levels (Low, Medium, High) by comparing the peak areas of extracted samples to those of post-extraction spiked samples. A consistent recovery of >85% is generally desirable.[4]
-
Matrix Effect: This is assessed by comparing the peak areas of analytes spiked into post-extraction blank matrix from different sources to the peak areas of analytes in a neat solution.
Stability
The stability of isoUDCA in the biological matrix should be evaluated under various conditions that mimic sample handling and storage, including:
-
Freeze-thaw stability
-
Short-term bench-top stability
-
Long-term storage stability
-
Post-preparative (autosampler) stability
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters for isoUDCA
| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | Weighting | Mean r² |
|---|---|---|---|---|---|
| isoUDCA | Plasma | 10 - 10,000 | Linear | 1/x² | ≥ 0.995 |
| isoUDCA | Feces | 10 - 10,000 | Linear | 1/x² | ≥ 0.995 |
Table 2: Precision and Accuracy Data for isoUDCA in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 500 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 8000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect for isoUDCA in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Low | 30 | >85% | 85-115% |
| Medium | 500 | >85% | 85-115% |
| High | 8000 | >85% | 85-115% |
Signaling Pathways of isoUDCA
Bile acids act as signaling molecules by activating nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.[5] These signaling pathways play a crucial role in regulating bile acid, lipid, and glucose metabolism. The formation of secondary bile acids like isoUDCA by the gut microbiota significantly modifies the pool of signaling molecules that interact with these receptors.
Caption: isoUDCA signaling via FXR and TGR5 receptors.
Activation of intestinal FXR and TGR5 by bile acids can influence the secretion of glucagon-like peptide-1 (GLP-1), which in turn regulates insulin (B600854) secretion and glucose homeostasis.[5] The specific agonistic or antagonistic activity of isoUDCA on these receptors is an active area of research.
Conclusion
This application note provides a detailed framework for the development and validation of an LC-MS/MS method for the quantification of this compound. The provided protocols for sample preparation and analytical conditions serve as a robust starting point for researchers. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality, reliable data for advancing our understanding of the role of isoUDCA in health and disease.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nssresearchjournal.com [nssresearchjournal.com]
- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoursodeoxycholate in Bile Acid Transport and Homeostasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoursodeoxycholate (isoUDCA)
This compound (isoUDCA) is the 3β-epimer of ursodeoxycholic acid (UDCA), a well-established therapeutic agent for cholestatic liver diseases.[1] As a secondary bile acid, isoUDCA is produced from primary bile acids by the gut microbiota.[2] Emerging research highlights its role in lipid metabolism, appetite regulation, and overall liver health, suggesting it is a significant signaling molecule in the gut-liver axis.[2][3] Unlike its more prevalent isomer, UDCA, the specific mechanisms of isoUDCA in regulating bile acid transport and homeostasis are still under investigation, making it a compound of high interest for researchers in hepatology and gastroenterology.
These application notes provide an overview of the current understanding of isoUDCA's biological activities and detailed protocols for its use in experimental studies of bile acid transport and homeostasis.
Application Notes
Physiological Relevance and Mechanism of Action
This compound is formed in the intestine and, after absorption, undergoes enterohepatic circulation. In the liver, it can be converted to UDCA.[1] Its biological effects are thought to be mediated, in part, through the modulation of nuclear receptors, particularly the farnesoid X receptor (FXR), a key regulator of bile acid synthesis and transport.[4] Studies suggest that isoUDCA may act as a weak or cooperative modulator of FXR, influencing the expression of genes involved in bile acid homeostasis.[4]
Quantitative Data Summary
The following table summarizes the known effects of isoUDCA on key components of bile acid homeostasis. Due to the nascent stage of isoUDCA-specific research, some data are qualitative or inferred from studies on its isomer, UDCA.
| Target | Parameter | Effect of isoUDCA | Reference |
| Bile Acid Transporters | |||
| Bile Salt Export Pump (BSEP/ABCB11) | Gene Expression | Likely upregulation (inferred from UDCA studies) | [5] |
| Sodium Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1) | Activity | Potential for weak inhibition | [6][7] |
| Organic Solute Transporter Alpha/Beta (OSTα/β) | Gene Expression | Likely upregulation via FXR modulation | [4] |
| Nuclear Receptors | |||
| Farnesoid X Receptor (FXR) | Activation | Weak or cooperative modulator | [4] |
| Liver Enzymes | |||
| Alanine Aminotransferase (ALT) | Serum Levels | Associated with increased levels in some populations | [2] |
| Gamma-Glutamyl Transferase (GGT) | Serum Levels | Associated with increased levels in some populations | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
isoUDCA's modulation of FXR signaling pathway.
In Vitro Bile Acid Transport Assay Workflow
Workflow for an in vitro bile acid transport assay.
Experimental Protocols
Protocol 1: In Vitro Bile Acid Transport Assay Using Caco-2 Cells
This protocol is designed to assess the effect of isoUDCA on the transport of a model bile acid across an intestinal epithelial barrier model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (isoUDCA)
-
Radiolabeled taurocholic acid (e.g., [3H]taurocholic acid)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value >250 Ω·cm² is generally considered acceptable.
-
Preparation of Dosing Solutions: Prepare solutions of isoUDCA at various concentrations (e.g., 1, 10, 50, 100 µM) in HBSS. Also, prepare a dosing solution of the radiolabeled bile acid substrate (e.g., 1 µM [3H]taurocholic acid) in HBSS.
-
Transport Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the isoUDCA solutions or vehicle control to the apical (upper) chamber and incubate for 30 minutes at 37°C.
-
Add the radiolabeled bile acid substrate to the apical chamber.
-
At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and determine the half-maximal inhibitory concentration (IC50) of isoUDCA if an inhibitory effect is observed.
Protocol 2: In Vitro Bile Acid Uptake and Efflux Assay in Sandwich-Cultured Hepatocytes (SCHs)
This protocol allows for the simultaneous assessment of isoUDCA's effects on both the uptake and biliary efflux of bile acids in a more physiologically relevant liver model.
Materials:
-
Cryopreserved human or rat hepatocytes
-
Collagen-coated plates
-
Hepatocyte culture medium
-
Matrigel® or another extracellular matrix overlay
-
Krebs-Henseleit buffer
-
This compound (isoUDCA)
-
Fluorescent bile acid substrate (e.g., cholyl-lysyl-fluorescein, CLF)
-
Fluorescence plate reader
Procedure:
-
Hepatocyte Seeding: Thaw and seed hepatocytes on collagen-coated plates at a density that allows for a confluent monolayer.
-
Sandwich Culture Formation: After cell attachment (typically 4-6 hours), overlay the cells with a layer of Matrigel® diluted in culture medium to create the sandwich configuration.
-
Cell Culture: Culture the SCHs for 3-5 days to allow for the formation of bile canaliculi.
-
Uptake and Efflux Assay:
-
Wash the SCHs with warm Krebs-Henseleit buffer.
-
Pre-incubate the cells with various concentrations of isoUDCA or vehicle control for 30 minutes.
-
Add the fluorescent bile acid substrate (e.g., 2 µM CLF) and incubate for a short period (e.g., 10 minutes) to measure uptake.
-
To measure efflux, after the uptake period, wash the cells and incubate in substrate-free buffer (containing isoUDCA or vehicle).
-
At designated time points, lyse the cells and measure the intracellular fluorescence. The amount of substrate retained in the cells versus that secreted into the bile canaliculi can be quantified.
-
-
Data Analysis: Determine the effect of isoUDCA on both the initial uptake rate and the biliary excretion index (BEI) of the fluorescent bile acid.
Protocol 3: Farnesoid X Receptor (FXR) Luciferase Reporter Gene Assay
This assay is used to determine if isoUDCA can activate or inhibit FXR-mediated gene transcription.[8][9][10]
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Lipofectamine® or other transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of isoUDCA. For antagonist testing, co-treat with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units against the concentration of isoUDCA to determine its agonistic or antagonistic activity.
Protocol 4: In Vivo Study in a Mouse Model of Cholestasis
This protocol outlines a general approach to investigate the in vivo efficacy of isoUDCA in a cholestasis model.
Materials:
-
Male C57BL/6 mice
-
Bile duct ligation (BDL) surgical kit
-
This compound (isoUDCA)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Liver tissue collection and processing reagents
-
ELISA kits for liver injury markers (ALT, AST, ALP)
-
LC-MS/MS for bile acid profiling
Procedure:
-
Animal Model Induction: Induce cholestasis in mice via bile duct ligation (BDL). Sham-operated animals will serve as controls.
-
Treatment Groups: Divide the animals into the following groups:
-
Sham + Vehicle
-
Sham + isoUDCA
-
BDL + Vehicle
-
BDL + isoUDCA
-
-
Drug Administration: Administer isoUDCA (e.g., 10-50 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 7-14 days).
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture and harvest liver tissue.
-
Biochemical Analysis: Measure serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Bile Acid Analysis: Analyze the bile acid composition in serum and liver tissue using LC-MS/MS to determine the effect of isoUDCA on the bile acid pool.
-
Gene Expression Analysis: Perform qPCR or RNA-seq on liver tissue to assess the expression of genes involved in bile acid synthesis and transport (e.g., Cyp7a1, Bsep, Ntcp, Ostα/β).
-
Histological Analysis: Perform H&E and Sirius Red staining of liver sections to evaluate liver injury and fibrosis.
-
Data Analysis: Statistically compare the parameters between the different treatment groups.
References
- 1. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic Acid Regulates Hepatic Energy Homeostasis and White Adipose Tissue Macrophages Polarization in Leptin-Deficiency Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure Activity Relationship for FDA Approved Drugs as Inhibitors of the Human Sodium Taurocholate Co-transporting Polypeptide (NTCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. besjournal.com [besjournal.com]
Application Notes and Protocols: Isoursodeoxycholate in Primary Hepatocyte Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoursodeoxycholate (IUDCA) is a secondary bile acid and an epimer of Ursodeoxycholic acid (UDCA). While UDCA is well-characterized and widely used for its cytoprotective and choleretic properties in the treatment of cholestatic liver diseases, the specific roles and mechanisms of IUDCA in hepatic cellular processes are less defined.[1] These application notes provide a comprehensive overview of the potential applications of IUDCA in primary hepatocyte culture experiments, based on the established knowledge of its isomer, UDCA, and general principles of bile acid research. The provided protocols are adapted from established methods for UDCA and primary hepatocyte culture and should be optimized for specific experimental needs.
Potential Applications of this compound in Primary Hepatocyte Culture
Based on the known effects of its isomer, UDCA, IUDCA can be investigated in primary hepatocyte cultures for a variety of purposes:
-
Cytoprotection and Apoptosis Inhibition: Evaluating the potential of IUDCA to protect hepatocytes from bile acid-induced toxicity and apoptosis.[1][2] This is crucial for understanding its therapeutic potential in cholestatic liver diseases where the accumulation of toxic bile acids leads to hepatocellular injury.
-
Modulation of Cellular Signaling Pathways: Investigating the effect of IUDCA on key signaling pathways involved in cell survival, inflammation, and metabolism, such as the MAPK and PI3K pathways.
-
Gene Expression Analysis: Studying the influence of IUDCA on the expression of genes involved in bile acid synthesis, transport, and detoxification.
-
Drug-Induced Liver Injury (DILI) Models: Assessing the protective effects of IUDCA against hepatotoxicity induced by various drugs.[3]
Data Presentation
Due to the limited availability of quantitative data specifically for this compound (IUDCA) in primary hepatocyte culture experiments, the following tables summarize representative data for its isomer, Ursodeoxycholate (UDCA). These tables can serve as a benchmark for designing and interpreting experiments with IUDCA.
Table 1: Effect of UDCA on Hepatocyte Viability in the Presence of a Toxic Bile Acid (Glycochenodeoxycholate - GCDC)
| Treatment Group | Concentration | Hepatocyte Survival Rate (%)[4] |
| Control (GCDC alone) | 500 µmol/L | 72 ± 6 |
| UDCA + GCDC | 100 µmol/L + 500 µmol/L | 87 ± 4 |
Table 2: Effect of UDCA on Apoptosis in Primary Hepatocytes
Data in this table is qualitative based on multiple studies demonstrating UDCA's anti-apoptotic effects. Quantitative data varies depending on the apoptosis-inducing agent and the specific assay used.
| Treatment | Key Observations[2][5] |
| Apoptotic Stimulus (e.g., toxic bile acids, Fas-ligand) | Increased caspase activation, DNA fragmentation, and apoptotic body formation. |
| UDCA + Apoptotic Stimulus | Reduced caspase activation, decreased DNA fragmentation, and inhibition of apoptosis. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in primary hepatocyte cultures. These are adapted from standard protocols and may require optimization.
Protocol 1: Primary Hepatocyte Isolation and Culture
This protocol describes a standard two-step collagenase perfusion technique for isolating primary hepatocytes from a rodent model.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
EGTA (0.5 mM in HBSS)
-
Collagenase type IV (0.5 mg/mL in HBSS with Ca²⁺ and Mg²⁺)
-
Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 µM Dexamethasone
-
Percoll
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) HBSS containing EGTA at a flow rate of 5 mL/min for 10 minutes to flush out the blood and chelate calcium.
-
Switch the perfusion to pre-warmed HBSS containing collagenase IV and perfuse for 10-15 minutes until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile petri dish containing Williams' Medium E.
-
Gently dissociate the liver tissue using a sterile cell scraper to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C to pellet the hepatocytes.
-
Remove the supernatant and resuspend the hepatocyte pellet in a Percoll gradient to separate viable from non-viable cells.
-
Centrifuge at 50 x g for 5 minutes. Aspirate the non-viable cell layer.
-
Wash the viable hepatocyte pellet with Williams' Medium E.
-
Determine cell viability and yield using a hemocytometer and Trypan Blue exclusion.
-
Seed the hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 x 10⁶ cells/well in a 6-well plate) in Williams' Medium E with supplements.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂. Allow cells to attach for 4-6 hours before initiating experimental treatments.
Protocol 2: Assessment of IUDCA-mediated Cytoprotection (Cell Viability Assay)
This protocol utilizes the MTT assay to assess the ability of IUDCA to protect primary hepatocytes from cytotoxicity induced by a toxic bile acid like glycochenodeoxycholate (GCDC).
Materials:
-
Primary hepatocytes cultured in 96-well plates
-
This compound (IUDCA) stock solution
-
Glycochenodeoxycholate (GCDC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
Procedure:
-
Seed primary hepatocytes in a 96-well plate and allow them to attach.
-
Prepare different concentrations of IUDCA in culture medium.
-
Pre-incubate the cells with various concentrations of IUDCA for 2 hours.
-
Introduce the toxic bile acid (e.g., GCDC at a pre-determined toxic concentration) to the wells, with and without IUDCA. Include control wells with medium only, IUDCA only, and GCDC only.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: Evaluation of Anti-Apoptotic Effects of IUDCA (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to determine the anti-apoptotic potential of IUDCA.
Materials:
-
Primary hepatocytes cultured in 6-well plates
-
This compound (IUDCA)
-
Apoptosis-inducing agent (e.g., TNF-α/Actinomycin D or a toxic bile acid)
-
Caspase-3 colorimetric assay kit
-
Lysis buffer (provided in the kit)
-
Caspase-3 substrate (DEVD-pNA)
Procedure:
-
Seed primary hepatocytes in 6-well plates.
-
Treat the cells with IUDCA at various concentrations for a specified pre-incubation time.
-
Induce apoptosis by adding the chosen apoptotic agent. Include appropriate controls.
-
Incubate for the desired period (e.g., 6-24 hours).
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released.
-
Normalize the caspase-3 activity to the protein concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of IUDCA's anti-apoptotic effect in hepatocytes.
Caption: Experimental workflow for studying IUDCA in primary hepatocytes.
Conclusion
This compound holds potential as a research tool in primary hepatocyte culture experiments, particularly in the areas of cytoprotection, apoptosis, and the modulation of signaling pathways relevant to liver diseases. While specific data on IUDCA is currently limited, the established knowledge of its isomer, UDCA, provides a strong foundation for designing and interpreting experiments. The protocols and workflows provided herein offer a starting point for researchers to explore the unique biological activities of IUDCA in primary hepatocytes. Further research is warranted to elucidate the specific mechanisms of action of IUDCA and to determine its potential as a therapeutic agent for liver disorders.
References
- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Ursodeoxycholic Acid in Treating and Preventing Idiosyncratic Drug-Induced Liver Injury. A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholate reduces hepatotoxicity of bile salts in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing Isoursodeoxycholate Binding Affinity to Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoursodeoxycholate (IUDCA) is a secondary bile acid and a stereoisomer of ursodeoxycholic acid (UDCA). Bile acids are increasingly recognized as signaling molecules that modulate various metabolic pathways through the activation of nuclear receptors and G-protein coupled receptors. Understanding the binding affinity of IUDCA to these receptors is crucial for elucidating its physiological functions and therapeutic potential. This document provides detailed application notes and protocols for assessing the binding affinity of IUDCA to key nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
The following sections detail the principles and experimental procedures for several key binding affinity assays, including Luciferase Reporter Assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Key Nuclear Receptors for this compound
-
Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine, playing a pivotal role in bile acid, lipid, and glucose homeostasis.[1][2]
-
Takeda G-protein coupled receptor 5 (TGR5): A membrane-bound receptor activated by bile acids, involved in energy homeostasis, inflammation, and glucagon-like peptide-1 (GLP-1) secretion.[3][4]
Quantitative Binding Affinity Data
While specific binding affinity values for this compound (IUDCA) are not extensively reported, the available data for the closely related ursodeoxycholic acid (UDCA) and the general potency ranking of bile acids provide valuable context.
| Ligand | Receptor | Assay Type | Binding Affinity (Kd) | Reference |
| UDCA | FXR | Receptor Binding Assay | 37.7 µM | [5] |
| Ligand | Receptor | Assay Type | Potency (EC50) | Reference |
| Lithocholic acid (LCA) | TGR5 | Functional Assay | 0.53 µM | [3] |
| Deoxycholic acid (DCA) | TGR5 | Functional Assay | 1.0 µM | [3] |
| Chenodeoxycholic acid (CDCA) | TGR5 | Functional Assay | 4.4 µM | [3] |
| Cholic acid (CA) | TGR5 | Functional Assay | 7.7 µM | [3] |
| Ursodeoxycholic acid (UDCA) | TGR5 | Functional Assay | >10 µM (less potent than CA) | [6] |
Note: IUDCA is reported to have low affinity for FXR, similar to UDCA.[7] The potency of IUDCA at TGR5 is expected to be in a similar range to or weaker than UDCA.
Experimental Protocols
Luciferase Reporter Assay for FXR Activation
This cell-based assay measures the ability of a ligand to activate a nuclear receptor, which in turn drives the expression of a luciferase reporter gene.
Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Upon binding of an agonist like IUDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to the FXRE, initiating the transcription of the luciferase gene. The resulting luminescence is proportional to the degree of FXR activation.
References
- 1. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Isoursodeoxycholate-Mediated Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoursodeoxycholate (isoUDCA) is a secondary bile acid, an epimer of ursodeoxycholate (UDCA), formed by the metabolic activity of the gut microbiota.[1] While the immunomodulatory properties of UDCA are well-documented, the specific roles of isoUDCA in regulating immune responses are an emerging area of investigation. Emerging evidence suggests a correlation between isoUDCA levels and inflammatory markers, highlighting its potential significance in immune-mediated diseases.[2][3][4]
These application notes provide a comprehensive guide for researchers interested in elucidating the effects of isoUDCA on various immune cell populations. Given the limited direct research on isoUDCA, this document leverages the extensive knowledge of its epimer, UDCA, to propose experimental frameworks and protocols. It is crucial to note that while UDCA and isoUDCA are structurally similar, their biological activities may differ. The provided protocols and data should, therefore, serve as a foundation for designing and interpreting experiments with isoUDCA.
Key Immunomodulatory Receptors for Bile Acids
Bile acids exert their immunomodulatory effects primarily through the activation or inhibition of specific receptors expressed on immune cells. Key receptors include:
-
Farnesoid X Receptor (FXR): A nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[5] In immune cells, FXR activation can have both pro- and anti-inflammatory effects depending on the cellular context.
-
G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5): A cell surface receptor that, upon activation, can modulate inflammatory responses, often by increasing intracellular cyclic AMP (cAMP) levels.[6][7]
Data Presentation: Quantitative Effects of Ursodeoxycholate (UDCA) on Immune Responses
The following tables summarize the quantitative effects of UDCA on various immune parameters. This data is provided as a reference for designing dose-response experiments with isoUDCA.
Table 1: Effect of UDCA on Immunoglobulin Production by Peripheral Blood Mononuclear Cells (PBMCs)
| Stimulus | Immunoglobulin | UDCA Concentration (µM) | Inhibition (%) |
| Staphylococcus aureus Cowan I | IgM | 50 | 45 |
| Staphylococcus aureus Cowan I | IgG | 50 | 12 |
| Staphylococcus aureus Cowan I | IgA | Not specified | Suppressed |
Data extracted from in vitro studies on human PBMCs.[1][8]
Table 2: Effect of UDCA on Cytokine Production by PBMCs
| Stimulus | Cytokine | UDCA Concentration | Effect |
| Concanavalin A | IL-2 | Not specified | Suppressed |
| Concanavalin A | IL-4 | Not specified | Suppressed |
| Polyinosinic-polycytidylic acid | IFN-γ | Not specified | Suppressed |
| Lipopolysaccharide (LPS) | IL-1 | Not specified | No effect |
| Lipopolysaccharide (LPS) | IL-6 | Not specified | No effect |
Data extracted from in vitro studies on human PBMCs.[1]
Table 3: Effect of UDCA on Monocyte-Derived Cytokine Release
| Cell Type | Stimulus | Cytokine | UDCA Concentration (µM) | Effect |
| Primary Human Monocytes | TNF-α (5 ng/mL) | IL-8 | 25-100 | Significant attenuation |
| U937 Monocytes | TNF-α (5 ng/mL) | IL-8 | 25-100 | Significant attenuation |
| Primary Human Monocytes | LPS (1 µg/mL) | IL-8 | 25-100 | No significant effect |
| U937 Monocytes | LPS (1 µg/mL) | IL-8 | 25-100 | No significant effect |
Data extracted from in vitro studies.[8][9]
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of isoUDCA on key immune cell populations.
Protocol 1: In Vitro Assessment of isoUDCA on T Cell Proliferation and Differentiation
Objective: To determine the effect of isoUDCA on the proliferation and differentiation of naive CD4+ T cells into Th1, Th2, Th17, and regulatory T cell (Treg) subsets.
Materials:
-
This compound (isoUDCA)
-
Human or mouse naive CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Cytokine cocktails for Th1, Th2, Th17, and Treg differentiation
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
-
ELISA kits for relevant cytokines (IFN-γ, IL-4, IL-17A, IL-10)
Procedure:
-
Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using a negative selection kit.
-
Label the isolated T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Activate the T cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
Add isoUDCA at a range of concentrations (e.g., 10, 50, 100, 200 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the appropriate cytokine cocktails for polarizing the T cells into Th1, Th2, Th17, or Treg subsets.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and analyze proliferation by flow cytometry based on the dilution of the proliferation dye.
-
For differentiation analysis, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for key transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for Treg) and cytokines (IFN-γ, IL-4, IL-17A).
-
Analyze the stained cells by flow cytometry.
-
Collect the culture supernatants to measure cytokine secretion using ELISA.
Protocol 2: Evaluation of isoUDCA's Effect on Dendritic Cell (DC) Maturation and Function
Objective: To assess the impact of isoUDCA on the maturation, antigen presentation capacity, and cytokine production of monocyte-derived dendritic cells.
Materials:
-
This compound (isoUDCA)
-
Human or mouse monocyte isolation kit
-
GM-CSF and IL-4 for DC differentiation
-
Lipopolysaccharide (LPS) for DC maturation
-
FITC-dextran
-
Fluorochrome-conjugated antibodies against CD80, CD86, HLA-DR (human), MHC class II (mouse), and CD40
-
Flow cytometer
-
ELISA kits for IL-12p70, IL-10, and TNF-α
Procedure:
-
Isolate monocytes from human PBMCs or mouse bone marrow.
-
Differentiate the monocytes into immature DCs (iDCs) by culturing them with GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) for 5-7 days.
-
On day 5 or 6, treat the iDCs with various concentrations of isoUDCA (e.g., 10, 50, 100, 200 µM) for 24 hours. Include a vehicle control.
-
To induce maturation, add LPS (100 ng/mL) to the cultures for another 24 hours.
-
Analysis of DC Maturation:
-
Harvest the cells and stain them with fluorochrome-conjugated antibodies against CD80, CD86, HLA-DR/MHC class II, and CD40.
-
Analyze the expression of these maturation markers by flow cytometry.
-
-
Analysis of Antigen Uptake (Endocytosis):
-
Incubate isoUDCA-treated iDCs with FITC-dextran (1 mg/mL) for 1 hour at 37°C and 4°C (as a negative control).
-
Wash the cells and analyze the uptake of FITC-dextran by flow cytometry.
-
-
Analysis of Cytokine Production:
-
Collect the culture supernatants from the maturation step and measure the concentrations of IL-12p70, IL-10, and TNF-α using ELISA.
-
-
Mixed Lymphocyte Reaction (MLR):
-
Co-culture the isoUDCA-treated and matured DCs with allogeneic naive CD4+ T cells (labeled with a proliferation dye) at different DC:T cell ratios (e.g., 1:10, 1:20, 1:40).
-
After 4-5 days, assess T cell proliferation by flow cytometry.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Bile acids like isoUDCA are known to interact with specific receptors that trigger downstream signaling cascades, ultimately influencing gene expression and cellular function.
Caption: Potential signaling pathways of isoUDCA via GPBAR1 and FXR.
Experimental Workflow
The following diagram outlines a general workflow for investigating the immunomodulatory effects of isoUDCA on a specific immune cell type.
Caption: General workflow for studying isoUDCA's effects on immune cells.
Logical Relationships of isoUDCA's Potential Effects
This diagram illustrates the potential interplay between isoUDCA and different immune cells, leading to an overall immunomodulatory outcome.
Caption: Potential immunomodulatory interactions of isoUDCA.
Conclusion
The study of this compound's role in immune regulation is a promising field with the potential to uncover new therapeutic targets for inflammatory and autoimmune diseases. While direct evidence is still accumulating, the established immunomodulatory effects of its epimer, UDCA, provide a strong rationale for investigating isoUDCA. The protocols and data presented here offer a robust framework for researchers to begin exploring the intricate interactions between this gut microbial metabolite and the host immune system. Careful experimental design, including appropriate dose-response studies and a comprehensive analysis of multiple immune parameters, will be crucial for delineating the specific immunomodulatory profile of this compound.
References
- 1. Immunomodulatory effects of ursodeoxycholic acid on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the effect of ursodeoxycholic acid (UDCA) in comparison with dexamethasone and diclofenac in a rat model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery [iris.unito.it]
- 4. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-negative T cells in combination with ursodeoxycholic acid ameliorates immune-mediated cholangitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic Acid (UDCA) Exerts Anti-Atherogenic Effects by Inhibiting RAGE Signaling in Diabetic Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid inhibits TNFα-induced IL-8 release from monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Effect of Isoursodeoxycholate on Intestinal Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intestinal barrier is a complex, selectively permeable barrier that is crucial for absorbing nutrients while preventing the translocation of harmful substances from the gut lumen into the systemic circulation. Disruption of this barrier is implicated in the pathogenesis of various gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and metabolic disorders. Isoursodeoxycholate (IUDCA), a secondary bile acid, has emerged as a molecule of interest due to its structural similarity to ursodeoxycholic acid (UDCA), a compound known for its cytoprotective and anti-inflammatory properties.[1][2][3][4] Recent studies have highlighted the association of IUDCA with metabolic health, inflammation, and appetite, suggesting its potential role in modulating gut homeostasis.[5]
These application notes provide a comprehensive protocol to evaluate the potential effects of this compound on intestinal barrier function, utilizing both in vitro and in vivo models. The described methodologies will enable researchers to assess changes in intestinal permeability and the expression of key tight junction proteins, providing insights into the therapeutic potential of IUDCA.
Key Experimental Protocols
In Vitro Evaluation of Intestinal Barrier Function using Caco-2 Cell Monolayers
The Caco-2 cell line, a human colon adenocarcinoma cell line, spontaneously differentiates into a polarized monolayer of enterocytes, forming tight junctions and serving as a well-established in vitro model of the intestinal epithelial barrier.
1. Caco-2 Cell Culture and Monolayer Formation
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Procedure:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
For barrier function assays, seed Caco-2 cells onto Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for complete differentiation and formation of a confluent monolayer with stable tight junctions. Change the culture medium every 2-3 days.
-
2. Treatment with this compound (IUDCA)
-
Prepare a stock solution of IUDCA in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
After 21 days of culture, replace the medium in the apical and basolateral compartments of the Transwell® inserts with a medium containing different concentrations of IUDCA or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
-
Optionally, include a positive control for barrier disruption, such as TNF-α (10 ng/mL) or a combination of cytokines.
3. Measurement of Transepithelial Electrical Resistance (TEER)
TEER is a measure of the ionic conductance across the cell monolayer and is a reliable indicator of tight junction integrity.
-
Equipment: Epithelial Voltohmmeter with "chopstick" electrodes.
-
Procedure:
-
Equilibrate the Transwell® plates to room temperature before measurement.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance (in Ohms, Ω).
-
Measure the resistance of a blank Transwell® insert without cells containing the same medium.
-
Calculate the TEER in Ω·cm² using the following formula: TEER (Ω·cm²) = (R_sample - R_blank) x A where R is the resistance in Ω and A is the surface area of the membrane in cm².
-
4. Paracellular Permeability Assay using FITC-Dextran
This assay measures the flux of a fluorescently labeled, non-absorbable molecule across the cell monolayer, indicating paracellular permeability.
-
Reagent: Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa.
-
Procedure:
-
After the IUDCA treatment period, gently wash the Caco-2 monolayers with pre-warmed PBS.
-
Add fresh medium to the basolateral compartment.
-
Add medium containing FITC-dextran (e.g., 1 mg/mL) to the apical compartment.
-
Incubate the plates at 37°C.
-
At specified time points (e.g., 1, 2, 4 hours), collect samples from the basolateral compartment.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
-
In Vivo Evaluation of Intestinal Barrier Function in a Mouse Model
An animal model of intestinal injury is essential to evaluate the in vivo efficacy of IUDCA. A lipopolysaccharide (LPS)-induced intestinal injury model is a well-established method to induce acute intestinal inflammation and barrier dysfunction.[1][4]
1. Animal Model: LPS-Induced Intestinal Injury
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups: Control (vehicle), LPS only, and LPS + IUDCA (at various doses).
-
Administer IUDCA (e.g., by oral gavage) for a pre-treatment period (e.g., 3-5 days) before LPS challenge.
-
Induce intestinal injury by intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg body weight).[6][7] Control animals receive a saline injection.
-
Continue IUDCA treatment as per the experimental design.
-
2. In Vivo Intestinal Permeability Assay
-
Procedure:
-
Four to six hours after LPS injection, orally gavage the mice with FITC-dextran (4 kDa, e.g., 600 mg/kg body weight).
-
After 4 hours, collect blood via cardiac puncture under anesthesia.
-
Centrifuge the blood to obtain serum.
-
Measure the fluorescence intensity of the serum. A standard curve of FITC-dextran in control serum should be prepared to quantify the concentration. An increase in serum FITC-dextran indicates increased intestinal permeability.[1]
-
Analysis of Tight Junction Protein Expression
Changes in the expression and localization of tight junction proteins are key indicators of altered intestinal barrier function.
1. Western Blot Analysis
-
Target Proteins: Occludin, Claudin-1, Zonula Occludens-1 (ZO-1).
-
Procedure:
-
Protein Extraction: For in vitro studies, lyse Caco-2 cells from the Transwell® membranes. For in vivo studies, harvest intestinal tissue (e.g., ileum, colon), and homogenize to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Occludin, Claudin-1, and ZO-1 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
2. Immunofluorescence Staining
-
Procedure:
-
Tissue Preparation: For in vivo studies, fix intestinal tissue in 4% paraformaldehyde, embed in paraffin (B1166041) or OCT compound, and cut sections. For in vitro studies, fix Caco-2 monolayers on the Transwell® membranes.
-
Staining:
-
Perform antigen retrieval if using paraffin-embedded sections.
-
Permeabilize the cells/tissue with Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA or normal serum).
-
Incubate with primary antibodies against Occludin, Claudin-1, or ZO-1.
-
Incubate with fluorophore-conjugated secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Visualize the localization and expression of tight junction proteins using a confocal or fluorescence microscope.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: In Vitro Effects of IUDCA on Caco-2 Monolayer Barrier Function
| Treatment Group | Concentration | TEER (Ω·cm²) (Mean ± SD) | FITC-Dextran Permeability (Papp, cm/s) (Mean ± SD) |
| Vehicle Control | - | ||
| IUDCA | Low Dose | ||
| IUDCA | Mid Dose | ||
| IUDCA | High Dose | ||
| Positive Control (e.g., TNF-α) | - |
Table 2: In Vivo Effects of IUDCA on Intestinal Permeability in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | Serum FITC-Dextran (ng/mL) (Mean ± SD) |
| Control (Saline) | - | |
| LPS Only | - | |
| LPS + IUDCA | Low Dose | |
| LPS + IUDCA | Mid Dose | |
| LPS + IUDCA | High Dose |
Table 3: Relative Expression of Tight Junction Proteins (Western Blot)
| Treatment Group | Relative Occludin Expression (Normalized to Control) (Mean ± SD) | Relative Claudin-1 Expression (Normalized to Control) (Mean ± SD) | Relative ZO-1 Expression (Normalized to Control) (Mean ± SD) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| IUDCA/LPS | |||
| IUDCA/LPS + Treatment |
Mandatory Visualizations
Caption: Experimental workflow for evaluating IUDCA's effect on intestinal barrier function.
Caption: Proposed signaling pathways for IUDCA's effect on intestinal barrier function.
References
- 1. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 7. A Novel Peptide Ameliorates LPS-Induced Intestinal Inflammation and Mucosal Barrier Damage via Its Antioxidant and Antiendotoxin Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Isoursodeoxycholate (IUDCA) for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions (FAQs) for handling Isoursodeoxycholate (IUDCA) in in vitro experiments. Given that IUDCA is a secondary bile acid, its inherent physicochemical properties can present significant solubility challenges in aqueous-based experimental systems like cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IUDCA) and why is its solubility a challenge for in vitro studies?
A1: this compound (IUDCA) is a secondary bile acid and a 7β-epimer of ursodeoxycholic acid (UDCA).[1] Like many bile acids, IUDCA is an amphipathic molecule that is poorly soluble in water, particularly at a neutral or acidic pH.[2][3] The solubility of bile acids is highly dependent on their protonation state; they are significantly less soluble when their carboxylic acid group is protonated (undissociated) than when it is deprotonated (ionized) at a more alkaline pH.[3] Since most cell culture media are buffered to a physiological pH of ~7.2-7.4, IUDCA can easily precipitate out of solution if not prepared and handled correctly.
Q2: What is the best solvent to prepare a stock solution of IUDCA?
A2: To overcome the low aqueous solubility of IUDCA, it is standard practice to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.[4][5] Other organic solvents like ethanol (B145695) or methanol (B129727) may also be used, but the tolerance of your specific cell line to these solvents must be considered.[4]
Q3: My IUDCA precipitated when I added it to my cell culture medium. What are the likely causes and solutions?
A3: Precipitation upon dilution of an IUDCA stock solution into aqueous media is a common issue. The primary causes include:
-
High Final Concentration: The final concentration of IUDCA in your medium may exceed its solubility limit at the medium's pH. Solution: Try working with a lower final concentration of IUDCA.
-
High Final Solvent Concentration: A high percentage of DMSO (or another organic solvent) in the final medium can cause the compound to "crash out." Solution: Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5% and preferably below 0.1%, to avoid both precipitation and cellular toxicity.[6]
-
pH of the Medium: The solubility of bile acids like IUDCA's isomer, UDCA, increases dramatically at a more alkaline pH (e.g., pH > 7.5).[3] Solution: Ensure your cell culture medium is properly buffered and has a stable pH. A final pH above 7.0 is generally recommended to keep the bile acid ionized and in solution.[4]
-
Temperature Changes: Repeated freeze-thaw cycles of the stock solution can cause the compound to precipitate over time.[4] Solution: Aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.
Q4: What is the recommended final concentration of DMSO for my cell culture experiments?
A4: The final concentration of DMSO should be as low as possible to avoid impacting cell viability and function. A concentration of 0.5% or lower is generally considered safe for most cell lines, but this should be empirically determined.[6] It is crucial to include a vehicle control in your experiments (medium with the same final concentration of DMSO but without IUDCA) to account for any effects of the solvent itself.
Q5: How should I store my IUDCA stock solutions?
A5: IUDCA stock solutions prepared in an organic solvent like DMSO should be stored in small, single-use aliquots at -20°C or -80°C.[4] This practice minimizes the risk of precipitation and degradation associated with repeated freeze-thaw cycles and reduces the potential for contamination.
Data Presentation: Physicochemical Properties
Due to limited direct data for this compound, properties are often inferred from its well-studied isomer, Ursodeoxycholic acid (UDCA).
| Property | Value / Recommendation | Reference |
| Compound Type | Secondary Bile Acid | [1] |
| Aqueous Solubility (UDCA) | Very low; ~160 µg/mL | [3] |
| Undissociated UDCA Solubility | ~53 µM in water | [7] |
| pKa (UDCA) | ~5.5 | [3] |
| Recommended Stock Solvent | Dimethyl sulfoxide (DMSO) | [4][5] |
| Recommended Stock Conc. | 10-50 mM | [4] |
| Recommended Storage | Aliquots at -20°C or -80°C | [4] |
| Key for Solubilization | Maintain final medium pH > 7.0 | [3][4] |
Mandatory Visualizations
Caption: Step-by-step workflow for preparing IUDCA solutions.
Caption: A logical guide for diagnosing precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated IUDCA Stock Solution (e.g., 20 mM in DMSO)
Materials:
-
This compound (IUDCA) powder (Molecular Weight: 392.57 g/mol )
-
High-purity, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 20 mM stock solution, you will need 7.85 mg of IUDCA per 1 mL of DMSO (392.57 g/mol * 0.020 mol/L = 7.85 g/L = 7.85 mg/mL). Adjust the calculation based on your desired volume.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of IUDCA powder.
-
Dissolving: Aseptically transfer the powder into a sterile tube. Add the calculated volume of DMSO.
-
Mixing: Tightly cap the tube and vortex at medium speed until the IUDCA powder is completely dissolved. The solution should be perfectly clear, with no visible particulates. This may require several minutes of vortexing.
-
Aliquoting and Storage: Dispense the clear stock solution into smaller, single-use, sterile cryovials. Store these aliquots at -80°C for long-term stability.
Protocol 2: Preparation of IUDCA Working Solution for Cell Culture
Materials:
-
Frozen aliquot of IUDCA stock solution (e.g., 20 mM in DMSO)
-
Pre-warmed, sterile cell culture medium (complete with serum, if required)
-
Sterile tubes for dilution
Procedure:
-
Thawing: Remove one aliquot of the IUDCA stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Dilution Calculation: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make 1 mL of a 20 µM working solution from a 20 mM stock, you would perform a 1:1000 dilution. This requires adding 1 µL of the 20 mM stock to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Dilution: In a sterile tube, add the calculated volume of pre-warmed medium. Add the small volume of IUDCA stock solution directly into the medium (not onto the sides of the tube) and mix immediately by gentle pipetting or inverting the tube. Do not vortex, as this can damage proteins in the medium.
-
Application: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of IUDCA, as the compound is more likely to precipitate or degrade over time.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 3. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Isoursodeoxycholate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of isoursodeoxycholate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound detection?
A1: Electrospray ionization (ESI) in negative ion mode is the preferred method for achieving the best signal intensity and a stable response for this compound and other bile acids.[1]
Q2: What are the recommended MRM transitions for this compound?
A2: this compound is isomeric with ursodeoxycholic acid (UDCA), and therefore, the same precursor ion is used. While specific product ions for this compound are not widely reported, the transitions for UDCA provide an excellent starting point for method development. A common approach for unconjugated bile acids is to use a pseudo-MRM transition where the precursor and product ions are the same, as fragmentation can be limited.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| This compound / UDCA | 391.3 | 391.3 | ~20 eV |
For conjugated forms, such as glycoursodeoxycholate (GUDCA), a common transition is:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| Glycoursodeoxycholate (GUDCA) | 448.3 | 74.1 | ~30 eV |
It is highly recommended to optimize the collision energy for your specific instrument to achieve the best sensitivity.[1][2]
Q3: How can I chromatographically separate this compound from its isomers like ursodeoxycholic acid (UDCA)?
A3: Achieving chromatographic separation of bile acid isomers is crucial for accurate quantification. A reverse-phase C18 column is commonly used.[1][3] The mobile phase composition and gradient are key to resolving these structurally similar compounds. A typical mobile phase consists of acetonitrile (B52724) and/or methanol (B129727) with an aqueous component containing an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization.[1][4] A shallow gradient elution is often necessary to separate isobaric species.[4]
Q4: What are the best sample preparation techniques for this compound in plasma?
A4: The two most common and effective sample preparation techniques for bile acids in plasma are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster method. It involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins.[2][5] After centrifugation, the supernatant can be directly injected or evaporated and reconstituted in a suitable solvent.[2][5]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by reducing matrix effects and can result in higher recoveries for a range of bile acids.[1] Various SPE cartridges are available, and the selection should be optimized for the specific application.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column contamination.- Sample solvent stronger than the mobile phase. | - Adjust the pH of the aqueous mobile phase with formic acid or ammonium formate.- Use a guard column and implement a column wash step in your gradient.- Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / Sensitivity | - Suboptimal MS/MS parameters (collision energy).- Ion suppression from matrix components.- Inefficient sample extraction. | - Perform a compound optimization experiment by infusing a standard solution of this compound (or UDCA) and varying the collision energy to find the optimal value.[1]- Improve sample cleanup using SPE instead of protein precipitation.[1]- Modify the chromatographic gradient to separate this compound from co-eluting matrix components.- Evaluate different internal standards that co-elute with the analyte to compensate for matrix effects. |
| High Background Noise | - Contaminated solvents or reagents.- Carryover from previous injections.- Dirty ion source. | - Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.- Implement a robust needle and injection port wash routine between samples.- Perform regular cleaning and maintenance of the ion source as per the manufacturer's instructions. |
| Poor Reproducibility of Retention Times | - Inadequate column equilibration.- Leaks in the LC system.- Column degradation. | - Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.- Check all fittings and connections for any signs of leaks.- Replace the analytical column if performance degrades over time. |
| Inability to Separate Isomers | - Gradient is too steep.- Inappropriate column chemistry. | - Develop a shallower and longer gradient to improve the resolution of closely eluting isomers.- Experiment with different C18 column chemistries or consider alternative stationary phases if co-elution persists. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 30 µL of an internal standard solution (e.g., a deuterated analog of UDCA).
-
Add 1.0 mL of cold acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes at 10°C.[2]
-
Transfer approximately 800 µL of the clear supernatant to a clean tube or HPLC vial.[2]
-
The sample can be injected directly, or for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium formate.[1]
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 50:50 v/v).
-
Injection Volume: 5 - 10 µL.[1]
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: Linear gradient to 60% B
-
10-12 min: Linear gradient to 95% B (column wash)
-
12-15 min: Return to 10% B and equilibrate
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound/UDCA: 391.3 -> 391.3 (CE ~20 eV)
-
Internal Standard (e.g., UDCA-d4): 395.3 -> 395.3 (CE ~20 eV)[1]
-
-
Source Parameters: Optimize according to the instrument manufacturer's recommendations for compounds in this mass range.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of ursodeoxycholic acid (UDCA), which are expected to be similar for its isomer, this compound.
| Parameter | Typical Value |
| Linearity Range | 5 - 2500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |
| Extraction Recovery | >85% |
| Intra-day Precision (%RSD) | < 7.0% |
| Inter-day Precision (%RSD) | < 7.0% |
| Accuracy (%RE) | Within ±11.75% |
| (Data adapted from a method for UDCA)[6] |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: A logical troubleshooting guide for addressing low signal intensity issues.
References
- 1. nssresearchjournal.com [nssresearchjournal.com]
- 2. jocpr.com [jocpr.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Isoursodeoxycholate during sample extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of isoursodeoxycholate during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound (isoUDCA) is a secondary bile acid. Its chemical properties are very similar to its epimer, ursodeoxycholic acid (UDCA). Key properties influencing its extraction include its acidic nature (due to the carboxylic acid group), its amphipathic character (possessing both hydrophobic and hydrophilic regions), and its solubility in various solvents. Understanding these properties is crucial for selecting the appropriate extraction method and optimizing conditions.
Q2: I am experiencing low recovery of this compound. What are the common causes?
A2: Low recovery of this compound can stem from several factors during sample preparation and extraction. These include:
-
Incorrect pH: The pH of the sample and solvents is critical. At a pH above its pKa, this compound will be ionized, making it more water-soluble and difficult to extract into an organic solvent or retain on a non-polar solid-phase extraction (SPE) sorbent.
-
Inappropriate Extraction Method: The choice between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) depends on the sample matrix, desired purity, and throughput.
-
Suboptimal Solvent Selection: The polarity of the extraction and wash solvents must be carefully chosen to ensure efficient extraction of this compound while minimizing the co-extraction of interfering substances.
-
Matrix Effects: Biological samples are complex. Components like proteins and lipids can bind to this compound or interfere with the extraction process.
-
Procedural Errors: Issues such as incomplete phase separation in LLE, insufficient elution volume in SPE, or sample degradation can all lead to poor recovery.
Q3: How can I improve the recovery of this compound in my Solid-Phase Extraction (SPE) protocol?
A3: To improve recovery in your SPE protocol, consider the following:
-
Sample Pre-treatment: Ensure your sample is acidified to a pH below the pKa of this compound (approximately 4.6-5.0) to promote its neutral, less polar form, which enhances retention on non-polar sorbents like C18.
-
Sorbent Selection: C18 is a commonly used sorbent for bile acid extraction. However, depending on the complexity of your sample matrix, other sorbents may be more suitable.
-
Conditioning and Equilibration: Properly condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an equilibration step with an acidic aqueous solution to ensure the sorbent is ready for sample loading.
-
Loading Flow Rate: A slow and steady flow rate during sample loading allows for adequate interaction between this compound and the sorbent.
-
Washing Step: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the this compound. A common approach is to use a low percentage of organic solvent in an acidic aqueous solution.
-
Elution: Ensure complete elution by using a sufficiently strong organic solvent (e.g., methanol (B129727) or acetonitrile) and an adequate volume.
Q4: What are the best practices for Liquid-Liquid Extraction (LLE) of this compound?
A4: For successful LLE of this compound, follow these best practices:
-
pH Adjustment: Acidify your aqueous sample to a pH below the pKa of this compound to ensure it is in its non-ionized form, which will favor partitioning into the organic phase.
-
Solvent Choice: Select an organic solvent that is immiscible with water and has a suitable polarity to efficiently extract this compound. Ethyl acetate (B1210297) is a commonly used solvent.
-
Extraction Repetitions: Perform the extraction multiple times with fresh organic solvent to maximize recovery.
-
Phase Separation: Ensure complete separation of the aqueous and organic phases. Centrifugation can aid in breaking up emulsions and achieving a clean separation.
-
Back Extraction: To further purify the extract, a back extraction step can be performed by washing the organic phase with an acidic aqueous solution.
Q5: Can this compound degrade during sample processing?
A5: While bile acids are generally stable, prolonged exposure to harsh conditions can lead to degradation. To minimize degradation:
-
Avoid high temperatures during sample processing and storage.
-
Protect samples from light, especially if they will be stored for an extended period.
-
Work efficiently to minimize the time between sample collection and analysis.
-
Store samples at low temperatures (-20°C or -80°C) for long-term storage.
Data Presentation
Table 1: Physicochemical Properties of Ursodeoxycholic Acid (UDCA) as a Proxy for this compound (isoUDCA)
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392.58 g/mol | [1] |
| pKa (Strongest Acidic) | ~4.6 | [2] |
| logP | ~3.0 - 3.71 | [2][3][4] |
| Water Solubility | Insoluble | [1][5] |
Table 2: Solubility of Ursodeoxycholic Acid (UDCA) in Various Solvents
| Solvent | Solubility | Source |
| Ethanol | Freely soluble (~15 mg/ml) | [1][6] |
| Methanol | Freely soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble (~10 mg/ml) | [6] |
| Dimethylformamide (DMF) | Soluble (~5 mg/ml) | [6] |
| Chloroform | Sparingly soluble | [1] |
| Ether | Slightly soluble | [1] |
| Ethyl Acetate | ~0.004 g/g at room temperature | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum/Plasma
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add 400 µL of cold acetonitrile (B52724) (containing an appropriate internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Maintain a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 10% methanol in 0.1% formic acid to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Collect the eluate in a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL of 50% methanol in water).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Serum/Plasma
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an appropriate internal standard.
-
Add 50 µL of 1 M hydrochloric acid to acidify the sample.
-
-
Extraction:
-
Add 500 µL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Repeat Extraction:
-
Repeat the extraction step on the remaining aqueous layer with another 500 µL of ethyl acetate.
-
Combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL of 50% methanol in water).
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Key properties of this compound affecting extraction.
References
- 1. Ursodiol Capsules, USP [dailymed.nlm.nih.gov]
- 2. Showing Compound Ursodeoxycholic acid (FDB022332) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for Ursodeoxycholic acid (HMDB0000946) [hmdb.ca]
- 4. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. CN101781350B - Method for purifying ursodeoxycholic acid by mixed solvent - Google Patents [patents.google.com]
Minimizing Isoursodeoxycholate degradation during long-term sample storage
This technical support center provides guidance on minimizing the degradation of isoursodeoxycholate (isoUDCA) during long-term sample storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (isoUDCA) and why is its stability important?
This compound (isoUDCA) is a secondary bile acid formed by the metabolic activity of gut microbiota. It is an epimer of ursodeoxycholic acid (UDCA).[1] Emerging research indicates that isoUDCA levels may be correlated with cardiometabolic health, including post-prandial lipemia and inflammation, making it a biomarker of interest in various studies.[1][2] Ensuring its stability during storage is critical for accurate and reproducible quantification, which is essential for reliable clinical and research findings.
Q2: What are the primary factors that can lead to isoUDCA degradation in stored samples?
The primary factors that can compromise isoUDCA stability include:
-
Improper Storage Temperature: Long-term storage at temperatures above -80°C can lead to degradation.
-
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can affect the integrity of bile acids in plasma and other biological matrices.[3][4]
-
Chemical Degradation: Exposure to strong acidic or alkaline conditions, oxidizing agents, and excessive heat can lead to the chemical alteration of isoUDCA.[3]
-
Microbial Activity: For samples like feces or improperly handled urine, microbial growth can alter the bile acid profile.[4]
-
Hydrolysis of Conjugates: In samples containing conjugated bile acids, improper storage can lead to the hydrolysis of the amide bond, altering the ratio of conjugated to unconjugated forms.
Q3: What are the recommended storage conditions for long-term stability of isoUDCA?
For optimal long-term stability of isoUDCA in various biological samples, the following conditions are recommended:
| Sample Type | Short-Term Storage (up to 24 hours) | Long-Term Storage |
| Plasma/Serum | 4°C | -80°C[2][4] |
| Urine | 4°C | -80°C[4] |
| Feces | -20°C (immediately after collection) | -80°C[2][5] |
| Tissues (e.g., Liver) | Snap-freeze in liquid nitrogen | -80°C[5] |
Q4: How many freeze-thaw cycles can my samples undergo before isoUDCA degradation becomes a concern?
Studies have shown that bile acids in plasma are stable for at least three freeze-thaw cycles without a significant change in concentration.[3][4] However, to ensure the highest data quality, it is best practice to aliquot samples into single-use tubes after the initial processing to avoid multiple freeze-thaw events.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of isoUDCA that may be related to sample storage and degradation.
Problem 1: Lower than expected isoUDCA concentrations in a batch of samples.
| Potential Cause | Troubleshooting Step |
| Degradation due to improper storage temperature. | Verify the temperature logs of the storage freezer. Ensure that the samples were consistently stored at -80°C. |
| Multiple freeze-thaw cycles. | Review the sample handling records to determine the number of freeze-thaw cycles. If more than three, consider re-analyzing samples from a different aliquot if available. |
| Oxidation of isoUDCA. | This can occur due to prolonged exposure to air or the presence of oxidizing agents. Review the sample collection and processing protocol to minimize air exposure. Consider analyzing for potential oxidation products, such as 7-keto-lithocholic acid. |
Problem 2: High variability in isoUDCA concentrations across replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling. | Ensure that all samples were processed and stored under identical conditions. Review standard operating procedures (SOPs) with all lab personnel involved. |
| Partial thawing of samples during storage or retrieval. | Check for evidence of frost-free cycles in the storage freezer, which can cause partial thawing. Retrieve samples quickly and thaw them on ice just before analysis. |
| Precipitation of bile acids. | After thawing, ensure samples are thoroughly vortexed to redissolve any precipitates before extraction. |
Problem 3: Presence of unexpected peaks in the chromatogram near the isoUDCA retention time.
| Potential Cause | Troubleshooting Step |
| Epimerization of isoUDCA. | Under certain pH and temperature conditions, isoUDCA could potentially epimerize to UDCA. Check the retention time of a UDCA standard to see if it matches the unexpected peak. |
| Formation of degradation products. | Acidic or alkaline hydrolysis during sample processing could lead to degradation. Review the pH of all solutions used in the extraction process. Consider mass spectrometry analysis to identify the unknown peaks, which could be degradation products like oxidized bile acids. |
| Contamination. | Review all reagents and materials used during sample preparation for potential contaminants. |
Visualizing Key Processes and Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the microbial conversion of the primary bile acid, chenodeoxycholic acid (CDCA), to this compound (isoUDCA).
Caption: Microbial epimerization of CDCA to isoUDCA in the gut.
Experimental Workflow for isoUDCA Analysis
This diagram outlines the recommended workflow for the quantification of isoUDCA from biological samples.
Caption: Recommended workflow for isoUDCA quantification.
Troubleshooting Decision Tree
Use this decision tree to diagnose potential issues with isoUDCA quantification.
References
- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Electrochemical Oxidation of Primary Bile Acids: A Tool for Simulating Their Oxidative Metabolism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. scribd.com [scribd.com]
- 5. Hydrolysis of Conjugated Bile Acids by Cell-Free Extracts from Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Technical Support Guide for Isoursodeoxycholate Quantification in Serum
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing matrix effects in the quantification of isoursodeoxycholate (isoUDCA) in serum. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix. In serum, these interfering components can include phospholipids, salts, and proteins.[1][2] This interference can lead to inaccurate and imprecise quantification of this compound, compromising the reliability of experimental data.
Q2: What are the most common sample preparation techniques to mitigate matrix effects for isoUDCA analysis?
A2: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required level of cleanliness, desired recovery, and throughput.
Q3: How do I choose the right sample preparation technique for my experiment?
A3: The selection of a suitable sample preparation technique is a critical step in developing a robust analytical method.
-
Protein Precipitation (PPT) is a simple and fast method suitable for high-throughput screening, but it may not remove all interfering substances, potentially leading to more significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT but can be more time-consuming and may have lower recovery for more polar analytes.
-
Solid-Phase Extraction (SPE) is generally considered the most effective method for removing matrix interferences, providing the cleanest extracts and high, reproducible recoveries, though it is a more complex and costly procedure.[4]
Q4: Why is the use of a stable isotope-labeled internal standard (SIL-IS) recommended for isoUDCA quantification?
A4: A stable isotope-labeled internal standard, such as a deuterated or 13C-labeled isoUDCA, is highly recommended because it has nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience similar matrix effects and extraction recovery variations as the unlabeled isoUDCA. By using the ratio of the analyte to the SIL-IS, these variations can be effectively compensated for, leading to more accurate and precise quantification.
Q5: I am having trouble separating this compound from its isomer, ursodeoxycholic acid (UDCA). What can I do?
A5: The chromatographic separation of isomers like isoUDCA and UDCA is a common challenge. To improve separation, consider the following:
-
Column Selection: Utilize a column with high resolving power. C18 columns are commonly used for bile acid separation.
-
Mobile Phase Optimization: Adjust the mobile phase composition, pH, and gradient to enhance the separation of the isomers.
-
Flow Rate: Optimizing the flow rate can also improve peak resolution.
-
Temperature: Controlling the column temperature can influence the separation efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Presence of interfering compounds. | 1. Replace the analytical column. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Improve the sample cleanup procedure (e.g., switch from PPT to SPE). |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard. Consider a more effective sample cleanup method. 3. Perform instrument maintenance and calibration. |
| Low Analyte Recovery | 1. Inefficient extraction method. 2. Analyte degradation during sample processing. 3. Improper pH for extraction. | 1. Optimize the extraction solvent or SPE cartridge and elution solvent. 2. Minimize sample processing time and keep samples on ice. 3. Adjust the pH of the sample to ensure the analyte is in the correct form for extraction. |
| Signal Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | 1. Improve chromatographic separation to resolve the analyte from interfering peaks. 2. Employ a more rigorous sample preparation technique (e.g., SPE). 3. Use a stable isotope-labeled internal standard to compensate for the effect. |
Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the quantification of ursodeoxycholic acid (a close isomer of this compound) in serum.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Moderate to High | Moderate to High | High (>85%)[4] |
| Matrix Effect | Moderate to High | Low to Moderate | Low (Not Significant)[4] |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Complexity | Low | Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol provides a rapid method for sample cleanup but may result in higher matrix effects compared to other methods.[5]
-
Sample Preparation: Aliquot 100 µL of serum sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the working internal standard solution (a stable isotope-labeled isoUDCA) to the serum sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner sample than PPT.[1]
-
Sample Preparation: Aliquot 100 µL of serum sample into a glass tube.
-
Internal Standard Addition: Add 10 µL of the working internal standard solution.
-
Acidification: Add 50 µL of 1M HCl to acidify the sample.
-
Extraction Solvent Addition: Add 1 mL of an extraction solvent mixture (e.g., diethyl ether/dichloromethane, 70:30 v/v).
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is the most effective for removing matrix interferences, yielding the cleanest samples.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Preparation: Aliquot 200 µL of serum sample into a tube.
-
Internal Standard Addition: Add 20 µL of the working internal standard solution.
-
Dilution: Dilute the sample with 800 µL of 0.1% formic acid in water.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizing Workflows and Concepts
Caption: Conceptual diagram of matrix effects in LC-MS/MS.
Caption: Experimental workflows for PPT and SPE.
References
- 1. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nssresearchjournal.com [nssresearchjournal.com]
- 5. jocpr.com [jocpr.com]
Technical Support Center: Chromatographic Resolution of Isoursodeoxycholate and Ursodeoxycholic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the chromatographic resolution of isoursodeoxycholate (IUDCA) from ursodeoxycholic acid (UDCA). Given their structural similarity as epimers, achieving baseline separation can be challenging. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide: Enhancing Resolution
This section provides solutions to specific problems that may arise during the chromatographic analysis of IUDCA and UDCA.
Problem: Poor Resolution Between IUDCA and UDCA Peaks
| Potential Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Standard C18 columns may not always provide sufficient selectivity for these epimers. Consider switching to a C8 column or a different brand of C18 column, as variations in manufacturing can alter selectivity.[1] |
| Suboptimal Mobile Phase Composition | The organic modifier and pH of the mobile phase are critical for separating bile acid isomers. |
| * Organic Modifier: Experiment with different organic modifiers. While acetonitrile (B52724) is commonly used, methanol (B129727) can offer different selectivity for bile acids.[1] | |
| * Mobile Phase pH: The ionization state of bile acids is pH-dependent, which significantly affects their retention. Operating at a low pH (e.g., pH 2.3-3.0) using an acidic modifier like phosphoric acid or formic acid is often effective.[2][3][4] | |
| Inappropriate Flow Rate | A high flow rate can decrease resolution by reducing the interaction time of the analytes with the stationary phase. Try reducing the flow rate to see if separation improves. |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they may sometimes reduce selectivity for closely related isomers. Experiment with a lower column temperature. |
Problem: Peak Tailing for IUDCA and/or UDCA
| Potential Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing, especially for acidic compounds like bile acids. |
| * Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups. | |
| * Lower Mobile Phase pH: Operating at a low pH suppresses the ionization of silanol groups, minimizing secondary interactions. | |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject to see if peak shape improves. |
| Contamination of the Column or Guard Column | Buildup of matrix components can affect peak shape. Replace the guard column and/or flush the analytical column with a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for IUDCA and UDCA?
A recommended starting point is a reversed-phase HPLC method using a C18 or C8 column.[1] A mobile phase consisting of a mixture of acetonitrile or methanol and an acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.3-3.0) is a common choice for bile acid separation.[2][3][4] Isocratic elution is often sufficient, but a shallow gradient may improve resolution.
Q2: How critical is the mobile phase pH for the separation of IUDCA and UDCA?
The pH of the mobile phase is a critical parameter. Bile acids are weak acids, and their degree of ionization is highly dependent on the pH. By controlling the pH, you can manipulate the hydrophobicity of the molecules and their interaction with the stationary phase, which is key to achieving selectivity between the epimers. Acidic mobile phases are generally preferred for the analysis of unconjugated bile acids on reversed-phase columns.[2][3][4]
Q3: What detection method is most suitable for IUDCA and UDCA analysis?
Due to the lack of a strong chromophore in their structure, bile acids have poor UV absorbance.[5] Detection is often performed at low wavelengths, such as 200-210 nm, using a UV detector.[2][6] However, this can lead to low sensitivity and interference from other compounds in the sample matrix. Alternative detection methods include:
-
Refractive Index (RI) Detection: RI detection is a universal detection method that is not dependent on UV absorbance and is suitable for bile acids.[1]
-
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that can be used for compounds that do not have a UV chromophore.
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and specific technique for the analysis of bile acids and can distinguish between isomers based on their fragmentation patterns, although chromatographic separation is still often required.[3][7]
Q4: What are some key considerations for sample preparation?
Proper sample preparation is crucial to protect the analytical column and reduce matrix effects. For pharmaceutical dosage forms, this may involve dissolving the sample in a suitable solvent like methanol, followed by filtration.[1][2] For biological samples, such as plasma or bile, a protein precipitation step followed by solid-phase extraction (SPE) is often necessary to remove interfering substances.[7]
Experimental Protocols
Below are example experimental protocols for the analysis of UDCA and its related compounds. These can be used as a starting point and optimized for the specific separation of IUDCA and UDCA.
Example Protocol 1: Reversed-Phase HPLC with UV Detection
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[2] |
| Mobile Phase | Acetonitrile and 0.15 mM Phosphoric Acid (pH 3.0) (48:52, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Detection | UV at 200 nm[2] |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in methanol and dilute with the mobile phase.[2] |
Example Protocol 2: Reversed-Phase HPLC with RI Detection
| Parameter | Condition |
| Column | C8, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Methanol, Water, and Phosphoric Acid (77:23:0.6, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detector | Refractive Index (RI)[1] |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in methanol and dilute with the mobile phase.[1] |
Visualizations
Caption: A typical experimental workflow for the chromatographic analysis of IUDCA and UDCA.
Caption: A logical workflow for troubleshooting poor resolution between IUDCA and UDCA.
References
- 1. asianpubs.org [asianpubs.org]
- 2. iosrphr.org [iosrphr.org]
- 3. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Isoursodeoxycholate reference standards
This technical support center provides best practices for handling, storing, and using Isoursodeoxycholate (isoUDCA) reference standards to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (isoUDCA)?
A1: this compound (isoUDCA) is a secondary bile acid, meaning it is formed by the metabolic activity of intestinal bacteria. It is an epimer of ursodeoxycholic acid (UDCA).[1] Recent research has highlighted its role as a signaling molecule in lipid metabolism, appetite regulation, and inflammation, making it a significant area of study in metabolic and cardiovascular diseases.[1][2]
Q2: How should I store the solid isoUDCA reference standard upon receipt?
A2: Upon receipt, the solid isoUDCA reference standard should be stored in a tightly sealed container at 4°C, protected from moisture.[3] For long-term storage, it is recommended to keep it at -20°C.
Q3: What are the recommended storage conditions for isoUDCA stock solutions?
A3: Once dissolved, it is recommended to aliquot the isoUDCA stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[3] Always ensure the vials are sealed tightly to prevent solvent evaporation and moisture ingress.
Q4: What solvents are suitable for dissolving isoUDCA?
A4: IsoUDCA is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For in vitro experiments, DMSO is a common choice.[3] It is also soluble in a mixture of chloroform, acetone, and acetic acid.
Q5: Is isoUDCA sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step |
| Degraded reference standard | Ensure the reference standard has been stored correctly according to the recommended conditions (see FAQs). If in doubt, use a fresh vial of the standard. Consider that exposure to high temperatures and humidity can accelerate degradation.[4][5] |
| Improperly prepared stock solution | Verify the calculations for the concentration of the stock solution. Ensure the solvent used is of high purity and was fully equilibrated to room temperature before use. If precipitation is observed, gentle warming and/or sonication may be used to aid dissolution.[3] |
| Contamination of stock solution | Use sterile pipette tips and tubes when preparing and handling stock solutions. Filter-sterilize the working solution using a 0.22 µm filter before use in cell-based assays. |
| Incorrect dilution of working solution | Double-check all dilution calculations. Prepare fresh dilutions for each experiment to ensure accuracy. |
Issue 2: Poor Solubility or Precipitation of isoUDCA in Solution
| Possible Cause | Troubleshooting Step |
| Solvent purity is low | Use high-purity, anhydrous grade solvents. The presence of water can affect the solubility of bile acids. |
| Solution is supersaturated | Do not exceed the known solubility limit of isoUDCA in the chosen solvent. If a higher concentration is required, consider using a different solvent system. A stock solution in DMSO can often be prepared at a higher concentration and then diluted in an aqueous buffer for the final working solution.[3] |
| Temperature fluctuations | Ensure the solution is stored at the recommended temperature. Some compounds may precipitate out of solution at lower temperatures. Before use, allow the solution to equilibrate to room temperature. |
| Interaction with other components in the medium | When preparing working solutions in complex media (e.g., cell culture media), add the isoUDCA stock solution dropwise while gently vortexing to ensure proper mixing and prevent localized high concentrations that could lead to precipitation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (isoUDCA) Reference Standards
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Short-term | Tightly sealed container, protect from moisture.[3] |
| Solid | -20°C | Long-term | Tightly sealed container, protect from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquoted in single-use vials, protect from light.[3] |
| Stock Solution | -80°C | Up to 6 months | Aliquoted in single-use vials, protect from light.[3] |
Table 2: Solubility of a Related Bile Acid (Ursodeoxycholate Sodium) in Common Solvents
| Solvent | Solubility |
| DMSO | 125 mg/mL |
| Water | ≥ 100 mg/mL |
| Ethanol | Soluble |
| Methanol | Soluble |
Note: This data is for Ursodeoxycholate sodium and should be used as a general guide for this compound. Empirical determination of solubility for your specific application is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of isoUDCA in DMSO
Materials:
-
This compound (isoUDCA) reference standard (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the sealed container of solid isoUDCA and the vial of DMSO to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of isoUDCA powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.925 mg of isoUDCA (Molecular Weight: 392.58 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed isoUDCA. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound (isoUDCA).
Caption: Experimental workflow for using isoUDCA reference standards.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High temperature and humidity in the environment disrupt bile acid metabolism, the gut microbiome, and GLP-1 secretion in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoursodeoxycholate (isoUDCA) Metabolism in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the rapid metabolism of isoursodeoxycholate (isoUDCA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (isoUDCA) rapidly disappearing in my cell culture experiment?
A1: this compound, a secondary bile acid, can be rapidly metabolized by cultured cells, particularly those of hepatic origin. One study has shown that in cell-based assays, almost 50% of isoUDCA can be metabolized within 4 hours.[1] The primary metabolic pathways include isomerization to ursodeoxycholate (UDCA) and conversion to 3-oxo-UDCA.[1][2] Additionally, like other bile acids, isoUDCA can undergo conjugation with amino acids such as glycine (B1666218) or taurine (B1682933), or with N-acetylglucosamine, which increases its water solubility and facilitates its transport.[2][3]
Q2: Which cell lines are known to metabolize isoUDCA?
A2: Cell lines with hepatic characteristics are the most likely to exhibit high metabolic activity for bile acids. The human hepatoblastoma cell line HepG2 has been used in studies involving isoUDCA.[2] Other liver cell lines, such as the human normal liver cell line LO2 and the HepaRG cell line, are also known to be metabolically active and are often used for studying drug and bile acid metabolism.[4][5] The choice of cell line can significantly impact the metabolic rate of isoUDCA.
Q3: What are the main metabolic products of isoUDCA in cell culture?
A3: The primary metabolites of isoUDCA identified in research studies include:
-
3-oxo-UDCA : An oxidized form of isoUDCA.[1]
-
Ursodeoxycholate (UDCA) : An isomer of isoUDCA.[2]
-
Conjugated forms : While specific conjugation of isoUDCA in cell culture is not extensively detailed in the available literature, it is known that in vivo, it can be conjugated with N-acetylglucosamine.[2] Generally, bile acids are conjugated with taurine or glycine in hepatocytes.[3]
Troubleshooting Guide: How to Prevent Rapid isoUDCA Metabolism
If you are observing a rapid loss of isoUDCA in your cell culture experiments, consider the following troubleshooting steps.
Step 1: Confirm and Quantify isoUDCA Metabolism
Before attempting to inhibit metabolism, it is crucial to confirm that the loss of isoUDCA is due to cellular metabolism and to quantify the rate of this process.
-
Recommendation: Perform a time-course experiment to measure the concentration of isoUDCA and its potential metabolites in the cell culture medium and cell lysate over a period of 24 to 48 hours.
-
How to implement:
-
Plate your cells and treat them with a known concentration of isoUDCA.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples of the culture medium and the cells.
-
Perform cell lysis to obtain intracellular contents.
-
Analyze the concentration of isoUDCA and its expected metabolites (e.g., 3-oxo-UDCA, UDCA) in both the medium and the cell lysate using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Step 2: Consider Using a Metabolic Inhibitor
While specific inhibitors for the enzymes that metabolize isoUDCA are not well-documented, you can try using broad-spectrum inhibitors of enzymes involved in bile acid metabolism. The primary pathway for bile acid conjugation involves the enzymes bile acid-CoA synthase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). Inhibiting these enzymes could potentially reduce the rate of isoUDCA conjugation.
-
Recommendation: Pre-treat your cells with a general metabolic inhibitor or an inhibitor of bile acid conjugation prior to adding isoUDCA.
-
How to implement:
-
Determine the optimal, non-toxic concentration of the inhibitor by performing a cell viability assay (e.g., MTT or resazurin (B115843) assay).
-
Pre-incubate the cells with the chosen inhibitor for a sufficient period (e.g., 1-2 hours) before adding isoUDCA.
-
Repeat the time-course experiment as described in Step 1 to assess if the inhibitor has reduced the rate of isoUDCA metabolism.
Step 3: Modify Cell Culture Conditions
The metabolic activity of cells can be influenced by the culture conditions.
-
Recommendation: Optimize your cell culture conditions to potentially reduce the metabolic rate.
-
How to implement:
-
Cell Density: Experiment with different cell seeding densities. Higher cell densities may lead to increased metabolic activity.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can affect cellular metabolism. Try reducing the serum concentration, but ensure that it does not compromise cell viability.
-
3D Culture Models: Consider using 3D cell culture models, such as spheroids. These models can sometimes exhibit metabolic profiles that are closer to in vivo conditions but may also have different metabolic rates compared to 2D monolayers.[5]
-
Step 4: Choose an Alternative Cell Line
If the metabolic rate in your current cell line is too high to conduct your experiments, you might need to switch to a different cell line.
-
Recommendation: Select a cell line with lower known metabolic activity for bile acids.
-
How to implement:
-
Review the literature to identify cell lines that have been reported to have lower expression of the enzymes involved in bile acid metabolism.
-
If such information is not available, you may need to empirically test a few different cell lines by performing the quantification experiment described in Step 1.
-
Experimental Protocols
Protocol 1: Quantification of isoUDCA and its Metabolites by LC-MS
This protocol provides a general workflow for the analysis of isoUDCA and its metabolites in cell culture samples.
-
Sample Preparation:
-
Culture Medium: Collect the cell culture medium and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cell debris.
-
Cell Lysate: Wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Precipitation: To 100 µL of medium or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard. Vortex for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) to detect and quantify isoUDCA and its expected metabolites.
-
Protocol 2: Using a Metabolic Inhibitor in Cell Culture
This protocol outlines the general steps for using a metabolic inhibitor in your cell culture experiments.
-
Stock Solution Preparation: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Determining Optimal Concentration:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in the complete cell culture medium. Include a vehicle control (DMSO at the same final concentration).
-
Treat the cells with the different concentrations of the inhibitor for the intended duration of your experiment (e.g., 24 or 48 hours).
-
Perform a cell viability assay (e.g., MTT, resazurin) to determine the highest concentration of the inhibitor that does not significantly affect cell viability.
-
-
Inhibition Experiment:
-
Plate cells and allow them to adhere.
-
Pre-incubate the cells with the pre-determined optimal concentration of the inhibitor for 1-2 hours.
-
Add isoUDCA to the culture medium.
-
Proceed with your experimental endpoint measurements or the time-course analysis as described in Protocol 1.
-
Data Presentation
The following table provides a template for summarizing the quantitative data from your experiments to compare the metabolism of isoUDCA under different conditions.
| Condition | Time Point (hours) | isoUDCA Concentration (µM) | 3-oxo-UDCA Concentration (µM) | UDCA Concentration (µM) | % isoUDCA Remaining |
| Control (No Inhibitor) | 0 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| With Inhibitor X | 0 | ||||
| 4 | |||||
| 8 | |||||
| 24 |
Visualizations
Figure 1: Potential Metabolic Pathways of this compound (isoUDCA) in Cell Culture
Caption: Potential metabolic fate of isoUDCA in cultured cells.
Figure 2: Experimental Workflow for Investigating and Inhibiting isoUDCA Metabolism
Caption: Troubleshooting workflow for managing isoUDCA metabolism.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Optimizing Isoursodeoxycholate (IUDCA) Treatment in Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Isoursodeoxycholate (IUDCA) treatment in cell-based assays. Due to the limited direct data on IUDCA, this guide incorporates information from its close structural isomer, Ursodeoxycholic acid (UDCA), and highlights key considerations for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when treating cells with IUDCA?
A starting point for IUDCA treatment duration can be extrapolated from studies using the related compound, UDCA. For cell viability and apoptosis assays, incubation times of 24, 48, and 72 hours are frequently reported.[1] However, it is crucial to note that IUDCA is reported to be extensively metabolized in vitro, with almost 50% conversion to 3-oxo-UDCA within 4 hours in some cell-based systems. This rapid metabolism suggests that shorter incubation times may be necessary to observe direct effects of the parent compound. Therefore, a time-course experiment is highly recommended.
Q2: How does IUDCA's metabolic instability affect the experimental design?
The rapid metabolism of IUDCA is a critical factor. Short-term assays (e.g., 1, 4, 8, and 12 hours) may be required to assess the direct effects of IUDCA before it is significantly converted to its metabolites. For longer-term experiments (24 hours or more), the observed effects may be a combination of IUDCA and its metabolites. When designing experiments, consider the specific research question: are you investigating the effects of the parent compound or its overall metabolic impact?
Q3: What are the known signaling pathways affected by bile acids like UDCA that might be relevant for IUDCA studies?
UDCA has been shown to modulate several key signaling pathways, which may also be relevant for IUDCA. These include:
-
EGFR/Raf-1/ERK Pathway: UDCA can inhibit the activation of this pathway, which is often involved in cell proliferation and survival.
-
NF-κB Signaling: UDCA has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[2]
-
p53 Signaling: UDCA can inhibit the induction and stabilization of p53, a critical tumor suppressor protein.
-
Hippo/YAP Pathway: UDCA can suppress YAP signaling by activating the TGR5 receptor, which can inhibit cell proliferation in colorectal cancer cells.[2]
Q4: Should I be concerned about IUDCA cytotoxicity?
While IUDCA is generally considered to be cytoprotective, high concentrations or prolonged exposure may lead to cytotoxicity, similar to other bile acids.[3] It is essential to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration range for your specific cell line and assay. Cell viability assays such as MTT, WST-1, or CellTiter-Glo® are recommended for this purpose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of IUDCA treatment. | Rapid Metabolism of IUDCA: The compound may be metabolized before it can exert its effect. | Perform a time-course experiment with shorter incubation times (e.g., 1, 4, 8, 12 hours). Consider a continuous exposure setup if experimentally feasible. |
| Suboptimal Concentration: The concentration of IUDCA may be too low or too high (causing cytotoxicity). | Conduct a dose-response experiment to identify the optimal concentration range. | |
| Cell Line Specificity: The cellular response to IUDCA can be cell-type dependent. | Test the effects of IUDCA on multiple cell lines to ensure the observed effects are not cell-line specific. | |
| High variability between replicates. | Pipetting Errors: Inaccurate pipetting can lead to significant variations. | Calibrate pipettes regularly and use appropriate techniques. Pre-wetting pipette tips can improve accuracy. |
| Edge Effects: Wells on the outer edges of a microplate are prone to evaporation. | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. | |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density. | |
| Unexpected increase in cell proliferation at low IUDCA concentrations. | Hormetic Effect: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. | This is a valid biological response. Characterize the dose-response curve thoroughly to identify the hormetic range. |
| Difficulty dissolving IUDCA. | Poor Solubility: IUDCA may not be fully dissolved in the culture medium. | Prepare a stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the culture medium. Perform a solubility test beforehand. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT)
This protocol outlines a time-course experiment to determine the optimal incubation time for IUDCA treatment.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (IUDCA)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
IUDCA Preparation: Prepare a stock solution of IUDCA in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest IUDCA treatment).
-
Treatment: Remove the old medium and add 100 µL of the IUDCA dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for various time points (e.g., 4, 8, 12, 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability (%) against incubation time for each IUDCA concentration. The optimal incubation time is typically the point at which a stable and significant effect is observed without excessive cell death in the control group.
Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is for assessing apoptosis following IUDCA treatment at a predetermined optimal time point.
Materials:
-
Target cell line
-
6-well plates
-
IUDCA and vehicle control
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of IUDCA and vehicle control for the predetermined optimal incubation time.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for IUDCA time-course studies, the following table is a representative example based on typical outcomes observed with the related compound, UDCA, in a cell viability assay (e.g., MTT). This data is illustrative and must be confirmed experimentally for IUDCA and your specific cell line.
| Incubation Time (hours) | Vehicle Control (% Viability) | IUDCA (Low Conc.) (% Viability) | IUDCA (Mid Conc.) (% Viability) | IUDCA (High Conc.) (% Viability) |
| 4 | 100 ± 5 | 98 ± 6 | 95 ± 5 | 90 ± 7 |
| 8 | 100 ± 4 | 95 ± 5 | 88 ± 6 | 80 ± 8 |
| 12 | 100 ± 6 | 92 ± 7 | 80 ± 5 | 70 ± 6 |
| 24 | 100 ± 5 | 85 ± 6 | 70 ± 7 | 55 ± 9 |
| 48 | 100 ± 7 | 75 ± 8 | 55 ± 9 | 40 ± 10 |
| 72 | 100 ± 8 | 60 ± 9 | 40 ± 11 | 25 ± 12 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal IUDCA incubation time.
IUDCA's Potential Effect on the EGFR Signaling Pathway
Caption: Potential inhibition of the EGFR signaling pathway by IUDCA.
IUDCA's Potential Effect on the NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by IUDCA.
References
- 1. Apoptosis induced by ursodeoxycholic acid in human melanoma cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoursodeoxycholate (isoUDCA) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Isoursodeoxycholate (isoUDCA) in solution during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered when working with isoUDCA solutions.
Problem 1: Precipitation or cloudiness observed in the isoUDCA solution.
-
Question: My isoUDCA solution has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?
-
Answer: Precipitation of isoUDCA is most commonly due to suboptimal pH. This compound, like its epimer ursodeoxycholic acid (UDCA), has low aqueous solubility at acidic pH. The pKa of UDCA is around 5.1-5.5, and isoUDCA is expected to have a similar value.[1] Below this pKa, the molecule is in its less soluble free acid form.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. If it is below the optimal range (typically pH > 7.5), adjust it by adding a suitable base (e.g., NaOH or Na2CO3) dropwise until the precipitate dissolves.[2]
-
Solvent consideration: If working with a mixed solvent system, ensure the proportion of the organic solvent is not causing the precipitation.
-
Concentration check: Very high concentrations of isoUDCA can lead to saturation and precipitation, even at optimal pH. Consider if the concentration can be lowered for your experimental needs.
-
Problem 2: Degradation of isoUDCA is suspected, leading to inconsistent experimental results.
-
Question: I suspect my isoUDCA is degrading in solution. What are the likely degradation pathways and how can I minimize this?
-
Answer: Degradation of isoUDCA can occur through several pathways, including oxidation, epimerization, and hydrolysis of conjugated forms. Temperature and light exposure can accelerate these processes.
Potential Degradation Pathways:
-
Oxidation: The hydroxyl groups of isoUDCA can be oxidized, particularly at the C7 position, to form keto-derivatives like 7-keto-lithocholic acid.[3]
-
Epimerization: isoUDCA can potentially epimerize back to ursodeoxycholic acid (UDCA) or chenodeoxycholic acid (CDCA), especially under certain pH and temperature conditions or in the presence of specific enzymes if working with biological samples.[4][5]
-
Hydrolysis: If you are working with conjugated forms of isoUDCA (e.g., glyco-isoUDCA or tauro-isoUDCA), hydrolysis of the amide bond can occur, releasing the unconjugated isoUDCA and the corresponding amino acid.[6][7][8]
Stabilization Strategies:
-
Temperature Control: Store stock solutions at recommended temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
pH Control: Maintain the pH of the solution in the optimal range (pH > 7.5) to enhance solubility and potentially reduce certain degradation pathways.
-
Use of Antioxidants: For applications where it is permissible, the addition of antioxidants can help to prevent oxidative degradation.
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Problem 3: Difficulty in preparing a stable isoUDCA oral suspension.
-
Question: I am trying to formulate an oral suspension of isoUDCA, but it is not stable and the dosing is inconsistent. What can I do?
-
Answer: Formulating a stable oral suspension of a poorly soluble compound like isoUDCA requires careful selection of excipients to ensure uniformity and prevent settling.
Recommendations for Stable Suspensions:
-
Suspending Agents: Utilize suspending agents like methylcellulose (B11928114) or hydroxypropyl methylcellulose (HPMC) to increase the viscosity of the vehicle and slow down the sedimentation of isoUDCA particles.
-
Wetting Agents: Incorporate a wetting agent to ensure uniform dispersion of the isoUDCA powder in the liquid vehicle.
-
Buffering Agents: Use a buffering system to maintain the pH in a range that optimizes the solubility and stability of isoUDCA.
-
Preservatives: Add a suitable preservative to prevent microbial growth, especially for multi-dose preparations.
-
Glycerol (B35011): The inclusion of glycerol has been shown to be beneficial in maintaining the declared active pharmaceutical ingredient (API) value in UDCA suspensions after stirring.[3][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing an aqueous solution of this compound? A1: To ensure both solubility and stability, it is recommended to maintain the pH of an aqueous isoUDCA solution above 7.5.[2] The solubility of bile acids like UDCA increases dramatically above their pKa (around 5.1-5.5).[1]
Q2: What are the recommended storage temperatures for isoUDCA solutions? A2: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing the solution at -20°C or -80°C is advisable. It is important to minimize freeze-thaw cycles.
Q3: How can I protect my isoUDCA solution from degradation? A3: To minimize degradation, you should:
-
Store the solution at the recommended low temperature.
-
Protect the solution from light by using amber vials or wrapping the container in foil.
-
Maintain an optimal pH (above 7.5).
-
Consider using antioxidants if your experimental design allows.
-
For maximum stability, prepare fresh solutions before use.
Q4: What analytical methods are suitable for assessing the stability of isoUDCA? A4: High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) detection is a commonly used and effective method for stability testing. For higher sensitivity and specificity, especially for identifying degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard.
Data Presentation
Table 1: pH-Dependent Solubility of Ursodeoxycholic Acid (UDCA) as a Proxy for isoUDCA
| pH | Relative Solubility | Reference |
| 2.0 - 5.5 | Low | [2] |
| 7.5 | High (dramatic increase) | [2] |
Table 2: Recommended Storage Conditions for isoUDCA Solutions
| Storage Duration | Temperature | Light Condition | Additional Notes |
| Short-term (up to 1 week) | 2-8°C | Protected from light | |
| Long-term (> 1 week) | -20°C or -80°C | Protected from light | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method for isoUDCA.
1. Preparation of Stock Solution:
-
Prepare a stock solution of isoUDCA in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution at pH > 7.5) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool the solution to room temperature and neutralize with 0.1 M NaOH. Dilute to a final concentration suitable for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for a specified period. Cool the solution to room temperature and neutralize with 0.1 M HCl. Dilute to a final concentration for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period. Dilute to a final concentration for analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period. Cool to room temperature and dilute for analysis.
-
Photolytic Degradation: Place an aliquot of the stock solution in a transparent vial and expose it to UV light (e.g., in a photostability chamber) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light. Dilute for analysis.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or HPLC-MS/MS method. The method should be capable of separating isoUDCA from its degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to assess the stability of isoUDCA. Method optimization will be required based on the specific instrumentation and degradation products.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV or RI detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for bile acid separation.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: If using a UV detector, a low wavelength (e.g., 200-210 nm) is often used for bile acids as they lack a strong chromophore.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of isoUDCA at known concentrations to generate a calibration curve.
-
Prepare the samples for analysis (e.g., from the forced degradation study) by diluting them to a concentration within the linear range of the calibration curve.
-
Inject the standard solutions and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the concentration of isoUDCA in the samples using the calibration curve. The appearance of new peaks in the stressed samples indicates the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for isoUDCA solution instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epimerization of chenodeoxycholic acid to ursodeoxycholic acid by human intestinal lecithinase-lipase-negative Clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of Conjugated Bile Acids by Cell-Free Extracts from Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting guide for inconsistent results in Isoursodeoxycholate experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoursodeoxycholate (IUDCA). The content is structured to address specific issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IUDCA) and how does it differ from Ursodeoxycholate (UDCA)?
This compound (isoUDCA) is a secondary bile acid, meaning it is formed through the metabolic activity of gut microbiota from primary bile acids. It is a structural isomer of ursodeoxycholate (UDCA), a well-characterized bile acid used in the treatment of certain liver diseases. The key difference lies in the stereochemistry of the hydroxyl groups on the steroid nucleus, which can affect their biological activity and interactions with cellular receptors.
Q2: What are the known signaling pathways affected by IUDCA?
While research on IUDCA is ongoing, its signaling actions are often considered in the context of other bile acids like UDCA. Bile acids are known to act as signaling molecules that activate specific receptors, including the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). These pathways are involved in regulating lipid and glucose metabolism, inflammation, and cell proliferation. UDCA has been shown to exert anti-inflammatory and cytoprotective effects.[1] It can influence pathways related to apoptosis (cell death) by modulating proteins like p53 and the Bcl-2 family.
Q3: What are the critical factors for ensuring the stability and proper storage of IUDCA?
For consistent results, proper handling and storage of IUDCA are crucial.
-
Stock Solutions: Due to its hydrophobic nature, IUDCA is poorly soluble in aqueous solutions. Stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
-
Storage: For short-term storage, aliquoting and storing at -20°C or -80°C is recommended to minimize freeze-thaw cycles. Protect solutions from light to prevent potential photodegradation.
-
Formulations: In aqueous solutions for experiments, the stability of IUDCA can be influenced by pH and the presence of other components. For oral suspensions, the presence of glycerol (B35011) has been shown to improve the stability of the related compound UDCA. Storage of UDCA suspensions in a refrigerator may increase variability between doses.[2]
Troubleshooting Guide
Inconsistent Results in IUDCA Quantification (LC-MS/MS)
Q4: My IUDCA quantification by LC-MS/MS is showing high variability between replicates. What are the possible causes?
High variability in LC-MS/MS quantification of bile acids can stem from several sources.
-
Sample Preparation: Inconsistent extraction efficiency is a common culprit. Ensure a standardized and validated protocol for solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used. The use of an appropriate internal standard, ideally an isotopically labeled IUDCA, is critical to correct for variability during sample preparation and analysis.
-
Chromatographic Separation: Bile acid isomers, like IUDCA and its related compounds, can be difficult to separate. Poor chromatographic resolution can lead to inaccurate quantification. Optimization of the mobile phase composition, gradient, and column chemistry is essential.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, feces) can interfere with the ionization of IUDCA in the mass spectrometer, leading to signal suppression or enhancement. A well-validated method will have assessed and minimized matrix effects.
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially of viscous organic solvents used for stock solutions, can introduce significant errors. Ensure pipettes are properly calibrated.
Q5: I am observing no or very low signal for IUDCA in my samples when I expect to see it. What should I check?
-
Instrument Sensitivity: Verify the mass spectrometer is tuned and operating at the expected sensitivity.
-
Ionization Efficiency: The ionization efficiency of bile acids can be influenced by the mobile phase composition. Both the acidity and ammonium (B1175870) levels in mobile phases can affect the electrospray ionization (ESI) of bile acids.[3][4]
-
Sample Degradation: While generally stable, improper storage or repeated freeze-thaw cycles of samples could lead to degradation.
-
Incorrect MRM Transitions: Double-check that the correct precursor and product ion transitions for IUDCA are being monitored.
Variability in Cell-Based Assays with IUDCA
Q6: I am seeing inconsistent effects of IUDCA on my cell cultures. What could be the reason?
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses.
-
IUDCA Preparation and Dosing: As IUDCA is typically dissolved in DMSO, ensure the final concentration of DMSO in the cell culture medium is consistent across all experiments and is at a level that does not affect cell viability or function. Prepare fresh dilutions of IUDCA from a stable stock solution for each experiment.
-
Incubation Conditions: Maintain stable incubator conditions (temperature, CO2, humidity). Minimize the time plates are outside the incubator.
-
Assay-Specific Variability: For assays like ELISA, common issues include insufficient washing, improper antibody concentrations, and contaminated reagents. Refer to generic ELISA troubleshooting guides for more detailed advice.[5]
Q7: My results with IUDCA are not consistent with published data. What should I consider?
-
Different Cell Lines or Strains: The sensitivity to bile acids can vary significantly between different cell types.[6] If possible, use the same cell line as the publication you are referencing. Otherwise, perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Experimental Conditions: Subtle differences in cell culture media composition, pH, serum concentration, and incubation times can all influence the cellular response to IUDCA.
-
Gut Microbiome Influence: As a secondary bile acid, IUDCA levels are heavily influenced by the gut microbiome.[7] If working with in vivo models or samples derived from them, variations in the gut microbiota of the study subjects can be a significant source of variability.
Data Presentation
Table 1: Common Sources of Variability in IUDCA Experiments and Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| Quantification (LC-MS/MS) | ||
| High Variability | Inconsistent sample extraction | Use a validated extraction protocol and an appropriate internal standard. |
| Poor chromatographic separation of isomers | Optimize LC method (mobile phase, gradient, column). | |
| Matrix effects | Assess and minimize through method development; use stable isotope-labeled internal standards. | |
| Low/No Signal | Poor ionization | Optimize mobile phase pH and additives.[3][4] |
| Sample degradation | Aliquot samples and avoid repeated freeze-thaw cycles. | |
| Cell-Based Assays | ||
| Inconsistent Effects | Inconsistent cell health/passage number | Use cells at a consistent, low passage number and ensure high viability. |
| IUDCA solution instability/inaccurate dosing | Prepare fresh dilutions from a stable stock; ensure consistent final solvent concentration. | |
| Fluctuations in incubation conditions | Maintain stable incubator temperature, CO2, and humidity. |
Experimental Protocols
Protocol 1: General Protocol for IUDCA Quantification in Plasma by LC-MS/MS
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and application.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an appropriate amount of isotopically labeled IUDCA internal standard.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 column is commonly used for bile acid separation (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B is typically used to separate the bile acids.
-
Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for IUDCA and the internal standard.
-
Protocol 2: General Protocol for a Cell-Based IUDCA Treatment Experiment
-
Cell Seeding:
-
Plate cells at a predetermined density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
IUDCA Preparation and Treatment:
-
Prepare a stock solution of IUDCA in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the IUDCA stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is the same in all wells, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of IUDCA or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Downstream Analysis:
-
After incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT), gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blot).
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in IUDCA experiments.
Caption: Simplified potential signaling pathways of IUDCA, based on known bile acid mechanisms.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Study of quality and stability of ursodeoxycholic acid formulations for oral pediatric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic identification of secondary bile acid production genes in global microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Isoursodeoxycholate (iUDCA) Pharmacology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the pharmacology of isoursodeoxycholate (iUDCA) in animal models.
Troubleshooting Guides
Experimentation with iUDCA in animal models can present unique challenges. This guide addresses common issues in a question-and-answer format to assist in refining your experimental approach.
Table 1: Troubleshooting Common Issues in iUDCA Animal Studies
| Question/Issue | Potential Causes | Recommended Solutions & Refinements |
| High variability in plasma/tissue iUDCA levels between animals in the same group. | - Inconsistent oral gavage administration.- Differences in gut microbiome composition between animals.- Coprophagy (consumption of feces) leading to altered bile acid profiles.- Inconsistent fasting times before sample collection. | - Ensure proper training and consistent technique for oral gavage. Consider using flexible gavage tubes to minimize stress and injury[1].- Co-house animals to promote a more homogenous gut microbiome. Alternatively, normalize the gut microbiome by administering a fecal microbiota transplant from a single donor source before the experiment.- House mice in cages with slotted bottoms to prevent coprophagy.- Standardize the fasting period (e.g., 4-6 hours) before blood and tissue collection[1]. |
| Difficulty in achieving desired plasma concentrations of iUDCA after oral administration. | - Poor solubility of iUDCA in the chosen vehicle.- Rapid metabolism or excretion of iUDCA.- Species-specific differences in absorption and metabolism. | - Test different vehicles for iUDCA suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.- Conduct a pilot pharmacokinetic study with varying doses to determine the optimal dose for achieving the target plasma concentration.- Be aware of species differences; for instance, bile acid metabolism can differ significantly between mice and rats[2][3]. |
| Unexpected or contradictory effects on FXR and TGR5 signaling pathways. | - iUDCA can have weaker or different agonistic activity compared to other bile acids[4].- The in vivo effects of iUDCA are influenced by its conversion to other bile acids by the gut microbiota.- Species differences in receptor sensitivity and expression. | - Confirm the specific activity of your iUDCA batch in vitro before in vivo studies.- Analyze the complete bile acid profile in your samples (plasma, liver, feces) to understand the metabolic fate of the administered iUDCA.- Consider using germ-free or antibiotic-treated animals to study the direct effects of iUDCA without microbial interference[2]. |
| Inconsistent or non-reproducible results in cholestasis models. | - The chosen animal model may not be appropriate for studying the specific effects of iUDCA.- High mortality or severe morbidity in the animal model, affecting the experimental outcome. | - Select the animal model based on the specific aspect of cholestasis being investigated (e.g., bile duct ligation for obstructive cholestasis, or a diet-induced model for metabolic cholestasis)[5][6][7].- Carefully monitor animal health and refine the model (e.g., adjust the duration of the insult) to reduce severity while still observing the desired phenotype. |
| Challenges in separating and quantifying iUDCA from other bile acid isomers. | - Co-elution of isomers during chromatographic separation.- Matrix effects from biological samples interfering with mass spectrometry detection. | - Utilize a validated LC-MS/MS method with a column and mobile phase optimized for bile acid isomer separation[8][9][10][11].- Employ solid-phase extraction (SPE) for sample cleanup to minimize matrix effects[8]. Use stable isotope-labeled internal standards for accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences in bile acid metabolism between mice and humans that I should consider when studying iUDCA?
A1: There are significant species differences in bile acid metabolism. Mice have a more hydrophilic bile acid pool compared to humans. A major difference is the presence of muricholic acids in mice, which are largely absent in humans. Additionally, the primary bile acid in mice is ursodeoxycholic acid (UDCA), which is a secondary bile acid in humans[2]. The gut microbiota also differs between species, which can impact the production of secondary bile acids like iUDCA[12]. These differences can affect the translatability of findings from mouse models to humans.
Q2: What is the known mechanism of action of this compound (iUDCA)?
A2: this compound is a secondary bile acid produced by the gut microbiota. Recent studies have shown that iso-bile acids, including iUDCA, can act as agonists for the farnesoid X receptor (FXR), although they may be weaker agonists than their 3α-epimers[4]. FXR is a key nuclear receptor that regulates bile acid, lipid, and glucose homeostasis[13][14]. The activation of FXR by iUDCA can influence the expression of genes involved in these metabolic pathways.
Q3: Which animal model is most suitable for studying the effects of iUDCA on cholestatic liver disease?
A3: The choice of animal model depends on the specific research question.
-
Bile Duct Ligation (BDL): This surgical model induces obstructive cholestasis and is useful for studying the effects of iUDCA on bile flow and liver injury in the context of biliary obstruction[6][7].
-
Diet-induced Models: Diets supplemented with cholic acid or other specific components can induce metabolic cholestasis and are relevant for studying the interplay between diet, the gut microbiome, and iUDCA's effects[5].
-
Genetically Modified Models: Mice with specific gene knockouts related to bile acid transport or synthesis can provide insights into the specific pathways through which iUDCA acts[2].
Q4: How does the gut microbiome influence the pharmacology of iUDCA?
A4: The gut microbiome is crucial for the formation of iUDCA from primary bile acids. The composition and activity of the gut microbiota will therefore determine the endogenous levels of iUDCA. Furthermore, the gut microbiota can metabolize exogenously administered iUDCA, potentially altering its effects. When studying iUDCA, it is important to consider the baseline gut microbial composition of the experimental animals and how it might be altered by the experimental conditions[12][15].
Quantitative Data
Table 2: Comparative Agonistic Activity of Selected Bile Acids on FXR
| Bile Acid | Receptor | Reported Activity | EC50 (µM) | Reference |
| Chenodeoxycholic acid (CDCA) | FXR | Potent Agonist | 10-50 | [4] |
| Cholic acid (CA) | FXR | Agonist | ~100 | [4] |
| Lithocholic acid (LCA) | FXR | Potent Agonist | ~10 | [4] |
| Isoursodeoxycholic acid (iUDCA) | FXR | Weaker Agonist | Not specified | [4] |
| Ursodeoxycholic acid (UDCA) | FXR | Weak Agonist/Antagonist | >100 | [4] |
Note: Quantitative EC50 values for iUDCA are not consistently reported in the literature and can vary depending on the assay system.
Table 3: Representative Pharmacokinetic Parameters of UDCA in Rats (as a reference)
| Parameter | Value |
| Tmax (oral) | ~3.5 hours |
| Half-life (t1/2) | 2 and 30 minutes (biphasic) |
| Primary form in serum | Taurine conjugated |
| Excretion | Primarily fecal |
Source:[16][17]. Specific pharmacokinetic data for iUDCA in mice and rats is limited and requires further investigation.
Experimental Protocols
Protocol 1: Oral Administration of this compound (iUDCA) to Mice
-
Preparation of Dosing Solution:
-
Weigh the required amount of iUDCA powder.
-
Prepare a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Suspend the iUDCA in the CMC vehicle to the desired concentration (e.g., 10 mg/mL). Ensure the suspension is homogenous by vortexing or sonicating immediately before administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume (typically 10 mL/kg body weight)[18].
-
Restrain the mouse by gently scruffing the neck to immobilize the head.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) and mark it to prevent over-insertion[18].
-
Gently insert the gavage needle into the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Slowly administer the iUDCA suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress for at least 15 minutes post-administration[1].
-
Protocol 2: Quantification of iUDCA in Plasma and Liver Tissue by LC-MS/MS
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 10 µL of an internal standard solution (a stable isotope-labeled iUDCA is recommended).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Liver Tissue):
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 500 µL of ice-cold methanol (B129727) and the internal standard.
-
Homogenize the tissue using a bead beater or a Dounce homogenizer.
-
Centrifuge at 14,000 g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with evaporation and reconstitution as described for plasma samples.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column suitable for separating bile acid isomers (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate iUDCA from other bile acids (e.g., start at 20% B, ramp to 95% B over 10 minutes).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of iUDCA and the internal standard.
-
Visualizations
Caption: Simplified signaling pathway of this compound (iUDCA) via FXR and TGR5.
Caption: General experimental workflow for studying iUDCA pharmacology in mice.
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models to study bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]
- 7. Cholestasis: human disease and experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile Acids and the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
- 16. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
How to account for the interconversion of Isoursodeoxycholate and UDCA in studies
For researchers, scientists, and drug development professionals studying ursodeoxycholate (UDCA), accounting for its interconversion with isoursodeoxycholate (isoUDCA) is critical for accurate experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of interconversion between UDCA and isoUDCA?
A1: The interconversion between UDCA (3α,7β-dihydroxy-5β-cholan-24-oic acid) and its C3 epimer, isoUDCA (3β,7β-dihydroxy-5β-cholan-24-oic acid), can occur both enzymatically and chemically.
-
Enzymatic Interconversion: In the gut, intestinal bacteria possess hydroxysteroid dehydrogenases (HSDHs) that can reversibly oxidize the 3α-hydroxyl group of UDCA to a 3-oxo intermediate, which can then be reduced to the 3β-hydroxyl group of isoUDCA, and vice-versa.[1][2] Similarly, hepatic enzymes can also contribute to this epimerization.[3]
-
Chemical Interconversion (Epimerization): This process can be catalyzed by changes in pH and temperature.[4] The keto-enol tautomerization mechanism is a likely route for this acid-base catalyzed epimerization of hydroxysteroids.[5][6]
Q2: What analytical challenges does this interconversion present?
Q3: How do UDCA and isoUDCA differentially affect cellular signaling?
A3: UDCA and its isomers can have distinct effects on key signaling pathways, including those regulated by the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). UDCA is generally considered a weak FXR antagonist and a TGR5 agonist.[8][9][10] The differential binding and activation of these receptors by UDCA versus isoUDCA can lead to different downstream effects on genes involved in bile acid, lipid, and glucose metabolism.[11][12][13][14] For example, studies on UDCA analogues suggest that modifications at the C3 and C7 positions can significantly alter TGR5 activation.[15]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of UDCA and IsoUDCA
Symptoms:
-
Co-elution or overlapping peaks for UDCA and isoUDCA in HPLC or UPLC-MS/MS analysis.
-
Inability to obtain baseline separation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Standard C18 columns may not provide sufficient resolution. Consider using a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, to exploit different separation mechanisms.[16] |
| Suboptimal Mobile Phase Composition | The pH and organic modifier of the mobile phase are critical. Systematically adjust the pH of the aqueous component (e.g., using formic acid or ammonium (B1175870) acetate) and the type and gradient of the organic solvent (e.g., acetonitrile (B52724) vs. methanol) to optimize selectivity.[7][16] |
| Inappropriate Column Temperature | Temperature affects retention times and selectivity. Experiment with different column temperatures (e.g., in the range of 30-50°C) to improve separation. |
Issue 2: Inaccurate Quantification Due to Interconversion During Sample Handling
Symptoms:
-
High variability in replicate measurements.
-
Unexpectedly high levels of isoUDCA in UDCA-spiked samples, or vice-versa.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Sample Storage | Prolonged storage at suboptimal temperatures can promote interconversion. Store all biological samples (plasma, bile, tissue homogenates) at -80°C immediately after collection.[17] Minimize freeze-thaw cycles as they can impact the stability of analytes.[17][18][19][20][21] |
| pH Shifts During Sample Preparation | Extreme pH conditions during extraction or derivatization can accelerate epimerization. Maintain the pH of solutions as close to neutral as possible during sample processing. Use buffers when necessary to stabilize the pH. |
| Thermal Degradation | High temperatures during sample processing (e.g., evaporation steps) can induce interconversion. Use gentle heating (e.g., <40°C) or nitrogen evaporation at room temperature. |
| Enzymatic Activity in the Sample Matrix | Residual enzymatic activity in biological samples can continue to cause interconversion after collection. Promptly freeze samples and consider the use of enzymatic inhibitors if necessary. The aging of biological matrices can also affect enzyme activities.[22] |
Experimental Protocols
Protocol 1: Sample Preparation for Plasma/Serum to Minimize Interconversion
This protocol is designed to extract bile acids while minimizing the risk of epimerization.
-
Sample Collection and Storage: Collect blood samples and immediately place them on ice. Separate plasma or serum by centrifugation at 4°C as soon as possible. Immediately freeze the resulting plasma or serum at -80°C until analysis.[23]
-
Protein Precipitation (on ice):
-
Thaw frozen plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated UDCA and isoUDCA).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Protocol 2: UPLC-MS/MS Method for Simultaneous Quantification of UDCA and IsoUDCA
This is a general UPLC-MS/MS method that can be optimized for specific instrumentation.
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (e.g., 90:10, v/v) |
| Gradient | Start with a low percentage of B, and use a shallow gradient to elute the isomers. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-60% B; 15-16 min, 60-95% B; 16-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-22 min, 30% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | UDCA: m/z 391.3 → 391.3 (quantifier), m/z 391.3 → specific fragment (qualifier)isoUDCA: m/z 391.3 → 391.3 (quantifier), m/z 391.3 → specific fragment (qualifier)Note: Since they are isomers, fragmentation may be similar. Separation is primarily chromatographic. Use of deuterated internal standards for both is highly recommended. |
| Capillary Voltage | Optimized for the specific instrument (e.g., 2.5-3.5 kV) |
| Source Temperature | e.g., 150°C |
| Desolvation Temperature | e.g., 400°C |
Data Presentation
Table 1: Example MRM Transitions for UDCA and its Conjugates
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| UDCA | 391.3 | 391.3 |
| Glycoursodeoxycholic acid (GUDCA) | 448.3 | 74.0 |
| Tauroursodeoxycholic acid (TUDCA) | 498.3 | 80.0 |
| d4-UDCA (Internal Standard) | 395.3 | 395.3 |
Data is illustrative and should be optimized for the specific instrument and standards used.[8]
Visualizations
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Differential effects of FXR or TGR5 activation in cholangiocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Experimental Study on the Effect of Freeze—Thaw Cycles on the Mineral Particle Fragmentation and Aggregation with Different Soil Types | MDPI [mdpi.com]
- 22. Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Best Practices to Ensure Sample Integrity During Collection [needle.tube]
Validating the specificity of antibodies for Isoursodeoxycholate immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoursodeoxycholate (isoUDCA) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step in validating a new lot of anti-isoursodeoxycholate antibody?
A1: The most critical first step is to perform a comprehensive specificity assessment. This involves testing the antibody's cross-reactivity against a panel of structurally related bile acids, especially its stereoisomer, ursodeoxycholic acid (UDCA), as well as chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), lithocholic acid (LCA), and their conjugated forms (glyco- and tauro-conjugates). This will determine the antibody's ability to specifically recognize and bind to isoUDCA without significant binding to other bile acids that may be present in the experimental samples.[1][2]
Q2: My standard curve has a poor fit. What are the common causes for this in a competitive ELISA for this compound?
A2: A poor standard curve fit in a competitive ELISA can stem from several factors. Common causes include inaccurate preparation of the standard solutions, degradation of the isoUDCA standard, improper dilution of the antibody or the enzyme-conjugated isoUDCA, and errors in pipetting.[3] It is also crucial to use a curve-fitting model appropriate for competitive immunoassays, such as a four-parameter logistic (4-PL) fit.
Q3: I am observing high background signal in my isoUDCA ELISA. What are the likely causes and solutions?
A3: High background signal can be caused by insufficient blocking, excessive antibody concentration, or inadequate washing.[4] To troubleshoot, ensure that the blocking buffer is fresh and incubated for the recommended time to prevent non-specific binding. You may also need to titrate the primary antibody and the enzyme-conjugated secondary antibody to find the optimal concentrations. Additionally, increasing the number of washing steps or the volume of wash buffer can help reduce background noise.
Q4: What is the underlying principle of a competitive immunoassay for this compound quantification?
A4: A competitive immunoassay for isoUDCA operates on the principle of competition between the unlabeled isoUDCA in the sample and a fixed amount of labeled isoUDCA (e.g., enzyme-conjugated) for a limited number of binding sites on a specific anti-isoUDCA antibody. The amount of labeled isoUDCA that binds to the antibody is inversely proportional to the concentration of unlabeled isoUDCA in the sample. Therefore, a higher concentration of isoUDCA in the sample will result in a lower signal from the labeled isoUDCA.
Troubleshooting Guides
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Reagent Omission or Incorrect Order | Carefully review the protocol to ensure all reagents were added in the correct sequence. |
| Inactive Antibody or Conjugate | Use a new vial of antibody or enzyme conjugate to rule out degradation. Ensure proper storage conditions have been maintained. |
| Insufficient Incubation Time or Temperature | Optimize incubation times and temperatures as recommended in the protocol. Ensure all reagents are brought to room temperature before use. |
| Incorrect Plate Type | Use plates specifically designed for immunoassays to ensure proper binding of the capture antibody. |
| Sample Matrix Interference | Dilute the sample further in the assay buffer to minimize matrix effects. |
Issue 2: High Signal Variability (Poor Reproducibility)
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are calibrated and use proper pipetting techniques. Change pipette tips for each sample and standard. |
| Inadequate Plate Washing | Ensure all wells are washed thoroughly and uniformly. Consider using an automated plate washer for better consistency. |
| Edge Effects | Avoid using the outer wells of the plate, or ensure even temperature distribution across the plate during incubation by using a plate shaker. |
| Improper Reagent Mixing | Gently mix all reagents and samples before adding them to the wells. |
Data Presentation
Antibody Specificity: Cross-Reactivity Profile
Disclaimer: The following table presents cross-reactivity data for an anti-ursodeoxycholic acid (UDCA) antibody. As of the last update, specific cross-reactivity data for a commercially available anti-isoursodeoxycholate (isoUDCA) antibody was not publicly available. This data is provided as an illustrative example of how to present antibody specificity. Researchers must consult the datasheet for their specific anti-isoUDCA antibody to obtain accurate cross-reactivity information. The structural similarity between UDCA and isoUDCA underscores the importance of verifying the specificity of the antibody being used.
| Compound | Cross-Reactivity (%) |
| Ursodeoxycholic Acid (UDCA) | 100 |
| Glycoursodeoxycholic Acid | 180 |
| Tauroursodeoxycholic Acid | 180 |
| Chenodeoxycholic Acid | < 0.1 |
| Glycochenodeoxycholic Acid | < 0.1 |
| Taurochenodeoxycholic Acid | < 0.1 |
| Cholic Acid | None |
| Glycocholic Acid | None |
| Taurocholic Acid | None |
| Lithocholic Acid | 0.2 |
| Glycolithocholic Acid | 0.2 |
| Deoxycholic Acid | < 0.1 |
Cross-reactivity is calculated as (IC50 of isoUDCA / IC50 of the tested compound) x 100%.
Experimental Protocols
Competitive ELISA Protocol for this compound (Adapted from general protocols)
This protocol is a general guideline and may require optimization for specific antibodies and reagents.
1. Plate Coating:
- Dilute the anti-isoursodeoxycholate antibody to the optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the diluted antibody to each well of a 96-well microplate.
- Incubate overnight at 4°C.
- Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
2. Blocking:
- Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
3. Competition Reaction:
- Prepare serial dilutions of the this compound standard and the unknown samples in assay buffer.
- In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of a fixed concentration of enzyme-labeled this compound for 1 hour at room temperature.
- Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.
- Incubate for 1-2 hours at room temperature.
- Wash the plate five times with wash buffer.
4. Detection:
- Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
- Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
- Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
5. Data Analysis:
- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
- Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.
- Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Workflow of a competitive immunoassay for this compound.
Caption: Specificity and potential cross-reactivity of an anti-isoUDCA antibody.
References
Validation & Comparative
Comparative analysis of Isoursodeoxycholate and ursodeoxycholic acid bioactivity
An in-depth comparative analysis of the bioactivities of Isoursodeoxycholate (IUDC) and Ursodeoxycholic Acid (UDCA), offering insights for researchers, scientists, and drug development professionals.
In the intricate landscape of bile acid research, two structurally similar yet functionally divergent molecules, this compound (IUDC) and Ursodeoxycholic Acid (UDCA), present a compelling case for comparative analysis. While UDCA is a well-established therapeutic agent with a favorable safety profile, emerging research suggests that its isomer, IUDC, may be associated with pro-inflammatory and adverse metabolic effects. This guide provides a comprehensive comparison of their known bioactivities, supported by available data, to aid researchers in understanding their distinct roles and potential therapeutic implications.
At a Glance: Key Differences in Bioactivity
| Feature | This compound (IUDC) | Ursodeoxycholic Acid (UDCA) |
| Primary Source | A secondary bile acid produced by gut microbiota, particularly Ruminococcus gnavus. | A secondary bile acid, also produced by gut bacteria, but widely used as a therapeutic agent.[1] |
| Primary Association | Associated with post-prandial lipemia, inflammation, and increased appetite.[2][3][4] | Used in the treatment of cholestatic liver diseases and has cytoprotective, anti-inflammatory, and anti-apoptotic properties.[1][5][6][7] |
| Metabolic Effects | Correlated with markers of poor metabolic health and liver inflammation.[8] Levels are reduced after bariatric surgery and fiber supplementation.[2][3] | Known to improve liver function, reduce cholesterol saturation in bile, and has potential therapeutic applications in various metabolic disorders.[1] |
| Inflammatory Profile | Associated with increased levels of the inflammatory marker GlycA.[2][3][4] | Exhibits anti-inflammatory effects by reducing pro-inflammatory cytokines and modulating immune responses.[6][7][9] |
| Cellular Effects | Limited direct experimental data available. In cell-based assays, it is rapidly metabolized, making its direct actions difficult to study.[8] | Protects cells from the toxicity of more hydrophobic bile acids, inhibits apoptosis, and reduces cellular steatosis.[10][11] |
Delving Deeper: Mechanisms of Action
The contrasting bioactivities of IUDC and UDCA stem from their distinct interactions with cellular signaling pathways.
Ursodeoxycholic Acid (UDCA): A Multifaceted Protector
UDCA's therapeutic effects are attributed to a variety of mechanisms:
-
Cytoprotection: UDCA protects hepatocytes from the damaging effects of more toxic, hydrophobic bile acids.[10] It achieves this by altering the composition of the bile acid pool and stabilizing cell membranes.
-
Anti-apoptotic Activity: UDCA inhibits apoptosis through multiple pathways. It prevents the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic cascade, and can modulate the EGFR/Raf-1/ERK signaling pathway to counteract apoptosis induced by other bile acids like deoxycholic acid.[12][13][14]
-
Anti-inflammatory Effects: UDCA has demonstrated anti-inflammatory properties in various models. It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][11]
-
Modulation of Nuclear Receptors: While not a direct agonist, UDCA can influence the activity of nuclear receptors like the glucocorticoid receptor, contributing to its immunomodulatory effects.[15][16][17] It has also been shown to have antagonistic effects on the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism.[18]
This compound (IUDC): A Putative Pro-inflammatory Mediator
The mechanism of action for IUDC is less understood and is primarily inferred from observational studies. The available data suggests a link to pro-inflammatory and metabolic dysregulation:
-
Gut Microbiome Origin: IUDC is a secondary bile acid produced from primary bile acids by the gut bacterium Ruminococcus gnavus.[2] The presence and activity of this bacterium are therefore key determinants of IUDC levels.
-
Association with Inflammation: Higher circulating levels of IUDC are correlated with increased levels of GlycA, a marker of systemic inflammation.[2][3][4] This suggests that IUDC may either contribute to or be a marker of an inflammatory state.
-
Metabolic Dysregulation: IUDC is associated with post-prandial lipemia (elevated lipids in the blood after a meal) and increased appetite.[2][3] Its levels are observed to decrease following bariatric surgery, a procedure known to improve metabolic health.[2][3]
Experimental Protocols: A Methodological Overview
While direct comparative experimental data for IUDC and UDCA is scarce, the following outlines standard methodologies used to assess the bioactivity of bile acids. These protocols can be adapted for a head-to-head comparison.
Cytotoxicity Assays
Objective: To determine the toxic effects of the bile acids on cells.
-
Lactate Dehydrogenase (LDH) Assay:
-
Cell Culture: Plate hepatocytes or other relevant cell lines in 96-well plates and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of IUDC and UDCA for a specified period (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
LDH Measurement: Collect the cell culture supernatant. Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
-
-
MTT Assay:
-
Cell Culture and Treatment: Follow the same procedure as for the LDH assay.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assays
Objective: To determine if the bile acids induce programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cell Culture and Treatment: Treat cells with IUDC and UDCA as described above.
-
Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and PI (which stains the nucleus of late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
-
-
Caspase Activity Assay:
-
Cell Culture and Treatment: Treat cells with the bile acids.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Caspase Assay: Use a fluorometric or colorimetric assay kit to measure the activity of key executioner caspases (e.g., caspase-3/7).
-
Data Analysis: Quantify the caspase activity relative to the vehicle control.
-
Anti-inflammatory Assays
Objective: To assess the ability of the bile acids to modulate inflammatory responses.
-
Cytokine Measurement:
-
Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) or other relevant cell types and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Treatment: Co-treat the cells with the inflammatory stimulus and different concentrations of IUDC or UDCA.
-
Supernatant Collection: Collect the cell culture supernatant after a specified incubation period.
-
ELISA: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.
-
Data Analysis: Compare the cytokine levels in the treated groups to the stimulated control group.
-
Conclusion and Future Directions
The comparison between IUDC and UDCA reveals a fascinating dichotomy in the bioactivity of two closely related bile acids. UDCA stands as a well-characterized therapeutic agent with clear protective effects, while IUDC is emerging as a potential biomarker and mediator of metabolic and inflammatory diseases.
The current understanding of IUDC is largely based on correlational data from human cohort studies. To fully elucidate its bioactivity and mechanism of action, further in vitro and in vivo experimental studies are crucial. Direct comparative studies with UDCA using the methodologies outlined above would provide invaluable data for the scientific and drug development communities. Understanding the factors that influence the microbial production of IUDC and its subsequent impact on host physiology could open new avenues for therapeutic interventions targeting the gut-bile acid axis.
References
- 1. The arginine and nitric oxide metabolic pathway regulate the gut colonization and expansion of Ruminococcous gnavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholate reduces hepatotoxicity of bile salts in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugates of ursodeoxycholate protect against cytotoxicity of more hydrophobic bile salts: in vitro studies in rat hepatocytes and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbe Profile: Ruminococcus gnavus: the yin and yang of human gut symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of cytokines in ethanol-induced cytotoxicity in vitro in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 14. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of farnesoid X receptor in inflammation and resolution | Semantic Scholar [semanticscholar.org]
- 16. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration [ricerca.unityfvg.it]
- 17. Ruminococcus gnavus: friend or foe for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Comparative Analysis of Isoursodeoxycholate and Other Secondary Bile Acids in Farnesoid X Receptor (FXR) Activation
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Bile acids are the natural endogenous ligands for FXR. Upon activation, FXR initiates a negative feedback loop that suppresses the synthesis of bile acids from cholesterol by inhibiting the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this process.[3] This regulation is crucial for preventing the accumulation of cytotoxic levels of bile acids.
Bile acids are categorized as primary or secondary. Primary bile acids, such as chenodeoxycholic acid (CDCA) and cholic acid (CA), are synthesized in the liver. Secondary bile acids, including deoxycholic acid (DCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA) and its stereoisomer isoursodeoxycholate (isoUDCA), are formed in the intestine through the metabolic action of gut microbiota.[4] These various bile acids exhibit markedly different abilities to activate FXR, ranging from potent agonism to antagonism and more complex modulatory roles. This guide provides a comparative analysis of the effects of this compound and other key secondary bile acids on FXR activation, supported by experimental data and protocols.
FXR Signaling Pathway
The canonical pathway for FXR activation involves the binding of a bile acid ligand, which induces a conformational change in the receptor. This allows FXR to form a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[5] Key target genes include the Small Heterodimer Partner (SHP), which mediates the repression of CYP7A1, and the Bile Salt Export Pump (BSEP), which transports bile acids out of hepatocytes.[6][7][8]
Caption: Figure 1: Simplified diagram of the Farnesoid X Receptor (FXR) signaling pathway.
Quantitative Comparison of Bile Acid Activity on FXR
The ability of different bile acids to activate FXR varies significantly. CDCA, a primary bile acid, is recognized as the most potent endogenous agonist.[2][9] Secondary bile acids display a spectrum of activities, with DCA and LCA generally acting as agonists, while the roles of UDCA and its isomers are more complex.[2][10] this compound (isoUDCA) and isodeoxycholic acid (isoDCA) have been shown to only slightly increase the expression of FXR target genes on their own but can act cooperatively with other FXR ligands.[11]
| Bile Acid | Type | FXR Activity | EC50 (µM) | Efficacy (% of CDCA) |
| CDCA | Primary | Agonist | ~10 | 100% (Reference) |
| DCA | Secondary | Agonist | ~50 | Less potent than CDCA |
| LCA | Secondary | Partial Agonist / Antagonist | ~50 | Less potent than CDCA |
| UDCA | Secondary | Antagonist / Weak Partial Agonist | Not typically reported | Often considered an antagonist |
| isoUDCA | Secondary | Modulator / Co-activator | Not applicable | Weak on its own; enhances other agonists |
Table 1: Comparative FXR Activity of Various Bile Acids. EC50 values are approximate and can vary based on the experimental system. Data for DCA and LCA indicate they are significantly less potent activators than CDCA.[2][10] LCA has also been reported to have antagonistic effects, inhibiting FXR activation by more potent agonists.[6] UDCA is often cited as an FXR antagonist.[3][12] isoUDCA appears to act cooperatively, enhancing FXR activation in the presence of other endogenous ligands rather than acting as a direct agonist itself.[11]
Detailed Analysis of Secondary Bile Acids
-
Lithocholic Acid (LCA): LCA is a hydrophobic secondary bile acid whose role in FXR activation is complex. While some studies classify it as an agonist, albeit weaker than CDCA, others have demonstrated that LCA can act as an FXR antagonist with partial agonist activity.[2][10] For instance, LCA can antagonize the activation of FXR by CDCA or synthetic agonists and has been shown to down-regulate the expression of the FXR target gene BSEP, an effect that may contribute to its known cholestatic toxicity.[6]
-
Deoxycholic Acid (DCA): DCA is generally considered an FXR agonist, with a potency greater than LCA but still significantly lower than CDCA.[2][7] Its role as a direct activator contributes to the overall regulation of bile acid homeostasis by the gut microbiome's metabolic products.
-
Ursodeoxycholic Acid (UDCA): The interaction of UDCA with FXR is a subject of considerable debate. Multiple studies have demonstrated that UDCA acts as an FXR antagonist, leading to reduced FXR activation, decreased serum FGF19 (an intestinal FXR target), and consequently increased bile acid synthesis.[3][12][13] However, other reports suggest that UDCA may act as an ileal FXR agonist in certain contexts, a discrepancy that highlights the tissue-specific and context-dependent nature of its activity.[14][15]
-
This compound (isoUDCA): As a stereoisomer of UDCA, isoUDCA is a less-studied secondary bile acid. Recent research indicates that isoUDCA does not act as a classical agonist. Instead, it appears to function as a modulator of FXR activity. In cell-based assays, isoUDCA (along with isoDCA) allowed for an already fully activated FXR to be re-stimulated by a second dose of a potent agonist.[11] This suggests that in the presence of other endogenous FXR ligands, isoUDCA can cooperatively enhance FXR activation. This modulatory role is distinct from direct agonism or antagonism and implies a more subtle, fine-tuning function in the enterohepatic signaling network.[11]
Experimental Protocols
A common method to quantify FXR activation is the luciferase reporter gene assay. This technique measures the ability of a compound to induce the expression of a reporter gene (luciferase) that is under the control of an FXR-responsive promoter.
FXR Activation Luciferase Reporter Assay Protocol
This protocol is a representative example based on common methodologies.[1]
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line, such as HepG2 or HEK293T, in complete culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of approximately 2 x 10⁴ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator until cells reach 70-80% confluency.[1]
-
-
Transfection:
-
Prepare a transfection mixture for each well containing:
-
An FXR expression vector (e.g., 50 ng).
-
A luciferase reporter vector containing an FXRE promoter (e.g., 100 ng).
-
An internal control vector (e.g., 5 ng of a Renilla luciferase vector) to normalize for transfection efficiency.
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the mix to the cells and incubate for 4-6 hours. Afterwards, replace the transfection medium with fresh complete culture medium.[1]
-
-
Compound Treatment:
-
After 18-24 hours of incubation post-transfection, remove the medium.
-
Add fresh, serum-free medium containing the test bile acids (e.g., isoUDCA, LCA, DCA, CDCA) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM CDCA or a synthetic agonist like GW4064).
-
Incubate the plate for another 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[1]
-
Using a dual-luciferase assay system, first add the Luciferase Assay Reagent to measure firefly luciferase activity with a luminometer.
-
Next, add the Stop & Glo® Reagent to quench the first reaction and simultaneously measure the Renilla luciferase activity.[1]
-
-
Data Analysis:
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Express the FXR activation as a "fold induction" over the vehicle control.
-
Plot the fold induction against the compound concentration to generate dose-response curves and calculate EC50 values.
-
Caption: Figure 2: A typical experimental workflow for an FXR activation reporter gene assay.
Logical Comparison of FXR Modulatory Roles
The interactions of secondary bile acids with FXR are not simple on/off switches. They represent a spectrum of activities, including agonism, antagonism, and cooperative modulation, which is crucial for fine-tuning metabolic regulation.
Caption: Figure 3: Diagram comparing the functional roles of secondary bile acids on FXR.
Conclusion
The activation of FXR by secondary bile acids is a complex and highly regulated process. While bile acids like DCA and LCA are generally considered FXR agonists, their potency is far lower than the primary bile acid CDCA, and LCA can also exhibit antagonistic properties. The role of UDCA is particularly contentious, with evidence supporting both antagonistic and context-dependent agonistic functions.
This compound emerges not as a direct FXR agonist or antagonist, but as a nuanced modulator. Its ability to cooperatively enhance FXR signaling in the presence of other endogenous ligands suggests a role in fine-tuning the metabolic response to the overall bile acid pool. This distinction is critical for researchers in drug development, as it highlights that the therapeutic potential of a bile acid derivative may lie in its ability to modulate receptor activity rather than simply switching it on or off. Understanding these diverse mechanisms is essential for designing targeted therapies for metabolic and cholestatic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Bile Acids and the Bile Acid Receptor FXR Agonist on the Respiratory Rhythm in the In Vitro Brainstem Medulla Slice of Neonatal Sprague-Dawley Rats | PLOS One [journals.plos.org]
- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. egastroenterology.bmj.com [egastroenterology.bmj.com]
A Comparative Guide to the Therapeutic Potential of Isoursodeoxycholate versus Ursodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Isoursodeoxycholate (isoUDCA) and the established drug Ursodeoxycholate (UDCA). The information is based on available preclinical and clinical data to aid in understanding the distinct and overlapping properties of these bile acid epimers.
Executive Summary
Ursodeoxycholate (UDCA) is a hydrophilic bile acid widely used in the treatment of cholestatic liver diseases. Its therapeutic effects are attributed to its cytoprotective, anti-inflammatory, and choleretic properties. This compound (isoUDCA), the 3β-epimer of UDCA, has been investigated as a potential therapeutic alternative. Preclinical evidence suggests that isoUDCA acts as a pro-drug, being extensively converted to UDCA in the liver. While direct comparative studies are limited, existing data indicates that isoUDCA shares a similar efficacy profile with UDCA in improving liver biochemistry and promoting bile flow. This guide summarizes the key comparative data and underlying mechanisms.
Data Presentation
Table 1: Comparative Efficacy in a Preclinical Model of Cholestasis
| Parameter | Control (Bile Duct Ligated) | UDCA Treated | isoUDCA Treated |
| Serum Bilirubin (µmol/L) | High | Significantly Reduced | Significantly Reduced |
| Serum Alkaline Phosphatase (U/L) | High | Significantly Reduced | Significantly Reduced |
| Serum Alanine (B10760859) Aminotransferase (U/L) | High | Significantly Reduced | Significantly Reduced |
| Bile Flow (µL/min/kg) | Low | Increased | Increased |
| Histological Improvement | Severe Damage | Not Significantly Improved | Not Significantly Improved |
Data adapted from a study in bile duct ligated rats. Both UDCA and isoUDCA significantly improved liver biochemistry, but neither showed significant improvement in liver histology in this model of chronic cholestasis[1].
Table 2: Metabolism and Pharmacokinetics in Humans
| Parameter | This compound (isoUDCA) |
| Oral Bioavailability | Readily absorbed |
| Primary Metabolite | Ursodeoxycholate (UDCA) |
| Metabolic Conversion Site | Intestinal and hepatic |
| Primary Biliary Bile Acid after Administration | UDCA |
| Tolerance | Well-tolerated in healthy subjects |
Data from a study in healthy male subjects who received oral isoUDCA. The study demonstrated extensive isomerization of isoUDCA to UDCA[2].
Experimental Protocols
In Vivo Model of Cholestasis
A common preclinical model to evaluate the efficacy of choleretic compounds is the bile duct ligation (BDL) model in rats.
Objective: To compare the effects of isoUDCA and UDCA on liver biochemistry, bile flow, and liver histology in a model of obstructive cholestasis.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. Cholestasis is induced by surgical ligation of the common bile duct. Sham-operated animals serve as controls.
-
Treatment Groups:
-
BDL + Vehicle (Control)
-
BDL + UDCA (e.g., 2.5 g/kg in chow)
-
BDL + isoUDCA (e.g., 2.5 g/kg in chow)
-
-
Administration: The respective compounds are administered orally, mixed with the chow, for a specified period (e.g., 3 weeks for chronic cholestasis studies). For acute studies on choleresis, the compounds can be infused intraduodenally.
-
Sample Collection: At the end of the treatment period, blood and liver tissue are collected. For bile flow studies, the bile duct is cannulated, and bile is collected.
-
Analysis:
-
Serum Biochemistry: Standard assays are used to measure levels of bilirubin, alkaline phosphatase (ALP), and alanine aminotransferase (ALT).
-
Bile Flow: Bile volume is measured over a set time to determine the rate of flow.
-
Liver Histology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for signs of liver damage, such as necrosis, inflammation, and fibrosis.
-
Bile Acid Analysis: Bile acid composition in serum and bile can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to determine the metabolic fate of the administered compounds.[1]
-
In Vitro Cytoprotection Assay
This assay evaluates the ability of a compound to protect cells from a toxic insult.
Objective: To assess the cytoprotective effect of isoUDCA against ethanol-induced cell injury in vitro.
Methodology:
-
Cell Line: A human hepatoblastoma cell line, such as HepG2, is commonly used.
-
Experimental Setup:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-incubated with different concentrations of isoUDCA or a vehicle control for a specified time.
-
A toxic agent, such as ethanol, is then added to the media to induce cell injury.
-
-
Assessment of Cytotoxicity: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The percentage of cell viability in the presence of the toxic agent with and without the test compound is calculated to determine the cytoprotective effect.[2]
Mandatory Visualization
Caption: UDCA's Anti-Apoptotic Signaling Pathway.
Caption: UDCA's Anti-Inflammatory Signaling Pathway.
Caption: Proposed Pro-drug Mechanism of isoUDCA.
Conclusion
The available evidence suggests that this compound functions as a pro-drug, being efficiently converted to ursodeoxycholate in the body. This conversion results in similar therapeutic effects on liver biochemistry and bile flow in preclinical models of cholestasis. The in vitro cytoprotective properties of isoUDCA further support its potential as a therapeutic agent. However, there is a notable lack of direct, comprehensive comparative studies evaluating the full spectrum of their therapeutic potential, particularly concerning their anti-inflammatory and anti-apoptotic mechanisms at a molecular level. Further research is warranted to fully elucidate the comparative efficacy and potential advantages of isoUDCA over UDCA in various cholestatic and inflammatory conditions.
References
A Head-to-Head Comparison of Chenodeoxycholic Acid and Ursodeoxycholic Acid on TGR5 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Chenodeoxycholic acid (CDCA) and Ursodeoxycholic acid (UDCA) on the activation and signaling of the Takeda G protein-coupled receptor 5 (TGR5). TGR5 is a critical bile acid receptor implicated in regulating glucose homeostasis, energy expenditure, and inflammation, making it a key target for therapeutic development.
Note on Isoursodeoxycholate (IUDCA): A comprehensive literature search did not yield specific experimental data on the direct interaction between this compound (IUDCA) and TGR5 signaling. Therefore, this guide uses data for its stereoisomer, Ursodeoxycholic acid (UDCA), as a comparator to CDCA. While structurally related, their biological activities may differ.
TGR5 Signaling Pathway Overview
TGR5 is a G protein-coupled receptor (GPCR) that, upon activation by bile acids, primarily couples to the Gαs protein.[1][2][3] This initiates a signaling cascade beginning with the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] The subsequent rise in intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA).[5][6] These signaling events culminate in various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1) from intestinal enteroendocrine L-cells, modulation of inflammatory responses, and increased energy expenditure.[2][7][8][9]
Figure 1: TGR5 signaling cascade upon bile acid activation.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data comparing the efficacy of CDCA and UDCA on TGR5 activation and downstream functional outcomes.
Table 1: TGR5 Activation Potency
| Compound | EC₅₀ (µM) | Cell Line / Assay Type | Reference |
| Chenodeoxycholic Acid (CDCA) | 4.4 | TGR5-transfected cells | [3] |
| 7.72 - 27 | HEK293T cells / Luciferase Assay | [10] | |
| Ursodeoxycholic Acid (UDCA) | 36 | TGR5-transfected cells | [10] |
| Weak Agonist | N/A | [6] | |
| This compound (IUDCA) | Data Not Available | N/A | N/A |
Summary: The available data consistently show that Chenodeoxycholic acid is a more potent agonist of TGR5 than Ursodeoxycholic acid, exhibiting a significantly lower half-maximal effective concentration (EC₅₀).[3][6][10] The rank order of potency for several common bile acids is generally reported as Lithocholic acid (LCA) > Deoxycholic acid (DCA) > Chenodeoxycholic acid (CDCA) > Cholic acid (CA) > Ursodeoxycholic acid (UDCA).[6]
Table 2: Downstream Effects on GLP-1 Secretion
| Compound | Model System | Key Finding | Reference |
| Chenodeoxycholic Acid (CDCA) | STC-1 Cells (in vitro) | Increased GLP-1 secretion 4.2-fold over control. | [11] |
| Ursodeoxycholic Acid (UDCA) | Healthy Human Subjects (in vivo) | Did not significantly alter GLP-1 secretion. | [10] |
| TGR5-transfected cells | Described as a poor TGR5 agonist. | [10] |
Summary: In vitro studies demonstrate that CDCA is a potent stimulator of GLP-1 secretion from enteroendocrine cells.[11] In contrast, in vivo human data suggests UDCA does not significantly impact GLP-1 release, which aligns with its observed weaker potency as a TGR5 agonist.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from common practices cited in the literature.[1][4][12][13][14][15]
Figure 2: General workflow for in vitro TGR5 agonist testing.
Protocol 1: TGR5 Activation Reporter Gene Assay
This assay quantifies TGR5 activation by measuring the expression of a reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase - SEAP) under the control of a cAMP Response Element (CRE).
-
Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293T) or Chinese hamster ovary (CHO) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed 30,000-50,000 cells per well in a 96-well plate and incubate for 18-24 hours at 37°C and 5% CO₂.[1]
-
-
Transfection (for transient assays):
-
Co-transfect cells with a TGR5 expression plasmid (e.g., pCMV-TGR5) and a CRE-luciferase reporter plasmid (e.g., pGL4.29) using a suitable transfection reagent like Lipofectamine.[4]
-
Incubate for 24 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Signal Detection (Luciferase):
-
Aspirate the treatment media and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Bright-Glo™).[4]
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a control (vehicle-treated) group.
-
Plot the normalized response against the compound concentration and fit a dose-response curve to calculate the EC₅₀ value.
-
Protocol 2: Intracellular cAMP Measurement Assay
This method directly measures the intracellular accumulation of cAMP, the second messenger in the TGR5 pathway.
-
Cell Culture and Stimulation:
-
Culture and plate TGR5-expressing cells as described in Protocol 1 (Step 1).
-
After 24 hours, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the desired concentrations of CDCA or UDCA to the wells and incubate for a short period (e.g., 5-30 minutes) at 37°C.[4]
-
-
Cell Lysis:
-
Terminate the reaction by aspirating the medium and adding a lysis buffer provided with the cAMP assay kit.
-
-
cAMP Quantification:
-
Quantify the amount of cAMP in the cell lysates using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[4]
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the data to the total protein concentration in each well, determined by an assay such as the Bicinchoninic acid (BCA) assay.[4]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bile Acid Receptor TGR5 Does Not Interact with β-Arrestins or Traffic to Endosomes but Transmits Sustained Signals from Plasma Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Isoursodeoxycholate (IUDCA) Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of isoursodeoxycholate (IUDCA), a secondary bile acid, is crucial for understanding its role in metabolic health and disease.[1] This guide provides an objective comparison of common analytical methods for IUDCA measurement, supported by experimental data and detailed methodologies. Given the potential for variability between different analytical platforms, cross-validation is essential to ensure data integrity and comparability.[2][3] This document explores three primary techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassay.
Comparative Analysis of Quantitative Methods
The selection of an analytical method for IUDCA quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, and throughput.[4] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, while GC-MS offers reliable separation of isomers, and immunoassays can provide a high-throughput, cost-effective solution for large sample sets.[5][6][7]
Table 1: Comparison of Analytical Method Performance for Bile Acid Analysis
| Validation Parameter | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Principle | Separation by liquid chromatography, detection by mass spectrometry.[5][6] | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.[7][8] | Antigen-antibody binding with enzymatic signal amplification.[9][10] |
| Linearity Range | 5.00 - 2500 ng/mL (for UDCA)[11] | Not explicitly stated for IUDCA, but good linearity (R² ≥ 0.995) for 22 bile acids.[7] | 20 - 900 pmol (for UDCA)[9] |
| Limit of Detection (LOD) | ~0.5 ng/mL (for TUDCA, a related bile acid)[11] | 0.4 µmol/l (for total bile acids)[8] | Not explicitly stated for IUDCA. |
| Precision (RSD%) | Intra- and inter-day precision within 7.00%.[11] | Intra- and inter-day precision measured.[8] | Not explicitly stated. |
| Accuracy (% Recovery) | Within 11.75% of nominal values.[11] | 96.2% for internal standard.[8] | Good correlation with GC and radioimmunoassay.[9] |
| Key Advantages | High sensitivity and selectivity, suitable for complex matrices.[5][12] | Excellent separation of isomers.[7] | High throughput, cost-effective, no need for extensive sample clean-up.[5] |
| Key Limitations | Potential for matrix effects, may require extensive sample preparation.[13] | Requires derivatization to make analytes volatile, which can be time-consuming.[7] | Potential for cross-reactivity with other bile acids, lower specificity than MS methods.[9] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate their implementation and cross-validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on common practices for bile acid analysis.[11][12]
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of methanol (B129727) containing an appropriate deuterated internal standard (e.g., UDCA-d4).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., ZORBAX SB-C18, 2.1 × 50 mm, 1.8 µm).[11]
-
Mobile Phase: A gradient of 2 mM ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode.[11]
-
MRM Transitions: Specific precursor-to-product ion transitions for IUDCA and its internal standard would need to be optimized. For the related UDCA, the transition is m/z 391.4 → m/z 391.4.[11]
3. Quantification
-
A standard curve is generated using a series of known concentrations of IUDCA.
-
The concentration of IUDCA in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure and requires a derivatization step to increase the volatility of the bile acids.[7][8][14]
1. Sample Preparation and Derivatization
-
Extraction: Bile acids are extracted from the sample matrix using a suitable solvent.
-
Hydrolysis (for conjugated bile acids): If measuring total IUDCA, an enzymatic or chemical hydrolysis step is required to cleave the glycine (B1666218) and taurine (B1682933) conjugates.
-
Derivatization:
-
Methylation: The carboxyl group is esterified, for example, by heating with methanolic HCl.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
2. GC-MS System and Conditions
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A low-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient is used to separate the bile acid derivatives.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: The instrument is typically operated in selected ion monitoring (SIM) mode for quantification.
3. Quantification
-
A calibration curve is prepared using derivatized IUDCA standards.
-
Quantification is based on the peak area of the characteristic ions of the IUDCA derivative relative to a derivatized internal standard.
Immunoassay (ELISA)
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) for bile acid measurement.[9][10]
1. Assay Principle
-
A known amount of IUDCA is conjugated to an enzyme (e.g., alkaline phosphatase).
-
This enzyme conjugate competes with the IUDCA in the sample for binding to a limited number of anti-IUDCA antibody binding sites, which are coated on a microplate.
-
The amount of enzyme-linked IUDCA that binds to the antibody is inversely proportional to the concentration of IUDCA in the sample.
2. Assay Procedure
-
Coating: Microplate wells are coated with anti-IUDCA antibodies.
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.
-
Competition: Standards or samples are added to the wells, followed by the addition of the IUDCA-enzyme conjugate. The plate is then incubated.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of IUDCA in the sample.
3. Quantification
-
A standard curve is constructed by plotting the absorbance versus the logarithm of the concentration of the IUDCA standards.
-
The concentration of IUDCA in the samples is determined from this standard curve.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable results, which is critical when data from multiple techniques are used in a single study or across different studies.[3]
Caption: Workflow for the cross-validation of analytical methods for IUDCA measurement.
By following this guide, researchers can effectively select, implement, and cross-validate analytical methods for this compound quantification, leading to more accurate and reliable data in their research and development endeavors.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. The optimized use of gas chromatography-mass spectrometry and high performance liquid chromatography to analyse the serum bile acids of patients with metabolic cholestasis and peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-linked immunoassay of ursodeoxycholic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surmodics - How Do Immunoassay Tests Work [shop.surmodics.com]
- 11. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nssresearchjournal.com [nssresearchjournal.com]
- 14. Gas chromatography-mass spectrometry-based simultaneous quantitative analytical method for urinary oxysterols and bile acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Effects of Isoursodeoxycholate and its Glycine/Taurine Conjugates: A Guide for Researchers
A comprehensive analysis of Isoursodeoxycholate (IUDC), a secondary bile acid of emerging interest, and a predictive comparison with its glycine (B1666218) and taurine (B1682933) conjugates based on the well-established properties of related bile acids.
Introduction to this compound and its Potential Conjugates
This compound (IUDC) is a secondary bile acid, formed in the intestine through the metabolic action of the gut microbiota on primary bile acids. Recent scientific interest in IUDC has been spurred by findings linking it to various metabolic and inflammatory conditions.[1][2] In the liver, IUDC, like other bile acids, can be conjugated with the amino acids glycine or taurine. This conjugation process is a critical step in bile acid metabolism, as it typically enhances water solubility and modifies the biological activity of the parent bile acid. While direct experimental data on the glycine and taurine conjugates of IUDC (G-IUDC and T-IUDC) are currently scarce in the scientific literature, their potential properties and effects can be inferred by examining the well-documented characteristics of the structurally similar and therapeutically utilized Ursodeoxycholic acid (UDCA) and its conjugates.
This guide provides a comparative overview based on the available data for UDCA as a surrogate model, supplemented with the current understanding of IUDC, to inform future research in this area.
A Surrogate Model: Comparative Analysis of UDCA and its Conjugates
Ursodeoxycholic acid (UDCA) is an epimer of chenodeoxycholic acid and is employed as a therapeutic agent for certain cholestatic liver diseases. In humans, it is primarily found in its conjugated forms, Glycoursodeoxycholic acid (GUDCA) and Tauroursodeoxycholic acid (TUDCA).
Therapeutic Efficacy
In a mouse model of experimental colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), UDCA, GUDCA, and TUDCA demonstrated comparable therapeutic efficacy. All three compounds were equally effective in mitigating the severity of the disease, as measured by reductions in body weight loss, colonic shortening, and the expression of pro-inflammatory cytokines.[3] This suggests that for certain anti-inflammatory actions within the colon, the conjugation status of UDCA may not be the primary determinant of its effectiveness.
Conversely, in the management of cholestatic liver disease, TUDCA is thought to offer advantages over unconjugated UDCA due to its superior absorption and reduced biotransformation into the more hydrophobic and potentially cytotoxic lithocholic acid.
Physicochemical and Pharmacokinetic Properties
The principal alteration resulting from conjugation is an increase in hydrophilicity and a lower acid dissociation constant (pKa). Consequently, at the pH of the small intestine, conjugated bile acids are more readily ionized, which influences their mechanisms of absorption and transport. Taurine conjugation typically confers a higher degree of hydrophilicity compared to glycine conjugation.
Table 1: Comparative Properties of UDCA and its Conjugates
| Property | Ursodeoxycholic Acid (UDCA) | Glycoursodeoxycholic Acid (GUDCA) | Tauroursodeoxycholic Acid (TUDCA) |
| Type | Secondary Bile Acid | Conjugated Bile Acid | Conjugated Bile Acid |
| Solubility | Less water-soluble | More water-soluble than UDCA | Most water-soluble of the three |
| pKa | ~5.0 | ~3.9 | ~1.8 |
| Primary Site of Action | Colon | Small Intestine, Liver | Small Intestine, Liver |
| Absorption | Passive non-ionic diffusion | Active transport in the ileum | Active transport in the ileum |
| Known Therapeutic Effects | Treatment of cholestatic liver diseases, dissolution of gallstones, anti-inflammatory effects in colitis.[3] | Exhibits anti-inflammatory properties in colitis.[3] | Possesses neuroprotective, anti-apoptotic, hepatoprotective, and anti-inflammatory capabilities in colitis.[3][4] |
Current Understanding of this compound (IUDC) Biology
The existing body of research on IUDC is in its early stages, with current knowledge primarily derived from correlational data in human cohort studies.
-
Metabolic Impact: Elevated circulating levels of IUDC are associated with post-prandial lipemia, characterized by increased triglyceride levels following a meal, and a greater sensation of appetite.[1][2]
-
Inflammatory Link: IUDC concentrations show a positive correlation with systemic inflammation markers, such as Glycoprotein A (GlycA).[1][2]
-
Liver Health Indicator: Increased serum IUDC has been linked to compromised liver function, as suggested by higher levels of liver enzymes Alanine Aminotransferase (ALT) and Gamma-Glutamyl Transferase (GGT).[1]
-
Microbiome Dependence: The synthesis of IUDC is significantly influenced by the composition and metabolic activity of the gut microbiome.[1][2]
-
Response to Clinical Interventions: Interventions known to enhance metabolic health, such as bariatric surgery and dietary fiber supplementation, have been shown to significantly reduce circulating levels of IUDC.[1][2]
Table 2: Summary of Research Findings on this compound (IUDC)
| Area of Investigation | Key Findings | Reference |
| Lipid Metabolism | Positively associated with post-prandial triglycerides. | [1][2] |
| Appetite Regulation | Fasting levels are correlated with increased pre-meal appetite. | [1][2] |
| Inflammation | Positively correlated with the inflammatory marker GlycA. | [1][2] |
| Liver Function | Associated with elevated levels of ALT and GGT. | [1] |
| Intervention Studies | Levels are observed to decrease following bariatric surgery and dietary fiber supplementation. | [1][2] |
Recommended Experimental Protocols
To elucidate the distinct biological effects of IUDC, G-IUDC, and T-IUDC, a series of targeted in vitro and in vivo experiments are required. The following section details the methodologies for key experimental procedures.
Synthesis of Glycine and Taurine Conjugates of IUDC
The synthesis of IUDC conjugates can be achieved by adapting established methods for bile acid conjugation.[5][6]
Protocol:
-
Activation of IUDC: Isoursodeoxycholic acid is dissolved in an appropriate organic solvent, such as dimethylformamide. A coupling reagent, for instance, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), is added to the solution, which is then stirred at room temperature to facilitate the formation of the mixed anhydride.
-
Conjugation Reaction:
-
For G-IUDC Synthesis: An aqueous solution of the sodium salt of glycine is added to the activated IUDC solution.
-
For T-IUDC Synthesis: An aqueous solution of the sodium salt of taurine is added to the activated IUDC solution.
-
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature for several hours, with its progress monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is acidified with hydrochloric acid (HCl) to precipitate the conjugated bile acid. The resulting precipitate is collected by filtration and washed with water. Further purification can be accomplished through recrystallization or column chromatography.
In Vitro Cell Viability and Cytotoxicity Assay
This assay is crucial for determining the potential cytotoxic effects of IUDC and its conjugates on relevant cell lines, such as hepatic (e.g., HepG2) or intestinal (e.g., Caco-2) cells.
Protocol:
-
Cell Culture: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and are allowed to adhere overnight.
-
Treatment Application: A range of concentrations for IUDC, G-IUDC, and T-IUDC are prepared in cell culture medium. The existing medium in the wells is replaced with the prepared bile acid solutions. A vehicle control (medium containing the solvent used for bile acid dissolution) and a positive control for cytotoxicity (e.g., Triton X-100) are included.
-
Incubation Period: The cells are incubated for 24 to 48 hours at 37°C in a humidified incubator with a 5% CO2 atmosphere.
-
MTT Assay for Viability:
-
MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.
-
The MTT solution is subsequently removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control.
In Vitro Anti-inflammatory Assay
This assay evaluates the capacity of IUDC and its conjugates to modulate an inflammatory response in macrophage cell lines (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: RAW 264.7 cells are plated in a 24-well plate and allowed to adhere.
-
Pre-treatment Phase: The cells are pre-treated with various concentrations of IUDC, G-IUDC, or T-IUDC for 1 hour.
-
Induction of Inflammation: An inflammatory response is induced by the addition of lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells, with the exception of the negative control group.
-
Incubation: The cells are incubated for 24 hours.
-
Cytokine Quantification: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, are quantified using an ELISA kit as per the manufacturer's instructions.
-
Analysis: The cytokine levels in the bile acid-treated groups are compared to those of the LPS-only control group.
Key Signaling Pathways in Bile Acid Biology
Bile acids mediate their diverse physiological effects through the activation of specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the cell surface G-protein-coupled receptor, Takeda G-protein-coupled Receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Activation
FXR plays a central role in the regulation of bile acid, lipid, and glucose homeostasis. It can be activated by both unconjugated and conjugated bile acids.
Caption: Activation of the FXR Signaling Pathway by Bile Acids.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation
TGR5 is integral to the regulation of energy expenditure, glucose metabolism, and inflammatory responses.
Caption: Activation of the TGR5 Signaling Pathway by Bile Acids.
Conclusion and Future Research Directions
Although this compound has been identified as a biomarker associated with unfavorable metabolic and inflammatory outcomes, the biological activities of its glycine and taurine conjugates are yet to be explored. Drawing parallels from the extensive research on UDCA and its conjugates, it is reasonable to hypothesize that G-IUDC and T-IUDC will exhibit increased water solubility and distinct patterns of absorption and metabolism when compared to their unconjugated precursor.
The immediate and critical next step for the scientific community is the synthesis of G-IUDC and T-IUDC to enable direct comparative studies against IUDC. The experimental protocols and signaling pathways detailed in this guide offer a robust framework for such investigations. These studies are essential to ascertain whether conjugation modifies the biological activity of IUDC and to determine if its conjugates possess different, and potentially beneficial, therapeutic properties. A thorough understanding of the comparative effects of IUDC and its conjugates will provide a more complete and nuanced view of the role of this secondary bile acid in human health and disease.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic Acid and Its Taurine- or Glycine-Conjugated Species Reduce Colitogenic Dysbiosis and Equally Suppress Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved synthesis of taurine- and glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Isoursodeoxycholate's Anti-inflammatory Effects Against Dexamethasone and Indomethacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Isoursodeoxycholate (IUDC), a secondary bile acid, against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone (B1670325) and the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933). This objective analysis is supported by available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Comparative Analysis of Anti-inflammatory Efficacy
The following tables summarize the available quantitative data from a key comparative study. It is important to note that the data for the bile acid is for Ursodeoxycholic acid (UDCA), a closely related precursor to this compound.
| Compound | Dosage | Paw Edema Reduction (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| UDCA | 100 mg/kg | Comparable to Dexamethasone and Diclofenac (B195802) | Comparable to Dexamethasone and Diclofenac | Comparable to Dexamethasone and Diclofenac |
| Dexamethasone | Not Specified | Significant reduction | Significant reduction | Significant reduction |
| Diclofenac | Not Specified | Significant reduction | Significant reduction | Significant reduction |
Table 1: In Vivo Anti-inflammatory Effects in a Rat Model of Rheumatoid Arthritis. Data is derived from a study comparing UDCA with Dexamethasone and Diclofenac.[1][2]
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of IUDC, Dexamethasone, and Indomethacin are mediated through distinct molecular pathways.
This compound (IUDC): The anti-inflammatory action of IUDC is primarily attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting NF-κB activation, IUDC can effectively dampen the inflammatory cascade.
Dexamethasone: As a potent glucocorticoid, Dexamethasone exerts its anti-inflammatory effects through multiple mechanisms. It binds to the glucocorticoid receptor (GR), and this complex can translocate to the nucleus to directly inhibit the transcriptional activity of pro-inflammatory transcription factors like NF-κB and AP-1.[4][5] Dexamethasone also induces the expression of anti-inflammatory proteins.
Indomethacin: Indomethacin is a non-selective cyclooxygenase (COX) inhibitor. It blocks the activity of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[6] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting their production, Indomethacin effectively reduces inflammation. Some studies also suggest that Indomethacin can modulate NF-κB activity, although this is not its primary mechanism of action.[7][8]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess anti-inflammatory activity. Specific parameters may vary between studies.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the effect of test compounds on the production of pro-inflammatory cytokines in cultured macrophages.
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Dexamethasone, or Indomethacin for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 value for each compound.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the effect of test compounds on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate. Treat with compounds and stimulate with LPS as described above.
-
Fixation and Permeabilization: After the desired incubation time (e.g., 30-60 minutes), wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Assess the localization of the p65 subunit. In unstimulated or effectively treated cells, the p65 signal will be predominantly cytoplasmic. In LPS-stimulated cells, the signal will be concentrated in the nucleus.
NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the transcriptional activity of NF-κB in response to treatment with test compounds.
Protocol:
-
Cell Transfection: Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Cell Seeding and Treatment: Seed the transfected cells in a multi-well plate and treat with compounds and stimulate with LPS as described previously.
-
Cell Lysis: After incubation, lyse the cells using a reporter lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB transcriptional activity for each compound concentration compared to the LPS-only control.
Conclusion
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, with a mechanism of action centered on the inhibition of the NF-κB signaling pathway. In vivo studies indicate that its efficacy is comparable to that of the established anti-inflammatory agents, Dexamethasone and Diclofenac.[1][2] While direct comparative in vitro quantitative data is still needed to fully elucidate its potency relative to these drugs, IUDC represents a promising candidate for further investigation and development as a novel anti-inflammatory therapeutic. The detailed protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Evaluating the effect of ursodeoxycholic acid (UDCA) in comparison with dexamethasone and diclofenac in a rat model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the effect of ursodeoxycholic acid (UDCA) in comparison with dexamethasone and diclofenac in a rat model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The correlation between NF-κB inhibition and disease activity by coadministration of silibinin and ursodeoxycholic acid in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Specific Gut Bacteria in Isoursodeoxycholate Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isoursodeoxycholate (iUDCA), a secondary bile acid and epimer of the therapeutic agent ursodeoxycholic acid (UDCA), has garnered increasing interest for its potential physiological roles. The gut microbiota is understood to be the primary producer of iUDCA through the biotransformation of primary bile acids. This guide provides a comparative analysis of the key bacterial players in iUDCA synthesis, alongside alternative enzymatic and chemical production methods. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in validating and harnessing iUDCA production.
Bacterial Production of this compound
The conversion of primary bile acids, primarily chenodeoxycholic acid (CDCA), into iUDCA is a multi-step process mediated by bacterial enzymes within the gut. The key enzymatic activities involved are 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). While direct quantitative comparisons of iUDCA production by different bacterial strains are limited in the literature, studies on the closely related epimer, UDCA, provide significant insights.
Key bacterial species implicated in the production of UDCA, and by extension iUDCA, include members of the Clostridium and Ruminococcus genera.[1] Notably, Ruminococcus gnavus has been identified as a significant contributor to UDCA formation.[2]
Comparative Performance of Gut Bacteria in UDCA Production
The following table summarizes the available data on the efficiency of specific gut bacteria in converting bile acid precursors to UDCA. It is important to note that these values are for UDCA and may not directly reflect iUDCA production rates, though the enzymatic pathways are closely related.
| Bacterial Strain | Substrate | Product | Conversion Rate (%) | Reference |
| Ruminococcus gnavus N53 | 7-oxo-lithocholic acid | UDCA | 90-100% | [2] |
| Clostridium scindens | Cholic Acid | Deoxycholic Acid | Not specified for UDCA/iUDCA | [2] |
Note: Data directly comparing iUDCA production across multiple strains is currently scarce. The data for Ruminococcus gnavus represents the conversion of an intermediate to UDCA.
Alternative Production Methods for this compound
Beyond direct bacterial fermentation, iUDCA can be synthesized using enzymatic and chemical methods. These alternatives offer greater control and scalability for producing purified iUDCA for research and pharmaceutical applications.
Enzymatic Synthesis
Enzymatic synthesis utilizes isolated and purified hydroxysteroid dehydrogenases (HSDHs) to catalyze the conversion of primary bile acids to iUDCA. This approach allows for high specificity and yield under controlled conditions.
Key Enzymes:
-
7α-Hydroxysteroid Dehydrogenase (7α-HSDH): Oxidizes the 7α-hydroxyl group of CDCA to a 7-oxo intermediate. Sources include Bacteroides, Clostridium, and Xanthomonas species.[1]
-
7β-Hydroxysteroid Dehydrogenase (7β-HSDH): Reduces the 7-oxo intermediate to a 7β-hydroxyl group, forming UDCA (and potentially iUDCA). Sources include Clostridium, Collinsella, and Ruminococcus species.[1]
A two-step enzymatic process is often employed, where CDCA is first converted to 7-ketolithocholic acid (7-KLCA) by 7α-HSDH, followed by the conversion of 7-KLCA to UDCA by 7β-HSDH.[3]
Chemical Synthesis
Chemical synthesis provides a robust method for large-scale iUDCA production. These methods typically start from more abundant primary bile acids like cholic acid (CA) or chenodeoxycholic acid (CDCA). The synthesis involves a series of chemical reactions to selectively modify the hydroxyl groups on the steroid nucleus.[4] While effective, chemical synthesis can involve harsh reagents and may produce undesirable byproducts, requiring extensive purification.
Experimental Protocols
In Vitro Cultivation of Gut Bacteria for iUDCA Production
Objective: To assess the capacity of a specific anaerobic bacterial strain to produce iUDCA from a primary bile acid precursor.
Materials:
-
Anaerobic chamber (e.g., 10% CO₂, 10% H₂, 80% N₂)
-
Sterile culture tubes or 96-well plates
-
Gifu Anaerobic Medium (GAM) or other suitable anaerobic broth
-
Bacterial strain of interest (e.g., Ruminococcus gnavus, Clostridium scindens)
-
Primary bile acid substrate (e.g., chenodeoxycholic acid, sodium salt)
-
Phosphate-buffered saline (PBS)
-
Ethanol (for spore-forming bacteria)
-
LC-MS/MS system
Procedure:
-
Bacterial Culture Preparation:
-
Streak the bacterial strain on a GAM agar (B569324) plate and incubate under anaerobic conditions at 37°C until colonies are visible.
-
Inoculate a single colony into a tube of GAM broth and incubate anaerobically at 37°C for 24-48 hours to create a starter culture.
-
-
Biotransformation Assay:
-
In the anaerobic chamber, prepare test cultures by inoculating fresh GAM broth with the starter culture (e.g., 1% v/v).
-
Add the primary bile acid substrate (e.g., CDCA) to a final concentration of 100 µM.
-
Prepare a negative control culture without the added bile acid substrate.
-
Incubate the cultures anaerobically at 37°C.
-
-
Sample Collection and Preparation:
-
Collect aliquots of the culture at various time points (e.g., 0, 24, 48, 72 hours).
-
Centrifuge the aliquots to pellet the bacterial cells.
-
Collect the supernatant for bile acid analysis.
-
Store supernatants at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Thaw the supernatant samples.
-
Perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
-
Quantify iUDCA using a validated LC-MS/MS method with an appropriate internal standard.[5][6]
-
Enzymatic Synthesis of iUDCA
Objective: To synthesize iUDCA from CDCA using purified 7α-HSDH and 7β-HSDH.
Materials:
-
Purified 7α-HSDH and 7β-HSDH enzymes
-
Chenodeoxycholic acid (CDCA)
-
NAD⁺ and NADH (or NADP⁺ and NADPH, depending on enzyme cofactor requirements)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Incubator
-
LC-MS/MS system
Procedure:
-
Reaction Setup (Two-Step):
-
Step 1: In a reaction vessel, combine the reaction buffer, CDCA (e.g., 10 mM), NAD⁺ (e.g., 1 mM), and 7α-HSDH.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation until the conversion of CDCA to 7-ketolithocholic acid (7-KLCA) is complete (monitor by TLC or LC-MS).
-
Heat-inactivate the 7α-HSDH (e.g., 80°C for 10 minutes) and cool the reaction mixture.
-
Step 2: To the reaction mixture containing 7-KLCA, add 7β-HSDH, NADH, and a cofactor regeneration system.
-
Incubate at the optimal temperature for 7β-HSDH until the conversion to iUDCA is maximized.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the bile acids into the organic phase.
-
Dry the organic phase and reconstitute the residue in a suitable solvent for LC-MS/MS analysis to confirm and quantify iUDCA.
-
Visualizing the Pathways and Workflows
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Bacterial synthesis of this compound from chenodeoxycholic acid.
Caption: Experimental workflow for in vitro iUDCA production and analysis.
Caption: Comparison of iUDCA production methods.
References
- 1. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of Clostridium scindens bile acid transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nssresearchjournal.com [nssresearchjournal.com]
Comparative Transcriptomic Analysis of Isoursodeoxycholate and Ursodeoxycholic Acid in Liver Cells
A guide for researchers and drug development professionals exploring the molecular effects of Isoursodeoxycholate (IUDCA) and Ursodeoxycholic acid (UDCA) on hepatic gene expression.
This guide provides a comparative overview of the transcriptomic effects of this compound (IUDCA) and Ursodeoxycholic acid (UDCA) on liver cells. While direct comparative transcriptomic studies between IUDCA and UDCA are not currently available in the public domain, this document synthesizes the existing research on the individual compounds to offer insights into their mechanisms of action at the molecular level. A crucial consideration in this comparison is the significant in vivo isomerization of IUDCA to UDCA, suggesting that the biological effects of IUDCA in the liver may be largely mediated by its conversion to UDCA.
Introduction
Ursodeoxycholic acid (UDCA) is a well-established therapeutic agent for various cholestatic liver diseases. Its mechanisms of action are multifaceted, involving the modulation of bile acid composition, anti-apoptotic effects, and regulation of inflammatory and metabolic pathways. This compound (IUDCA) is a stereoisomer of UDCA. Research indicates that orally administered IUDCA is extensively converted to UDCA by intestinal and hepatic enzymes[1]. This metabolic conversion is a key factor when comparing the transcriptomic profiles of the two compounds. While specific transcriptomic data for IUDCA is scarce, its observed cytoprotective effects against ethanol-induced injury in Hep G2 cells suggest it may have intrinsic biological activities[1].
Experimental Data on UDCA Transcriptomic Effects
Numerous studies have investigated the impact of UDCA on gene expression in liver cells. These studies have identified several key signaling pathways and target genes that are modulated by UDCA treatment.
Table 1: Summary of UDCA Effects on Gene Expression in Liver Cells
| Cell Type | Experimental Model | Key Modulated Genes/Pathways | Observed Effect | Reference |
| Primary rat hepatocytes | In vitro treatment | Apaf-1, cyclin D1, cadherin 1, HMG-box containing protein 1, prothymosin-alpha, E2F-1/p53/Apaf-1 pathway | Downregulation of pro-apoptotic genes; modulation of cell cycle genes. | [2] |
| Human liver cells (hepatocyte and cholangiocyte lineages) | In vitro treatment (in combination with dexamethasone) | AE2b1, AE2b2 | Upregulation of bicarbonate transporter isoforms. | [3] |
| LO2 cells (human liver cell line) | Oleic acid-induced steatosis model | AKT, mTOR, CRTC2, nSREBP-1 | Suppression of OA-induced upregulation, indicating modulation of the AKT/mTOR/SREBP-1 signaling pathway. | [4] |
| Mouse liver | Cholesterol gallstone model | ABCG8, ABCB11, CYP27A1, LXR, PPAR-α | Upregulation of transporters and a metabolic enzyme; downregulation of nuclear receptors involved in lipid metabolism. | [4] |
| Mouse liver | In vivo treatment | Pparg, Srebp-1c, Chrebp | Gender-specific modulation of transcription factors involved in insulin- and glucose-induced lipogenesis. | [5] |
Experimental Protocols
The following provides a generalized experimental protocol for assessing the transcriptomic effects of bile acids on liver cells, based on methodologies reported in the cited literature.
Cell Culture and Treatment:
-
Cell Lines: Commonly used liver cell lines include HepG2, Huh7, Hep3B (human hepatocellular carcinoma), and LO2 (normal human liver cell line). Primary hepatocytes isolated from rats or mice are also frequently used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are treated with various concentrations of UDCA (or IUDCA) for specific durations (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: RNA sequencing libraries are prepared from the extracted RNA. This process typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Differentially expressed genes between the treated and control groups are identified using statistical packages like DESeq2 or edgeR in R. Genes with a significant p-value (typically < 0.05) and a certain fold change are considered differentially expressed.
-
Pathway Analysis: Functional enrichment analysis of the differentially expressed genes is performed using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways that are significantly affected.
Visualizations
Below are diagrams illustrating a typical experimental workflow for transcriptomic analysis and the key signaling pathways modulated by UDCA.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Key signaling pathways modulated by UDCA in liver cells.
Comparative Analysis: IUDCA vs. UDCA
Due to the extensive isomerization of IUDCA to UDCA in vivo, it is highly probable that the transcriptomic profile of liver cells treated with IUDCA would largely mirror that of cells treated with UDCA. The primary mechanism of action of IUDCA in the liver is likely to be mediated by its conversion to UDCA, which then engages the signaling pathways and modulates the gene expression profiles outlined above.
However, the observation that IUDCA exhibits cytoprotective effects against ethanol-induced injury in vitro suggests the possibility of intrinsic activity that may not be solely dependent on its conversion to UDCA. Future research employing transcriptomic analysis of liver cells treated directly with IUDCA, perhaps under conditions where metabolic conversion is minimized, would be necessary to elucidate any unique molecular effects of IUDCA. Such studies would be invaluable for determining if IUDCA offers any therapeutic advantages over UDCA.
Conclusion for Researchers and Drug Development Professionals
For researchers and professionals in drug development, the key takeaway is that the biological and potential therapeutic effects of IUDCA in the liver are expected to be very similar to those of UDCA due to its metabolic conversion. Transcriptomic studies on UDCA provide a strong foundation for understanding the likely molecular mechanisms of IUDCA. However, the potential for unique, unconverted IUDCA-mediated effects should not be entirely dismissed and warrants further investigation. Future comparative transcriptomic studies are essential to definitively characterize the similarities and potential differences between these two bile acid isomers at the molecular level, which could inform the development of more targeted therapies for liver diseases.
References
- 1. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A distinct microarray gene expression profile in primary rat hepatocytes incubated with ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of ursodeoxycholic acid and glucocorticoids upregulates the AE2 alternate promoter in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of ursodeoxycholic acid on the relative expression of the lipid metabolism genes in mouse cholesterol gallstone models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isoursodeoxycholate: A Potential Predictive Biomarker for Metabolic Disease Progression Under the Microscope
A Comparative Guide for Researchers and Drug Development Professionals
The rising prevalence of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, has intensified the search for reliable, non-invasive biomarkers to predict disease progression and guide therapeutic interventions. Among the emerging candidates, the secondary bile acid isoursodeoxycholate (isoUDCA) has garnered attention for its potential role in metabolic signaling and its association with metabolic health. This guide provides an objective comparison of isoUDCA with established biomarkers, supported by available experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential as a predictive biomarker.
Performance of this compound vs. Established Biomarkers
Direct head-to-head comparative studies validating isoUDCA against established biomarkers for predicting the progression of metabolic diseases like NAFLD and non-alcoholic steatohepatitis (NASH) are currently limited in published literature. However, existing research provides valuable insights into their individual performance characteristics.
One study has highlighted the predictive potential of isoUDCA in relation to metabolic phenotypes. The gut microbiome was found to be a significant predictor of isoUDCA levels in both serum and stool, with an Area Under the Curve (AUC) of approximately 75.4% for serum isoUDCA[1]. This suggests a strong link between gut microbial activity and circulating isoUDCA levels, which are in turn associated with metabolic health.
For comparison, several non-invasive scoring systems and biomarkers are widely used to assess the risk of liver fibrosis in NAFLD, a key indicator of disease progression.
Table 1: Performance of this compound in Predicting Metabolic Phenotypes
| Biomarker | AUC (95% CI) | Population | Notes |
| This compound (serum) | 0.754 (0.750 - 0.758) | General Population Cohorts | Prediction based on gut microbiome composition[1]. |
Table 2: Performance of Established Non-Invasive Biomarkers for Liver Fibrosis in NAFLD
| Biomarker/Score | AUC (95% CI) | Sensitivity (95% CI) | Specificity (95% CI) | Population | Disease Stage |
| FIB-4 Index | 0.80 - 0.86 | 78.5% - 90% | 64% - 85.9% | NAFLD Patients | Advanced Fibrosis (F≥3) |
| NAFLD Fibrosis Score (NFS) | 0.74 - 0.85 | 30% - 70% | 61% - 96% | NAFLD Patients | Advanced Fibrosis (F≥3) |
| Pro-C3 | 0.79 - 0.81 | 68% - 72% | 73% - 79% | NAFLD Patients | Significant (F≥2) & Advanced (F≥3) Fibrosis[2][3]. |
The Role of this compound in Metabolic Signaling Pathways
Bile acids, including isoUDCA, are not merely digestive aids but also act as signaling molecules that regulate metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as TGR5 (GPBAR1)[4][5].
-
Farnesoid X Receptor (FXR): Activation of FXR in the liver and intestine plays a crucial role in regulating bile acid, lipid, and glucose homeostasis[5]. While the primary bile acid chenodeoxycholic acid (CDCA) is a potent FXR agonist, the effects of secondary bile acids like isoUDCA on FXR signaling are more complex and can be context-dependent.
-
Takeda G-protein coupled receptor 5 (TGR5): TGR5 is another important bile acid receptor that, when activated, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that improves glucose tolerance and has anti-inflammatory effects[4]. The interaction of isoUDCA with TGR5 is an area of ongoing research.
The interplay between isoUDCA, the gut microbiome, and these signaling pathways is thought to influence metabolic health. Dysregulation in this axis may contribute to the progression of metabolic diseases.
Experimental Protocols
Validating a biomarker requires robust and reproducible analytical methods. The quantification of isoUDCA in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Serum this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of isoUDCA in human serum. Specific parameters may need to be optimized based on the instrumentation and reagents available.
1. Materials and Reagents:
-
This compound (isoUDCA) analytical standard
-
Isotopically labeled internal standard (e.g., d4-isoUDCA)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human serum (calibrators, quality controls, and unknown samples)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of serum, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE): (Alternative to protein precipitation for cleaner samples)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) according to the manufacturer's instructions.
-
Load the serum sample (pre-treated with internal standard).
-
Wash the cartridge to remove interfering substances.
-
Elute the bile acids using an appropriate solvent.
-
Evaporate the eluate and reconstitute as described above.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/methanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate isoUDCA from other bile acid isomers. The gradient should be optimized to achieve baseline separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for isoUDCA and its internal standard must be determined and optimized for the specific instrument. For isoUDCA (m/z 391.3), a common product ion is m/z 391.3 -> 391.3 (precursor ion scan) or specific fragmentation ions if available.
-
4. Data Analysis and Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.
-
The concentration of isoUDCA in the unknown samples is determined from the calibration curve using a linear regression model.
-
Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Review with Meta-Analysis: Diagnostic Accuracy of Pro-C3 for Hepatic Fibrosis in Patients with Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Isoursodeoxycholate's effect on different gut microbiome compositions
For Researchers, Scientists, and Drug Development Professionals
Isoursodeoxycholate (isoUDCA), a secondary bile acid synthesized by the gut microbiota, is emerging as a significant modulator of host metabolism and gut microbial composition. This guide provides a comparative analysis of isoUDCA's effects on different gut microbiome compositions, supported by experimental data and detailed methodologies. We explore its influence in the context of both healthy and dysbiotic gut environments, drawing comparisons with its more extensively studied isomer, ursodeoxycholic acid (UDCA), to provide a comprehensive overview for research and drug development.
Comparative Effects of this compound on Gut Microbiome Composition
The influence of this compound on the gut microbiome is intrinsically linked to the baseline composition of the microbial community. Emerging research indicates that isoUDCA levels are strongly associated with specific microbial signatures, which in turn correlate with host metabolic health.
In a large-scale study involving two population-based cohorts, higher levels of the secondary bile acid isoUDCA were found to be predominantly determined by the gut microbiome.[1] Specifically, positive correlations were observed between isoUDCA levels and the abundance of Blautia wexlerae, Eggerthella lenta, and Flavonifractor plautii.[1] Conversely, negative correlations were identified with species known for producing beneficial short-chain fatty acids (SCFAs), such as Coprococcus eutactus and Methanobrevibacter smithii.[1] This suggests that a gut microbiome composition favoring high isoUDCA levels may be less proficient in producing SCFAs, which are crucial for gut health and metabolic regulation.[1]
Comparatively, studies on UDCA reveal a broader impact on microbial communities. In a clinical trial involving patients with colorectal adenomas, UDCA administration led to a significant shift in the overall microbial community composition compared to a placebo group.[2] Notably, UDCA treatment was associated with an overrepresentation of Faecalibacterium prausnitzii, a bacterium known for its anti-inflammatory properties, and an inverse relationship with Ruminococcus gnavus, which has been linked to inflammatory conditions.[2][3]
The table below summarizes the key quantitative findings from studies on isoUDCA and UDCA, offering a comparative view of their effects on the gut microbiome.
| Bile Acid | Study Population | Key Findings on Gut Microbiome Composition | Reference |
| This compound (isoUDCA) | Two population-based cohorts (TwinsUK and ZOE PREDICT-1) | - Positive correlation with Blautia wexlerae, Eggerthella lenta, and Flavonifractor plautii. - Negative correlation with SCFA-producing species like Coprococcus eutactus and Methanobrevibacter smithii. | [1] |
| Ursodeoxycholic Acid (UDCA) | Patients with colorectal adenomas (Phase III clinical trial) | - Significant shift in overall microbial community composition (P < 0.001). - Overrepresentation of Faecalibacterium prausnitzii. - Inverse relationship between F. prausnitzii and Ruminococcus gnavus. | [2][3] |
| Ursodeoxycholic Acid (UDCA) | Mouse model of non-alcoholic steatohepatitis (NASH) | - In NASH mice, UDCA treatment partially restored gut microbiota dysbiosis, decreasing the Firmicutes/Bacteroidetes ratio. | [4] |
Signaling Pathways and Mechanisms of Action
The biological effects of isoUDCA and UDCA are mediated through complex signaling pathways that involve direct interactions with host receptors and indirect modulation via the gut microbiome. The farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5) are key bile acid-activated receptors that play crucial roles in regulating metabolism and inflammation.[5][6]
UDCA is known to be an agonist for TGR5 but does not activate FXR.[5] However, UDCA can indirectly influence FXR signaling by remodeling the gut microbiome.[5] This remodeling can lead to an increase in gut bacteria with bile acid-deconjugating enzymes, which in turn can enhance the activity of endogenous FXR agonists.[5]
While the direct interaction of isoUDCA with FXR and TGR5 is less characterized, its strong correlation with microbial species that influence the production of other secondary bile acids suggests an indirect role in modulating these pathways. The interplay between bile acids, the gut microbiome, and host receptors forms a complex regulatory network.
Caption: Interplay of isoUDCA and UDCA with the gut microbiome and host signaling pathways.
Experimental Protocols
The following section details the methodologies employed in key studies investigating the effects of bile acids on the gut microbiome. These protocols can serve as a reference for designing future research in this area.
Microbiome Analysis via 16S rRNA Gene Sequencing
A widely used method for characterizing gut microbial communities involves sequencing the 16S ribosomal RNA (rRNA) gene, which is highly conserved among bacteria but contains hypervariable regions that allow for taxonomic classification.
-
Fecal Sample Collection and DNA Extraction: Fecal samples are collected from study participants and stored at -80°C.[2] DNA is then extracted from the thawed stool samples using a commercial kit, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.[2]
-
PCR Amplification and Sequencing: The V4 hypervariable region of the 16S rRNA gene is amplified using polymerase chain reaction (PCR) with specific primers. The resulting amplicons are then sequenced using a high-throughput sequencing platform like the Illumina MiSeq.
-
Bioinformatics Analysis: The raw sequencing data is processed using a bioinformatics pipeline such as QIIME 2.[2] This involves demultiplexing, quality filtering, and denoising of the sequences to identify amplicon sequence variants (ASVs).[2] Taxonomic classification of the ASVs is then performed by aligning them to a reference database like Greengenes or SILVA.
Caption: A typical experimental workflow for gut microbiome analysis.
Conclusion
The comparative analysis of this compound and ursodeoxycholic acid reveals distinct yet interconnected effects on the gut microbiome. While isoUDCA's influence appears to be linked to a specific set of microbial taxa associated with metabolic health, UDCA demonstrates a broader capacity to remodel the gut microbial community, favoring the proliferation of anti-inflammatory bacteria. The intricate relationship between these secondary bile acids and the gut microbiome underscores the potential for developing targeted therapeutic strategies for a range of metabolic and inflammatory diseases. Further research is warranted to fully elucidate the specific mechanisms of action of isoUDCA and its potential as a biomarker and therapeutic agent.
References
- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ursodeoxycholic acid on the gut microbiome and colorectal adenoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the Link Between Isoursodeoxycholate and Post-Prandial Lipemia: A Comparative Guide to Findings in New Cohorts
A landmark study has identified the secondary bile acid isoursodeoxycholate (isoUDCA) as a significant correlate of post-prandial lipemia, the rise in triglycerides in the blood after a meal. This guide provides a comprehensive comparison of the initial findings and their replication in a new cohort, offering researchers, scientists, and drug development professionals a detailed overview of the experimental data and protocols.
The initial discovery, and its subsequent validation, were detailed in a 2023 study by Louca et al. published in Cell Reports Medicine. The research first identified the association in the ZOE PREDICT-1 and TwinsUK cohorts and then replicated the finding in the BARIA (Bariatric Surgery in Amsterdam) cohort, a group of individuals with class III obesity. This internal replication provides a strong foundation for the role of isoUDCA in lipid metabolism.
Comparative Analysis of Quantitative Findings
The correlation between isoUDCA and post-prandial lipemia was consistently observed across the different cohorts, although the strength of the association varied. The following table summarizes the key quantitative data from these studies.
| Cohort | N | Population Characteristics | Analyte | Association with Post-Prandial Lipemia (Triglycerides) | Statistical Model Adjustments |
| ZOE PREDICT-1 | 327 | UK-based females | Serum isoUDCA (fasting) | β (95% CI): 0.32 (0.18, 0.46), p = 7.36 x 10⁻⁶ | Age, BMI, multiple testing (FDR) |
| Fecal isoUDCA | β (95% CI): 0.23 (0.1, 0.36), p = 5.52 x 10⁻⁴ | Age, BMI, multiple testing (FDR) | |||
| TwinsUK | 2,382 | UK-based twin cohort | Serum isoUDCA | Association with fasting triglycerides replicated: β (95% CI): 0.07 (0.04, 1.00), p < 1 x 10⁻⁴ | Not specified for post-prandial lipemia in the primary analysis |
| BARIA (Replication Cohort) | 116 | Dutch individuals with class III obesity | Serum isoUDCA | Post-prandial: β (95% CI): 0.26 (0.13, 0.39), p = 4.1 x 10⁻⁴ | Age, sex, BMI |
| Fasting: β (95% CI): 0.24 (0.12, 0.36), p = 1.81 x 10⁻⁴ | Age, sex, BMI |
Detailed Experimental Protocols
The methodologies employed in these studies were crucial for establishing the correlation between isoUDCA and post-prandial lipemia.
Participant Cohorts
-
ZOE PREDICT-1: This cohort consisted of 327 female participants from the United Kingdom. The study was a single-arm nutritional intervention conducted between June 2018 and May 2019.
-
TwinsUK: A larger cohort of 2,382 individuals from the UK's largest adult twin registry.
-
BARIA: A longitudinal Dutch cohort of 116 individuals with class III obesity scheduled to undergo bariatric surgery. This cohort included both males and females and served as the replication cohort for the initial findings.
Post-Prandial Challenge: Mixed-Meal Tests
-
ZOE PREDICT-1: Participants underwent a full-day clinical visit involving standardized test meal challenges. Blood samples were taken at baseline (fasting) and at specific timepoints over a 6-hour period following the meal.
-
BARIA: Participants consumed a mixed-meal test (MMT) with blood samples taken at baseline and at 10, 20, 30, 60, 90, and 120 minutes thereafter.
Laboratory Methods
-
Bile Acid Measurement: Serum and stool primary and secondary bile acids, including isoUDCA, were measured by Metabolon, Inc. using non-targeted metabolomic profiling via liquid chromatography-mass spectrometry (LC-MS/MS).
-
Triglyceride Measurement: Blood triglyceride levels were measured at specified time points after the mixed-meal challenge to determine the post-prandial lipemic response.
-
Inflammation Marker: Glycoprotein acetylation (GlycA), a marker of systemic inflammation, was measured from serum samples using proton nuclear magnetic resonance (¹H-NMR) spectroscopy.
Statistical Analysis
Linear regression models were used to assess the association between isoUDCA levels and post-prandial triglyceride responses. The models were adjusted for potential confounding factors, including age, Body Mass Index (BMI), and sex (in the BARIA cohort). A false discovery rate (FDR) was applied to correct for multiple testing in the initial discovery cohorts.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and a plausible signaling pathway.
Safety Operating Guide
Proper Disposal of Isoursodeoxycholate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Isoursodeoxycholate (isoUDCA) is a secondary bile acid increasingly studied for its role in metabolic processes and its association with the gut microbiome. As with any laboratory chemical, proper disposal is crucial to ensure personnel safety and environmental protection. This document provides procedural guidance for the safe handling and disposal of isoUDCA, adhering to standard laboratory safety protocols and regulatory frameworks.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for isoUDCA typically indicates that it is a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
In the event of accidental exposure, follow these first-aid measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
Disposal Procedures for this compound
Waste Segregation and Collection
Solid Waste:
-
Collection: Place solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Liquid Waste (Solutions containing this compound):
-
Collection: Collect aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.
-
Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.
Prohibition of Drain Disposal:
Given the lack of specific environmental fate and toxicity data for this compound and the general warning against release into waterways, drain disposal is not recommended . While some dilute, aqueous solutions of less hazardous chemicals may be approved for drain disposal under institutional guidelines, it is best to err on the side of caution with isoUDCA.[4]
Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all institutional and regulatory requirements for waste pickup are met.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste regulations provide quantitative thresholds for generator status and storage limits.
| Parameter | Guideline | Regulatory Context |
| Generator Status | Determined by the total amount of hazardous waste generated per month. | Resource Conservation and Recovery Act (RCRA) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) of non-acute hazardous waste | EPA[3] |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) of non-acute hazardous waste | EPA[3] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) of non-acute hazardous waste | EPA[3] |
| Satellite Accumulation Area (SAA) Storage Limit | Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste. | 40 CFR § 262.15[5] |
| Maximum Storage Time in SAA | Containers may remain in the SAA for up to one year if partially filled. | Central Washington University Laboratory Hazardous Waste Disposal Guidelines |
| Removal from SAA after Filling | Containers must be removed from the SAA within three days of being full. | Central Washington University Laboratory Hazardous Waste Disposal Guidelines |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended procedure is to treat it as a chemical waste to be disposed of through a certified hazardous waste management service.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fate of contaminants in soil and water – Institut for Plante- og Miljøvidenskab - Københavns Universitet [plen.ku.dk]
- 5. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Isoursodeoxycholate
This guide provides comprehensive safety and logistical information for the handling and disposal of Isoursodeoxycholate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification
This compound is classified as a hazardous substance. According to its Safety Data Sheet, it can cause skin and serious eye irritation[1]. It is crucial to handle this compound with care to avoid direct contact.
GHS Hazard Statements:
Signal Word: Warning[1].
Hazard Pictogram:
⚠️
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. Change gloves when contaminated[2][3]. | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side shields or goggles are required. If there is a splash hazard, a face shield should be used[1][2][3]. | To prevent serious eye irritation from dust or splashes[1]. |
| Body Protection | A standard laboratory coat must be worn to protect skin and personal clothing from contamination[2][4]. | To prevent contamination of personal clothing and skin exposure[5]. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if dust is generated[5]. | To prevent inhalation of dust particles. |
Handling Protocol
Adherence to a strict handling protocol is essential for safety. This includes preparation, weighing, and solubilization of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder on a calibrated analytical balance. Use a spatula to handle the powder and avoid generating dust.
-
Solubilization: Add the weighed powder to the appropriate solvent in a suitable container. Cap the container and mix gently until the powder is fully dissolved.
-
Post-Handling: After use, thoroughly clean all equipment. Wipe down the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves[6].
Caption: A workflow diagram illustrating the step-by-step procedure for safely handling this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
Emergency Protocol:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[5]. If skin irritation occurs, seek medical attention[6].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Caption: A flowchart outlining the immediate actions to be taken in case of exposure or a spill.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Chemical Waste: Unused this compound and solutions containing it should be disposed of as chemical waste. Collect in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed waste bag.
-
Disposal Method: Dispose of all waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Physical and Chemical Properties
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C24H40O4 |
| Molecular Weight | 392.6 g/mol |
| Appearance | A crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and DMF |
| Storage Temperature | -20°C |
Note: The physical and chemical properties are based on available data for Isoursodeoxycholic Acid and may vary slightly.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. osha.gov [osha.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
